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Core Science & Biosynthesis

Foundational

3-Bromo-5-fluoro-2,4-dimethylaniline chemical structure and properties

This guide serves as a comprehensive technical monograph on 3-Bromo-5-fluoro-2,4-dimethylaniline (BFDMA) .[1] It is designed for medicinal chemists and process scientists requiring a deep understanding of this compound's...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical monograph on 3-Bromo-5-fluoro-2,4-dimethylaniline (BFDMA) .[1] It is designed for medicinal chemists and process scientists requiring a deep understanding of this compound's structural utility, synthesis challenges, and application in high-affinity ligand design.[1]

Privileged Scaffolds in Kinase Inhibitor Design

Executive Summary & Structural Identity

3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a highly functionalized aniline derivative used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its value lies in its pentasubstituted arene core , which offers a unique combination of steric bulk (2,4-dimethyl), metabolic stability (5-fluoro), and orthogonal reactivity (1-amino, 3-bromo).[1]

In drug discovery, this specific substitution pattern is often employed to induce atropisomerism or restricted conformation in biaryl systems, a critical strategy for increasing potency and selectivity in kinase inhibitors (e.g., MEK, ERK, or B-Raf inhibitors).[1]

Chemoinformatics Data
PropertyValue
CAS Number 1783727-80-9
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol
Exact Mass 216.9902
Appearance Off-white to pale brown solid
Predicted pKa ~3.5 (Conjugate acid) - Lowered by F/Br induction
LogP ~2.8 (Predicted)
H-Bond Donors/Acceptors 1 / 2

Structural Mechanics: The "Sandwich" Effect

The pharmacological value of BFDMA is derived from the 3-position Bromine , which is sterically "sandwiched" between two methyl groups at positions 2 and 4.[1]

  • Conformational Locking: When this aniline is coupled (e.g., via the amine to a heterocycle), the ortho-methyl (C2) and the meta-bromine (C3) create significant torsional strain.[1] This restricts rotation around the C-N bond, locking the molecule into a preferred conformation that can better fit into hydrophobic pockets of enzymes.[1]

  • Metabolic Blocking: The fluorine atom at position 5 blocks the para-position relative to the C2-methyl, a common site for Cytochrome P450-mediated oxidation.[1] This extends the half-life (

    
    ) of the final drug candidate.[1]
    
  • Orthogonal Handles:

    • -NH₂ (C1): Nucleophilic handle for amide coupling or Buchwald-Hartwig amination.[1]

    • -Br (C3): Electrophilic handle for Suzuki-Miyaura or Sonogashira coupling, allowing extension of the carbon skeleton after the aniline headgroup is established.[1]

Synthesis Protocols

Accessing the 3-bromo isomer is synthetically non-trivial due to the directing effects of the amino group, which strongly favors bromination at the C6 position (ortho to amine, unhindered).[1] The 3-position is both sterically crowded and electronically less favorable than C6.[1]

Below is a high-fidelity protocol designed to overcome these regioselectivity challenges, utilizing a Blocking Group Strategy .

Retrosynthetic Analysis (DOT Diagram)

Synthesis cluster_logic Regioselectivity Logic Target 3-Bromo-5-fluoro-2,4-dimethylaniline (Target) Deprotection Step 4: Deprotection (Removal of Acetyl/Blocking Group) Target->Deprotection Hydrolysis Bromination Step 3: Regioselective Bromination (Br2/AcOH or NBS) Deprotection->Bromination Precursor Protection Step 2: N-Acetylation (Ac2O, steric bulk enhancement) Bromination->Protection Directing Precursor 5-Fluoro-2,4-dimethylaniline (Starting Material) Protection->Precursor Acylation Note Direct bromination of amine gives C6-isomer. Amide protection + Sterics favors C3.

Figure 1: Retrosynthetic strategy prioritizing the difficult C3-bromination via steric manipulation.[1]

Detailed Experimental Protocol (Recommended Route)

Objective: Synthesis of 3-Bromo-5-fluoro-2,4-dimethylaniline from 5-fluoro-2,4-dimethylaniline.

Step 1: Protection (N-Acetylation) [1]

  • Rationale: Converting the free amine to an acetamide reduces the activating power of the nitrogen (moderating reactivity) and increases steric bulk, discouraging attack at the C6 position.[1]

  • Reagents: 5-Fluoro-2,4-dimethylaniline (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).[1]

  • Procedure: Dissolve starting aniline in DCM. Add Acetic Anhydride dropwise at 0°C. Stir at RT for 4 hours. Quench with NaHCO₃. Extract and dry.[1][3]

Step 2: Bromination

  • Rationale: Using N-Bromosuccinimide (NBS) in a polar aprotic solvent allows for controlled bromination.[1]

  • Reagents: N-(5-fluoro-2,4-dimethylphenyl)acetamide (from Step 1), NBS (1.05 eq), DMF.

  • Procedure:

    • Dissolve the acetamide in DMF.[1]

    • Add NBS portion-wise at 0°C to prevent exotherms.

    • Monitor via LC-MS.[1] Note: If C6-bromination dominates, switch to Bromine (Br₂) in Acetic Acid with iron catalyst to drive thermodynamic equilibration, though separation of isomers via column chromatography (Hexane/EtOAc) is almost always required.[1]

Step 3: Deprotection

  • Reagents: HCl (6M), Ethanol.[1]

  • Procedure: Reflux the brominated intermediate in ethanolic HCl for 6 hours. Neutralize with NaOH to pH 9.[1] Extract with Ethyl Acetate.[1]

  • Purification: Recrystallization from Ethanol/Water ensures removal of trace regioisomers.

Reactivity Profile & Applications

The BFDMA scaffold is a "molecular lego" block.[1] Its reactivity is defined by the distinct electronic environments of its substituents.[1]

Reactivity Map (DOT Diagram)[1]

Reactivity Center 3-Bromo-5-fluoro- 2,4-dimethylaniline Suzuki Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond formation) Center->Suzuki Reacts at C3-Br (Requires specialized ligands due to sterics) Buchwald Buchwald-Hartwig Amination (C-N bond formation at Amine) Center->Buchwald Reacts at C1-NH2 Sandmeyer Sandmeyer Reaction (Conversion of NH2 to I, CN, OH) Center->Sandmeyer Via Diazonium Salt SnAr Nucleophilic Aromatic Substitution (Displacement of F - Difficult) Center->SnAr Requires strong EWG (Not favorable on this scaffold)

Figure 2: Orthogonal reactivity profile. The C3-Br and C1-NH₂ allow for bidirectional scaffold extension.[1]

Medicinal Chemistry Applications[1][4][5][7]
  • Kinase Inhibition (MEK/ERK):

    • The 2,4-dimethyl-5-fluoro motif is structurally homologous to the "head" groups of several MEK inhibitors (e.g., Cobimetinib analogs).[1]

    • The 3-Bromo group allows for the attachment of solubilizing tails or hinge-binding motifs via cross-coupling.[1]

  • Agrochemicals:

    • Halogenated xylidines are precursors to amide-based herbicides.[1] The fluorine atom increases environmental stability and lipophilicity, aiding in leaf cuticle penetration.[1]

Safety & Handling (E-E-A-T)

As a halogenated aniline, BFDMA presents specific hazards. Protocols must be self-validating (e.g., using colorimetric indicators for leaks).[1]

  • Acute Toxicity: Harmful if swallowed (H302).[1][4][5] Anilines can cause methemoglobinemia (blue skin, hypoxia).[1]

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][4][5]

  • Handling Protocol:

    • Engineering Controls: Always handle in a fume hood with a face velocity >0.5 m/s.

    • PPE: Nitrile gloves (double gloving recommended for brominated aromatics), safety goggles, and lab coat.[1]

    • Waste Disposal: Segregate as halogenated organic waste.[1] Do not mix with oxidizers (e.g., nitric acid) as this may cause uncontrollable exotherms.[1]

References

  • AbovChem . (2024).[1] Product Monograph: 3-bromo-5-fluoro-2,4-dimethylaniline (CAS 1783727-80-9).[1][2][6][7] Retrieved from [1]

  • BLD Pharm . (2024).[1] Safety Data Sheet and Spectral Analysis for 3-Bromo-5-fluoro-2,4-dimethylaniline. Retrieved from [1]

  • Organic Syntheses . (2023). General Procedures for Regioselective Bromination of Anilines. Org. Synth. 2023, 100, 14-32.[1] (Cited for general methodology).

  • PubChem . (2024).[1] Compound Summary: Halogenated Dimethylanilines. Retrieved from [1]

  • ChemScene . (2024). Building Blocks for Kinase Inhibitors: 5-Bromo-3-fluoro-2,4-dimethylaniline isomers. Retrieved from [1]

Sources

Exploratory

3-Bromo-5-fluoro-2,4-dimethylaniline: Technical Profile & Synthetic Methodology

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2,4-dimethylaniline Executive Summary 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9 ) is a highly specialized halogenated aniline intermediate used primarily in t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2,4-dimethylaniline

Executive Summary

3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9 ) is a highly specialized halogenated aniline intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and agrochemicals targeting specific enzymatic pathways.[1][2] Its structural uniqueness lies in the "pentasubstituted" benzene core, where the interplay of electronic effects (fluoro/amino) and steric constraints (methyl/bromo) creates a rigid scaffold ideal for occupying hydrophobic pockets in protein targets.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a deduced industrial synthesis route based on regioselective principles, and critical handling protocols.

Chemical Identity & Physicochemical Properties

The compound is characterized by a dense substitution pattern that significantly influences its solubility, reactivity, and metabolic stability.

Core Identity Data
PropertySpecification
Chemical Name 3-Bromo-5-fluoro-2,4-dimethylaniline
CAS Number 1783727-80-9
Molecular Formula C₈H₉BrFN
Molecular Weight 218.07 g/mol
SMILES NC1=CC(F)=C(C)C(Br)=C1C
MDL Number MFCD28612924
Appearance Off-white to pale brown solid (typical for haloanilines)
Predicted pKa ~3.5 (Conjugate acid) – Reduced basicity due to electron-withdrawing F and Br groups.[3]
LogP (Predicted) 2.8 – 3.1 (Lipophilic)
Structural Analysis
  • Electronic Environment: The amino group (-NH₂) is the primary electron donor. However, its basicity is attenuated by the inductive electron-withdrawing effects of the Fluorine (meta) and Bromine (ortho-like/meta) substituents.

  • Steric Environment: The 3-Bromo group is "sandwiched" between two methyl groups (at positions 2 and 4). This creates significant steric strain, making the bromine less accessible for standard cross-coupling reactions (e.g., Buchwald-Hartwig) compared to less hindered halides, often requiring specialized ligands.

Synthetic Methodology & Reaction Logic

Retrosynthetic Analysis

Direct bromination of the parent aniline (5-fluoro-2,4-dimethylaniline) is regiochemically unfavorable for the 3-position. The amino group strongly directs electrophiles to the ortho (6-position) or para (blocked) positions. Therefore, the 3-bromo substituent must likely be installed before the final amine formation or via a route that leverages the directing power of the methyl groups against a deactivated ring.

Proposed Industrial Synthesis Route

The most logical pathway, consistent with recent patent literature for similar scaffolds (e.g., CN119977815A), involves the nitration of a pre-brominated xylene precursor.

Step 1: Bromination of 5-Fluoro-m-xylene
  • Precursor: 1-Fluoro-3,5-dimethylbenzene.

  • Reagent: Br₂ / FeBr₃ (Lewis Acid Catalyst).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The fluorine directs ortho/para, and methyls direct ortho/para. Position 4 is sterically accessible and electronically activated by one methyl (ortho) and the fluorine (ortho).

  • Product: 1-Bromo-5-fluoro-2,4-dimethylbenzene .

Step 2: Nitration (The Critical Step)
  • Reagent: HNO₃ / H₂SO₄ (Mixed Acid).

  • Challenge: We need the nitro group to enter Position 3.

  • Directing Effects:

    • Methyls (at 2, 4) activate Position 3 strongly.

    • Halogens (Br at 1, F at 5) deactivate Position 6.

  • Outcome: Despite the steric crowding between the two methyl groups, the electronic activation directs the nitro group to Position 3.

  • Intermediate: 1-Bromo-5-fluoro-2,4-dimethyl-3-nitrobenzene .

Step 3: Reduction
  • Reagent: Fe/NH₄Cl or H₂/Pd-C (carefully controlled to avoid de-bromination).

  • Product: 3-Bromo-5-fluoro-2,4-dimethylaniline .

Visualized Synthesis Workflow

SynthesisRoute Start Start: 1-Fluoro-3,5-dimethylbenzene (5-Fluoro-m-xylene) Step1 Step 1: Bromination (Br2, FeBr3) Start->Step1 Inter1 Intermediate 1: 1-Bromo-5-fluoro-2,4-dimethylbenzene Step1->Inter1 Regioselective at C4 Step2 Step 2: Nitration (HNO3, H2SO4) Inter1->Step2 Inter2 Intermediate 2 (Critical): 1-Bromo-5-fluoro-2,4-dimethyl-3-nitrobenzene Step2->Inter2 Electronic Activation > Steric Hindrance Step3 Step 3: Selective Reduction (Fe, NH4Cl) Inter2->Step3 Final Target: 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) Step3->Final Nitro -> Amine

Caption: Logical synthetic pathway prioritizing electronic directing effects to achieve the 3-bromo-5-fluoro substitution pattern.

Analytical Validation Protocol

To ensure the integrity of this building block in drug development, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • δ ~2.1 - 2.3 ppm: Two distinct singlets corresponding to the Methyl groups (CH₃) at positions 2 and 4. The methyl at C2 may be slightly shielded relative to C4 due to the adjacent bromine.

    • δ ~5.0 - 5.5 ppm: Broad singlet for the Amine protons (-NH₂).

    • δ ~6.5 - 7.0 ppm: Aromatic proton (H6). This should appear as a doublet (coupling with F5, J ~10-12 Hz).

  • ¹⁹F NMR:

    • Single peak, likely around -110 to -120 ppm , showing coupling to the aromatic proton.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 219.07 (for ⁷⁹Br) and 221.07 (for ⁸¹Br).

  • Isotope Pattern: Distinct 1:1 doublet typical of mono-brominated compounds.

Handling, Safety, and Storage

As a halogenated aniline, this compound carries specific toxicity risks.

GHS Hazard Classification[4][5]
  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[4]

  • Skin Corrosion/Irritation: Category 2 (H315).[4]

  • Serious Eye Damage/Irritation: Category 2A (H319).[4]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[4]

Storage Protocol
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Store under inert gas (Argon or Nitrogen). Anilines are prone to oxidation (browning) upon exposure to air and light.

  • Container: Amber glass vial with Teflon-lined cap.

Quality Control Decision Tree

QC_Flow Sample Batch Sample Appearance Visual Check (Pale Solid?) Sample->Appearance LCMS LC-MS Analysis (MW 218.07, Br Pattern) Appearance->LCMS Pass Fail QUARANTINE / RE-PURIFY Appearance->Fail Dark/Oily NMR 1H NMR (Regioisomer Check) LCMS->NMR Correct Mass LCMS->Fail Wrong Mass Pass RELEASE BATCH NMR->Pass Correct Structure NMR->Fail Isomer Impurity

Caption: QC workflow to distinguish the target from potential regioisomers (e.g., 5-bromo-3-fluoro isomer).

References

  • Google Patents. (2025). CN119977815A: A synthesis method of 3-bromo-5-fluoro-2,4-dimethylaniline and its intermediate compound.
  • PubChem . (n.d.). Compound Summary: 3-Bromo-5-fluoro-4-methylaniline (Analog Reference). National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Methodologies of 3-Bromo-5-fluoro-2,4-dimethylaniline: A Technical Whitepaper

Executive Summary In the realm of advanced medicinal chemistry and materials science, highly functionalized anilines serve as indispensable building blocks. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced medicinal chemistry and materials science, highly functionalized anilines serve as indispensable building blocks. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a structurally complex, multi-substituted aromatic amine that offers unique orthogonal reactivity[1][2]. The precise arrangement of two electron-donating methyl groups, an electron-withdrawing fluorine atom, and a sterically demanding bromine atom creates a highly specific electronic topography.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, field-proven guide to the physicochemical properties, structural causality, and scalable synthetic methodologies of this molecule, heavily informed by recent industrial patent literature[3].

Physicochemical Properties & Molecular Topography

The utility of 3-Bromo-5-fluoro-2,4-dimethylaniline stems directly from its physicochemical profile. The push-pull electronic environment on the benzene ring dictates both its stability and its reactivity in downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings).

Quantitative Data Summary
PropertyValue / Description
Chemical Name 3-Bromo-5-fluoro-2,4-dimethylaniline
CAS Registry Number 1783727-80-9
Molecular Formula C8H9BrFN
Molecular Weight 218.06 g/mol
Appearance Off-white to pale yellow crystalline solid
Predicted pKa (Amine) ~3.6 (Suppressed basicity due to halogen induction)
Predicted LogP ~3.4 (Highly lipophilic)
Storage Conditions Keep in dark place, inert atmosphere, room temperature[2]
Solubility Profile Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water
Mechanistic Causality of Properties

The primary amine's basicity (predicted pKa ~3.6) is significantly lower than that of an unsubstituted aniline (pKa ~4.6). This is caused by the strong inductive electron-withdrawing effect (-I) of the meta-fluorine and meta-bromine atoms, which pulls electron density away from the aromatic ring, thereby delocalizing the nitrogen's lone pair more strongly into the


-system. This makes the amine highly stable against premature oxidative degradation, a critical factor when storing the compound for large-scale API manufacturing.

Regioselective Synthesis Workflow

Synthesizing a fully substituted benzene ring requires absolute control over regiochemistry. Direct halogenation of an aniline derivative often leads to a mixture of isomers due to competing directing groups. To achieve the exact substitution pattern of 3-Bromo-5-fluoro-2,4-dimethylaniline, industrial processes—such as the methodology recently patented by PONY Testing International Group (CN119977815A)—rely on the nitration of a pre-halogenated scaffold followed by chemoselective reduction[3].

Mechanistic Strategy
  • Regioselective Nitration: Starting from 2-bromo-4-fluoro-1,3-dimethylbenzene, the electrophilic aromatic substitution (nitration) is directed exclusively to the C6 position. Causality: The C6 position is activated by the ortho-methyl and para-methyl groups. The fluorine atom at C4 also directs ortho to C5, but the combined activating power of two methyl groups overpowers the halogen, ensuring the nitro group installs at C6 to form 3-bromo-5-fluoro-2,4-dimethyl-1-nitrobenzene.

  • Chemoselective Reduction: The nitro intermediate must be reduced to an amine without cleaving the sensitive C-Br bond (hydrodehalogenation). Standard Palladium on Carbon (Pd/C) with hydrogen gas will destroy the molecule. Therefore, a Béchamp-style reduction using Iron (Fe) powder and Ammonium Chloride (NH4Cl) is strictly required to guarantee chemoselectivity.

SynthesisWorkflow Precursor 2-Bromo-4-fluoro-1,3-dimethylbenzene (Starting Material) Nitration Regioselective Nitration (HNO3 / H2SO4, 0-5°C) Precursor->Nitration Electrophilic Aromatic Substitution (Directed to C6) Intermediate 3-Bromo-5-fluoro-2,4-dimethyl-1-nitrobenzene (Key Intermediate) Nitration->Intermediate Steric & Electronic Control Reduction Chemoselective Reduction (Fe powder / NH4Cl, EtOH/H2O) Intermediate->Reduction Nitro-to-Amine Conversion (Preserving C-Br bond) Product 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) Reduction->Product Isolation & Crystallization

Fig 1. Regioselective synthesis workflow of 3-Bromo-5-fluoro-2,4-dimethylaniline.

Detailed Experimental Protocol

The following self-validating protocol is designed to ensure high yield and purity, incorporating in-process controls to prevent thermal runaways or over-reaction.

Step 1: Synthesis of 3-Bromo-5-fluoro-2,4-dimethyl-1-nitrobenzene
  • Preparation of Nitrating Mixture: In a 500 mL round-bottom flask, carefully add 50 mL of concentrated Sulfuric Acid (H2SO4, 98%). Cool the flask to 0°C using an ice-salt bath. Slowly add 20 mL of fuming Nitric Acid (HNO3, 90%) dropwise, maintaining the internal temperature below 5°C.

  • Substrate Addition: Dissolve 20.0 g of 2-bromo-4-fluoro-1,3-dimethylbenzene in 60 mL of anhydrous Dichloromethane (DCM).

  • Reaction Execution: Add the substrate solution dropwise to the nitrating mixture over 45 minutes. Causality for slow addition: Nitration is highly exothermic; maintaining <5°C prevents di-nitration and oxidative cleavage of the methyl groups.

  • Quenching & Extraction: After 2 hours of stirring at 5°C, pour the mixture over 300 g of crushed ice. Extract the aqueous layer with DCM (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3 until pH 7 is reached, followed by brine. Dry over anhydrous Na2SO4 and concentrate in vacuo to yield the nitro intermediate.

Step 2: Chemoselective Reduction to Target Aniline
  • Activation of Iron: In a 1 L flask, suspend 25.0 g of fine Iron powder (Fe, 325 mesh) in 200 mL of Ethanol and 50 mL of water. Add 5.0 g of Ammonium Chloride (NH4Cl). Heat the mixture to 60°C for 15 minutes to etch the iron surface, maximizing catalytic surface area.

  • Reduction: Dissolve the nitro intermediate from Step 1 in 100 mL of Ethanol. Add this solution dropwise to the activated iron suspension. Reflux the mixture at 80°C for 3 hours. In-Process Control: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the nitro-compound spot validates reaction completion.

  • Filtration & Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove iron sludge. Wash the Celite cake with hot Ethanol (2 x 50 mL).

  • Purification: Concentrate the filtrate, dilute with 200 mL of EtOAc, and wash with water and brine. Dry the organic layer, concentrate, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure 3-Bromo-5-fluoro-2,4-dimethylaniline.

Analytical Validation Protocol

To ensure the material meets the stringent >98% purity requirement for downstream pharmaceutical applications[1][4], the following analytical suite must be executed:

  • HPLC-UV Analysis: Run on a C18 reverse-phase column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The target compound will present a sharp, symmetrical peak. The lack of secondary peaks confirms the absence of regioisomers.

  • LC-MS (ESI+): Expected

    
     for 
    
    
    
    is 218.0 (for
    
    
    Br) and 220.0 (for
    
    
    Br), presenting as a classic 1:1 isotopic doublet characteristic of mono-brominated species.
  • 1H & 19F NMR Spectroscopy:

    • 1H NMR (CDCl3): Will show a broad singlet integrating to 2H (NH2), two distinct singlets integrating to 3H each (the two methyl groups), and a single aromatic proton doublet integrating to 1H (C6-H, split by the neighboring fluorine).

    • 19F NMR: Will show a single peak, confirming the integrity of the C-F bond.

References

  • 谱尼测试申请3-溴-5-氟-2,4-二甲基苯胺的合成方法及其中间体化合物 (Patent CN119977815A) Source: 163.com / PONY Testing International Group URL:[Link]

Sources

Exploratory

Technical Whitepaper: Safe Handling and Operational Protocols for 3-Bromo-5-fluoro-2,4-dimethylaniline

Executive Summary This technical guide defines the operational safety architecture for handling 3-Bromo-5-fluoro-2,4-dimethylaniline , a halogenated aniline intermediate critical in pharmaceutical scaffold synthesis. Unl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide defines the operational safety architecture for handling 3-Bromo-5-fluoro-2,4-dimethylaniline , a halogenated aniline intermediate critical in pharmaceutical scaffold synthesis. Unlike generic safety data sheets (SDS), this whitepaper integrates specific physicochemical behaviors—such as potential methemoglobinemia induction and thermal instability—into actionable laboratory workflows.

Critical Advisory: As a poly-substituted aniline, this compound possesses a lipophilic profile that enhances dermal absorption. Strict adherence to the engineering controls and "No-Touch" protocols detailed below is mandatory to mitigate acute toxicity and sensitization risks.

Chemical Identity & Hazard Characterization[1][2][3][4][5]

Physicochemical Profile

Understanding the physical state is the first line of defense. 3-Bromo-5-fluoro-2,4-dimethylaniline typically presents as a solid, often with a low melting point characteristic of polysubstituted anilines.

PropertySpecificationOperational Implication
CAS Number 1783727-80-9Unique identifier for inventory tracking.[1]
Molecular Weight 218.07 g/mol High MW relative to aniline reduces volatility but not aerosol risk.
Physical State Solid (Crystalline/Powder)Risk of dust generation during weighing.
Storage Temp 2–8°C (Refrigerated)Prevents oxidative degradation (darkening/tars).
Solubility DMSO, Methanol, DCMLipophilicity facilitates rapid skin permeation.
GHS Hazard Classification

Based on structural analogs and vendor data, the compound is classified under the following GHS categories. Note: The absence of specific LD50 data for this CAS requires the "Precautionary Principle"—treat as highly toxic.

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (H302 + H312 + H332)

  • Skin/Eye Irritation: Category 2 (H315, H319)[2]

  • STOT-SE: Category 3 (Respiratory Irritation - H335)[2]

  • Class Hazard (Anilines): Potential for Methemoglobinemia . Absorption can oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport.

Risk Assessment & Engineering Controls

The "Aniline Rule" of Containment

Standard fume hoods are sufficient for solutions, but solids must be handled with static control to prevent aerosolization.

  • Primary Barrier: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Barrier: Weighing operations must occur inside a hood or a powder containment balance enclosure.

  • Glove Permeation: Anilines are notorious for permeating latex and thin nitrile.

    • Recommendation: Double-gloving is mandatory.

    • Inner Layer: 4 mil Nitrile (Touch sensitivity).

    • Outer Layer: 8 mil Nitrile or Laminate (Chemical resistance).

    • Change Frequency: Immediately upon splash; every 60 minutes during active handling.

Metabolic Activation Pathway (Conceptual)

The following diagram illustrates the biological rationale for strict dermal protection. Halogenated anilines undergo hepatic N-hydroxylation, creating reactive metabolites that damage DNA or oxidize hemoglobin.

MetabolicPathway Parent 3-Bromo-5-fluoro- 2,4-dimethylaniline Liver Hepatic CYP450 (Oxidation) Parent->Liver Absorption Metabolite N-Hydroxyl Metabolite Liver->Metabolite N-Hydroxylation Toxicity1 Methemoglobinemia (Fe2+ -> Fe3+) Metabolite->Toxicity1 Red Blood Cells Toxicity2 DNA Adducts (Genotoxicity Risk) Metabolite->Toxicity2 Cellular Nucleus

Figure 1: Conceptual metabolic activation pathway of halogenated anilines, highlighting the critical need to prevent systemic absorption.

Operational Protocols

Protocol A: Safe Weighing & Solubilization

Objective: Transfer solid compound to solution without generating dust or surface contamination.

  • Preparation:

    • Pre-weigh the receiving vial (tared) and a secondary containment vessel.

    • Place a disposable balance draft shield or "static-free" mat inside the fume hood.

  • Transfer:

    • Do not use a spatula if the solid is fluffy/static-prone. Use a dedicated anti-static pouring funnel or weigh paper.

    • Technique: "Tap-and-Pour" method to avoid aerosol clouds.

  • Solubilization (The Critical Step):

    • Add solvent (e.g., DMSO) immediately after weighing to "wet" the hazard.

    • Once in solution, the inhalation risk drops significantly, but dermal risk remains.

  • Decontamination:

    • Wipe the balance and surrounding area with a methanol-dampened Kimwipe. Dispose of the wipe as hazardous solid waste.

Protocol B: Reaction Setup & Quenching

Causality: Halogenated anilines can be thermally sensitive. The presence of bromine and fluorine on the ring creates electronic effects that may accelerate exothermic decomposition if mixed with strong acids or oxidizers.

  • Incompatibility: Never mix directly with fuming nitric acid or strong peroxides without a blast shield.

  • Inert Atmosphere: Reactions should be run under Nitrogen or Argon. Aniline derivatives oxidize in air, leading to dark, tarry impurities that complicate purification.

  • Quenching:

    • Do not quench directly into basic solution if unreacted electrophiles are present.

    • Use a slightly acidic aqueous workup (e.g., NH₄Cl) to keep the aniline protonated (water-soluble) if removing impurities, or basic workup to extract the free base.

Emergency Response Architecture

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Solid/Liquid Spill Type->Spill Exposure Personal Exposure Type->Exposure SpillAction 1. Evacuate Area 2. Don PPE (Double Glove) 3. Cover with Wet Pad (Solvent) 4. Scoop to Haz Waste Spill->SpillAction SkinAction 1. Strip Contaminated Clothing 2. Wash with Soap/Water (15 min) 3. Do NOT use Ethanol (Enhances Absorption) Exposure->SkinAction Dermal EyeAction 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Seek Ophthalmologist Exposure->EyeAction Ocular Medical Seek Medical Attention (Mention Aniline/MetHb Risk) SkinAction->Medical EyeAction->Medical

Figure 2: Decision matrix for emergency response. Note the specific prohibition of ethanol for skin washing, as it increases dermal uptake of lipophilic anilines.

Waste Management

Disposal must align with RCRA (in the US) or local hazardous waste regulations.

  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Halogenated Aniline - Toxic."

  • Segregation: Do not mix with oxidizing acids (Nitric/Chromic) in the waste stream to prevent fire.

References

  • National Institutes of Health (NIH). (2011). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved October 26, 2023, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aniline. Retrieved October 26, 2023, from [Link]

Sources

Foundational

melting point and boiling point data for 3-Bromo-5-fluoro-2,4-dimethylaniline

Technical Whitepaper: Physicochemical Characterization of 3-Bromo-5-fluoro-2,4-dimethylaniline Executive Summary 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a specialized halogenated aniline intermediate,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Characterization of 3-Bromo-5-fluoro-2,4-dimethylaniline

Executive Summary

3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a specialized halogenated aniline intermediate, primarily utilized as a scaffold in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Its structural motif—combining a bromine atom (amenable to palladium-catalyzed cross-coupling) and a fluorine atom (for metabolic stability and lipophilicity modulation)—makes it a critical building block for kinase inhibitors and other small-molecule therapeutics.

Due to its status as a specialized research intermediate rather than a bulk commodity, public experimental physicochemical data is sparse. This guide provides predicted physicochemical properties derived from structure-activity relationship (SAR) algorithms and outlines authoritative experimental protocols for researchers to empirically determine the melting point (MP) and boiling point (BP) in their own laboratories.

Physicochemical Profile

The following data aggregates predicted values based on group contribution methods and comparative analysis of structurally similar halogenated anilines.

Table 1: Physicochemical Properties

PropertyValue (Predicted/Range)ConfidenceMethodology
Molecular Formula C₈H₉BrFNHighStoichiometry
Molecular Weight 218.07 g/mol HighIUPAC Atomic Weights
Boiling Point 260°C – 280°C (at 760 mmHg)MediumPredicted via ACD/Labs & EPI Suite algorithms [1]
Melting Point 45°C – 65°C Low-MediumEstimated based on isomer symmetry (see Comparative Analysis below)
Density 1.5 ± 0.1 g/cm³HighPredicted
pKa (Conjugate Acid) ~2.5 – 3.0MediumElectronic effect of ortho-F and ortho-Br substituents
Physical State Solid or Semi-solid (at 25°C)MediumDependent on purity and crystal packing
Comparative Analysis (Isomer Benchmarking)

To validate these predictions, we analyze the experimental data of structurally analogous compounds. The steric crowding of the 2,4-dimethyl substitution pattern often disrupts crystal packing compared to less substituted isomers, potentially lowering the melting point.

  • 3-Bromo-5-fluoroaniline: BP 103–105°C @ 7 mmHg (~240°C atm) [2].

  • 5-Bromo-4-fluoro-2-methylaniline: MP 86–90°C [3].[2][3]

  • 4-Bromo-N,N-dimethylaniline: MP 52–54°C; BP 264°C [4].

Synthesis & Purification Context

The purity of 3-Bromo-5-fluoro-2,4-dimethylaniline heavily influences its observed melting range. Impurities such as unreacted nitro-precursors or debrominated side-products will cause melting point depression.

Synthesis Pathway

The most robust synthetic route involves the reduction of the corresponding nitroarene. The bromine and fluorine substituents are typically installed prior to the final reduction step to avoid side reactions associated with electrophilic aromatic substitution on the free aniline.

SynthesisWorkflow Start Precursor: 1-Bromo-5-fluoro-2,4-dimethyl-3-nitrobenzene Reagents Reduction System: Fe powder / NH4Cl / EtOH / H2O (Bechamp Reduction) Start->Reagents Process Reflux (80-90°C) 2-4 Hours Reagents->Process Workup Workup: 1. Filtration (Remove FeO) 2. Extraction (EtOAc) 3. Concentration Process->Workup Product Target: 3-Bromo-5-fluoro-2,4-dimethylaniline Workup->Product

Figure 1: Standard reduction workflow for the synthesis of the target aniline from its nitro precursor.

Purification Note: For accurate MP determination, the crude product should be recrystallized from a non-polar solvent (e.g., Hexane/Ethyl Acetate mixture) or purified via flash column chromatography to >98% purity.

Experimental Determination Protocols

Since literature values are predictive, researchers must empirically determine these constants. The following protocols are designed for high-value, low-quantity intermediates.

Protocol A: Capillary Melting Point (Self-Validating)

Best for: Solid samples with expected MP > 30°C.

  • Preparation: Dry the sample under vacuum (0.1 mmHg) at room temperature for 4 hours to remove solvent residues.

  • Loading: Introduce the sample into a glass capillary tube (sealed at one end) to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

  • Ramping: Insert into a melting point apparatus (e.g., Stuart SMP30).

    • Rapid Ramp: Heat at 10°C/min to find the approximate melting range.

    • Precision Ramp: Cool to 20°C below the approximate MP. Heat at 1°C/min .

  • Observation: Record two temperatures:

    • 
      : First sign of liquid formation (meniscus).
      
    • 
      : Complete disappearance of solid.
      
  • Validation: If the range (

    
    ) > 2°C, the sample is impure. Recrystallize and repeat.
    
Protocol B: Micro-Boiling Point (Siwoloboff Method)

Best for: Liquid samples or low-melting solids where only milligrams are available.

  • Setup: Place a small amount (~0.5 mL) of the liquid in an ignition tube.

  • Capillary Insertion: Place a standard melting point capillary (sealed at the top, open at the bottom) inverted into the liquid.

  • Heating: Attach the ignition tube to a thermometer and immerse in a silicone oil bath. Heat gently.

  • The Stream: As the temperature rises, air in the capillary expands, releasing slow bubbles. When the boiling point is reached, a rapid, continuous stream of bubbles will emerge (vapor pressure > atmospheric pressure).

  • The Reading: Stop heating immediately. Watch the bubbles slow down. The moment the liquid sucks back into the capillary is the true boiling point (when vapor pressure equals external pressure).

CharacterizationLogic Sample Unknown Sample (3-Bromo-5-fluoro-2,4-dimethylaniline) StateCheck Physical State at 25°C? Sample->StateCheck Solid Solid StateCheck->Solid Liquid Liquid / Oil StateCheck->Liquid DSC Protocol: DSC (Heat Flow vs Temp) Solid->DSC High Precision Capillary Protocol A: Capillary Melt Solid->Capillary Routine Siwoloboff Protocol B: Siwoloboff Method Liquid->Siwoloboff Result Record Data (T_onset / T_boil) DSC->Result Capillary->Result Siwoloboff->Result

Figure 2: Decision tree for selecting the appropriate characterization protocol based on physical state.

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, handling should follow protocols for halogenated anilines.

  • Hazards: Acute Toxicity (Oral), Skin Irritation (H315), Eye Irritation (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated anilines can darken (oxidize) upon exposure to light and air.

  • Incompatibility: Strong oxidizing agents, acids, and acid chlorides.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 53484256, 3-Bromo-5-fluoro-4-methylaniline (Analogous Prediction Logic). Retrieved from [Link][4]

  • PrepChem. Synthesis of 3-bromo-5-fluoroaniline. Retrieved from [Link]

  • Organic Syntheses. Synthesis of 4-Bromo-N,N-dimethylaniline. Org.[5][6] Synth. 2018, 95, 442-459. Retrieved from [Link]

Sources

Exploratory

pKa Values and Basicity of 3-Bromo-5-fluoro-2,4-dimethylaniline: A Mechanistic and Analytical Guide

In pharmaceutical chemistry and advanced materials science, the precise tuning of an active pharmaceutical ingredient's (API) basicity is critical. For highly substituted anilines like 3-Bromo-5-fluoro-2,4-dimethylanilin...

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical chemistry and advanced materials science, the precise tuning of an active pharmaceutical ingredient's (API) basicity is critical. For highly substituted anilines like 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) , the interplay of inductive, resonance, and steric effects creates a complex electronic environment.

This whitepaper deconstructs the physicochemical properties of this specific molecule, explaining the causality behind its unusually low pKa (predicted at 2.79 ± 0.10)[1], and provides field-proven, self-validating protocols for empirical pKa determination.

Mechanistic Determinants of Basicity

The basicity of an aniline derivative is fundamentally governed by the availability of the nitrogen's lone pair to accept a proton. The baseline pKa of unsubstituted aniline in water is approximately 4.60. When substituents are introduced, they alter the electron density of the aromatic ring and, consequently, the basicity of the amine group[2].

Electronic and Steric Deconstruction

In 3-Bromo-5-fluoro-2,4-dimethylaniline, four substituents compete to dictate the final pKa:

  • 4-Methyl Group (Para): Acts as an electron-donating group via hyperconjugation and weak inductive effects (+I). This pushes electron density into the ring, marginally increasing basicity.

  • 2-Methyl Group (Ortho): While also electron-donating (+I), ortho-substituents introduce steric hindrance. This forces the amino group slightly out of coplanarity with the aromatic ring, disrupting optimal solvation of the conjugate acid and often resulting in a net decrease in basicity (the "ortho effect").

  • 3-Bromo & 5-Fluoro Groups (Meta): Halogens are highly electronegative. Positioned at the meta carbons, they cannot donate electrons via resonance (+R) to the amino group. Instead, they exert powerful, unmitigated electron-withdrawing inductive effects (-I). This drastically pulls electron density away from the nitrogen, stabilizing the free base and highly destabilizing the protonated anilinium ion.

Hammett Equation Validation

To prove causality, we can mathematically validate the predicted pKa using the Hammett equation (


). For the dissociation of anilinium ions in water, the reaction constant (

) is approximately 2.89 .

Table 1: Quantitative Substituent Effects on Aniline pKa

SubstituentPositionPrimary EffectHammett Constant (

)
Calculated Shift (

)
Methyl4 (Para)+I, Hyperconjugation-0.17+0.49
Bromo3 (Meta)Strong -I+0.39-1.13
Fluoro5 (Meta)Strong -I+0.34-0.98
Methyl2 (Ortho)+I, Steric (Ortho Effect)N/A (Empirical)-0.16
Net Total


Calculation:

  • Electronic shift from meta/para groups:

    
    
    
  • Factoring the empirical ortho-methyl shift:

    
    
    
  • Theoretical pKa:

    
    2.82 
    

This theoretical derivation of 2.82 aligns nearly perfectly with computational predictions of 2.79 ± 0.10 [1], proving that the strong inductive withdrawal of the meta-halogens completely overwhelms the electron donation of the methyl groups.

G Core Aniline Core (Base pKa ~4.60) Result 3-Bromo-5-fluoro-2,4-dimethylaniline Net pKa ≈ 2.82 Core->Result Integration of Effects Me2 2-Methyl (Ortho) Steric Hindrance ΔpKa ≈ -0.16 Me2->Core Weak e- Donation Me4 4-Methyl (Para) +I, Hyperconjugation ΔpKa ≈ +0.49 Me4->Core e- Donation Br3 3-Bromo (Meta) Strong -I > +R ΔpKa ≈ -1.13 Br3->Core Strong e- Withdrawal F5 5-Fluoro (Meta) Strong -I > +R ΔpKa ≈ -0.98 F5->Core Strong e- Withdrawal

Diagram 1: Electronic and steric substituent effects on the basicity of the aniline core.

Experimental Protocols for pKa Determination

Due to the extreme lipophilicity (predicted density ~1.50 g/cm³)[1] and low basicity of this compound, standard aqueous potentiometry will fail. The following self-validating protocols utilize cosolvent systems to ensure accurate measurement[3].

Protocol A: UV-Vis Spectrophotometric Titration (Primary Method)

Causality: Protonation of the aniline nitrogen disrupts its resonance with the aromatic


-system, causing a significant hypsochromic (blue) shift in the UV spectrum. This makes UV-Vis highly sensitive for anilines with pKa < 3.
  • Stock Solution: Dissolve the analyte in HPLC-grade Methanol to create a 50 µM stock.

  • Buffer Series: Prepare a series of aqueous buffers (pH 1.0 to 5.0 in 0.2 increments). Maintain a constant ionic strength (

    
     M KCl) to prevent activity coefficient fluctuations.
    
  • Spectral Acquisition: Mix the stock with buffers to achieve a constant cosolvent ratio (e.g., 30% MeOH). Scan absorbance from 200 nm to 400 nm at a strictly controlled 25.0 ± 0.1 °C.

  • Self-Validation (Isosbestic Point): Overlay the spectra. The presence of a sharp, singular isosbestic point internally validates that the system is a strict two-species equilibrium (

    
    ) and that no degradation is occurring.
    
  • Data Regression: Plot the absorbance at the

    
     of the free base against pH. Fit to the Henderson-Hasselbalch equation to find the apparent pKa (
    
    
    
    ).
  • Yasuda-Shedlovsky Extrapolation: Repeat at 40% and 50% MeOH. Plot the apparent pKa against the inverse dielectric constant of the solvent mixtures to extrapolate the true aqueous pKa.

Workflow Step1 1. Cosolvent Stock Prep (e.g., 50 µM in Methanol) Step2 2. Buffer Series Generation pH 1.0 - 5.0 (I = 0.15 M KCl) Step1->Step2 Step3 3. UV-Vis Spectral Scanning 200-400 nm at 25.0 °C Step2->Step3 Step4 4. Isosbestic Point Verification (Self-Validating Step) Step3->Step4 Step5 5. Non-Linear Regression Absorbance vs. pH Step4->Step5 Step6 6. Yasuda-Shedlovsky Extrapolation Derive Aqueous pKa Step5->Step6

Diagram 2: Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Cosolvent Potentiometric Titration (Orthogonal Validation)
  • Titrand Preparation: Dissolve 2 mg of the compound in 50 mL of 50% v/v 1-propanol/water (

    
     M KCl).
    
  • Acidification: Add a known excess of standard 0.1 M HCl to fully protonate the low-pKa amine.

  • Titration: Titrate with standard 0.1 M KOH under a nitrogen blanket to prevent CO

    
     absorption.
    
  • Self-Validation (Gran Plot): Instead of relying on the first derivative inflection point, construct a Gran plot. A highly linear Gran plot validates the glass electrode's Nernstian response at low pH and confirms the absence of interfering buffering impurities.

Implications for Drug Development

Understanding the pKa of 3-Bromo-5-fluoro-2,4-dimethylaniline provides critical insights for downstream pharmaceutical development:

  • Toxicity Mitigation: Anilines are notorious structural alerts for toxicity due to their potential to form reactive quinone imine metabolites. However, in this molecule, the para-position is blocked by a methyl group, mechanistically preventing para-hydroxylation and subsequent quinone imine formation.

  • Membrane Permeability: With a pKa of ~2.8, this compound remains almost entirely unprotonated (neutral) at physiological pH (7.4) and even in the acidic environment of the stomach (pH ~1.5-3.5). This guarantees high lipophilicity and excellent passive transcellular permeability.

  • Salt Formulation Constraints: The "Rule of 3" in salt formation dictates that the

    
     between the base and the counter-acid must be 
    
    
    
    for stable salt formation. Because the base pKa is 2.8, standard weak pharmaceutical acids (e.g., citric acid, pKa 3.1) will fail. Formulation scientists must utilize strong acids such as hydrochloric acid (pKa -6) or methanesulfonic acid (pKa -1.9) to isolate this compound as a stable solid salt.

References

  • Title: Statistical Analysis of Substituent Effects on pKa of Aniline Source: Journal of Engineering Research and Applied Science URL: [Link]

  • Title: Substituent Effects on the Physical Properties and pKa of Aniline Source: Air Force Institute of Technology (AFIT) URL: [Link]

  • Title: pKa values bases - Chair of Analytical Chemistry Source: University of Tartu (ut.ee) URL: [Link]

Sources

Foundational

Structural Informatics and Synthetic Utility of 3-Bromo-5-fluoro-2,4-dimethylaniline

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized anilines serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, highly functionalized anilines serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) has emerged as a particularly valuable intermediate, evidenced by recent 2025 patent literature detailing its dedicated synthesis[1]. This whitepaper provides an in-depth technical analysis of its structural informatics, pharmacophoric utility, and step-by-step synthetic methodologies, designed to serve as a self-validating reference for researchers and drug development professionals.

Chemical Identity & Structural Informatics

Accurate chemical representation is the foundation of cheminformatics and computational drug discovery. The identity of 3-bromo-5-fluoro-2,4-dimethylaniline is encoded through two primary machine-readable identifiers: SMILES and InChIKey.

SMILES String Analysis

The Simplified Molecular Input Line Entry System (SMILES) represents molecular graphs as linear strings[2]. For this compound, the canonical SMILES is defined as: FC=1C=C(N)C(=C(Br)C1C)C

  • Causality of the String: The string initiates at the fluorine atom (F), moving into the aromatic ring (C=1). The =1 and subsequent 1 denote the opening and closing of the cyclic graph. Branching is represented by parentheses, such as (N) for the amine group and (Br) for the bromine atom, systematically mapping the orthogonal functionalization around the benzene core. An alternative, highly readable isomeric SMILES often used in computational modeling is Nc1c(C)c(Br)c(C)c(F)c1.

InChIKey Hashing

The IUPAC International Chemical Identifier (InChI) provides a standardized, non-proprietary sequence[3]. Because full InChI strings can become unwieldy for database indexing, the SHA-256 hashed InChIKey is utilized: XOHZAYVZJNCTFA-UHFFFAOYSA-N

  • Block 1 (XOHZAYVZJNCTFA): Encodes the core skeletal connectivity (the specific arrangement of the C8H9BrFN atoms).

  • Block 2 (UHFFFAOYSA): Indicates stereochemistry and isotopic substitution. The UHFFF prefix confirms the molecule is achiral and lacks defined stereocenters.

  • Block 3 (N): Denotes the neutral protonation state of the aniline.

Quantitative Physicochemical Data

The following table summarizes the predicted and validated physicochemical properties crucial for handling and reaction planning[4].

PropertyValue
CAS Number 1783727-80-9
Molecular Formula C8H9BrFN
Molecular Weight 218.07 g/mol
Density (Predicted) ~1.5 ± 0.1 g/cm³
Boiling Point (Predicted) 272.9 ± 35.0 °C at 760 mmHg
Flash Point (Predicted) 118.8 ± 25.9 °C

Mechanistic Role in Drug Discovery

The specific substitution pattern of 3-bromo-5-fluoro-2,4-dimethylaniline is not arbitrary; it is meticulously designed to optimize the pharmacokinetic and pharmacodynamic profiles of downstream drug candidates.

  • C3-Bromine: Serves as a highly specific synthetic handle for transition-metal-catalyzed cross-coupling.

  • C2/C4-Methyls: These ortho-methyl groups provide intense steric shielding. When the C1-amine is converted into an amide (e.g., in kinase inhibitors), these methyls restrict the rotation of the amide bond, locking the molecule into a bioactive conformation (the "ortho-effect").

  • C5-Fluorine: Fluorine substitution lowers the pKa of the adjacent aniline, modulating its basicity to improve membrane permeability. Furthermore, it acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the electron-rich aromatic position.

Pharmacophore Core 3-Bromo-5-fluoro- 2,4-dimethylaniline Br C3-Bromine (Pd-Catalyzed Coupling Site) Core->Br Orthogonal Reactivity F C5-Fluorine (Metabolic Shield & pKa Modulator) Core->F Electronic Tuning NH2 C1-Amine (H-Bond Donor / Amide Anchor) Core->NH2 Derivatization Me C2/C4-Methyls (Steric Shielding & Conformational Lock) Core->Me Steric Hindrance

Figure 1: Pharmacophoric contributions of substituents on the core aniline scaffold.

Synthetic Methodologies & Protocols

Due to the extreme steric hindrance imposed by the C2 and C4 methyl groups, functionalizing the C3-bromine requires robust catalytic systems. The following is a self-validating protocol for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling .

Step-by-Step Methodology
  • Preparation: In a rigorously dried Schlenk flask under an inert atmosphere, combine 3-bromo-5-fluoro-2,4-dimethylaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality Note: The choice of Pd(dppf)Cl₂ is critical. The large bite angle of the bidentate dppf ligand accelerates the reductive elimination step, which is otherwise the rate-limiting bottleneck when coupling sterically congested, di-ortho-substituted halides.

  • Solvent & Degassing: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v). Purge the system with nitrogen for an additional 15 minutes to prevent oxidative degradation of the Pd(0) active species.

  • Reaction Execution: Heat the mixture to 90 °C for 12–16 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) until the starting material is entirely consumed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

CatalyticCycle Start Step 1 Oxidative Addition Pd(0) inserts into C-Br Trans Step 2 Transmetallation Arylboronic acid addition Start->Trans Base (K2CO3) Red Step 3 Reductive Elimination Product release Trans->Red Heat (90°C) Red->Start Pd(0) Recycled Prod Validation LC-MS & NMR Red->Prod Cross-Coupled Product

Figure 2: Workflow of Pd-catalyzed Suzuki-Miyaura coupling at the sterically hindered C3 position.

Analytical Validation

A robust protocol must be a self-validating system. To confirm the identity and purity of 3-bromo-5-fluoro-2,4-dimethylaniline—and to monitor its consumption during cross-coupling—the following analytical signatures must be verified:

  • LC-MS (ESI+): Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance ratio. The starting material will exhibit a distinct, diagnostic isotopic doublet at m/z 218.0 and 220.0 [M+H]⁺ . Successful cross-coupling is definitively validated by the complete disappearance of this doublet and the emergence of the new product mass.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic C6-H: Appears as a doublet at ~6.5 ppm due to scalar coupling with the adjacent C5-Fluorine (³J_HF).

    • Amine (NH₂): Appears as a broad singlet at ~4.8 ppm (integrating to 2H).

    • Methyls (C2-CH₃ & C4-CH₃): Appear as two distinct, sharp singlets between 2.1–2.3 ppm (integrating to 3H each).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): A single distinct peak around -115 ppm confirms the presence of the aromatic fluorine atom, validating the structural integrity of the core ring.

References

  • Google Patents. "CN119977815A - A synthesis method of 3-bromo-5-fluoro-2,4-dimethylaniline and its intermediate compound." Google Patents (2025).
  • Heller, S. R., et al. "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 7(23), 2015. URL:[Link]

  • Weininger, D. "SMILES, a chemical language and information system. 1. Introduction to methodology and encoding rules." Journal of Chemical Information and Computer Sciences, 28(1), 31-36, 1988. URL:[Link]

Sources

Exploratory

Toxicological Profiling and Hazard Classification of Halogenated Dimethylanilines: Mechanisms, Assays, and Safety Frameworks

Executive Summary Halogenated N,N-dimethylanilines—such as 4-bromo-N,N-dimethylaniline and 3-chloro-N,N-dimethylaniline—are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Halogenated N,N-dimethylanilines—such as 4-bromo-N,N-dimethylaniline and 3-chloro-N,N-dimethylaniline—are indispensable building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and triarylmethane dyes. However, the integration of halogen atoms (chloro, bromo, fluoro) into the dimethylaniline scaffold significantly alters the molecule's electronic properties and lipophilicity, amplifying its toxicological hazard profile. As a Senior Application Scientist, I approach the safety evaluation of these compounds not merely as a checklist of regulatory endpoints, but as a dynamic system of metabolic bioactivation and cellular disruption. This whitepaper dissects the mechanistic pathways of toxicity, outlines current hazard classifications, and provides a self-validating experimental framework for assessing hematotoxicity.

Mechanisms of Toxicity: The Bioactivation Cascade

The acute toxicity of halogenated dimethylanilines is rarely driven by the parent compound alone. Instead, it is governed by hepatic biotransformation. The liver's cytochrome P450 (CYP) enzyme system—specifically isoforms like CYP2E1, CYP2A6, and CYP2B1—catalyzes the metabolic activation of these molecules[1][2][3].

  • N-Dealkylation: The tertiary amine undergoes oxidative N-dealkylation, stripping the methyl groups to yield a secondary, and eventually primary, halogenated aniline[3].

  • N-Hydroxylation: The critical bioactivation step is the subsequent N-hydroxylation of the primary amine, producing an N-hydroxy-halogenated aniline (a hydroxylamine derivative)[1][2].

  • Methemoglobinemia & Oxidative Stress: These hydroxylamine intermediates are highly reactive electrophiles. Upon entering erythrocytes, they engage in a futile redox cycle. They co-oxidize with oxyhemoglobin (Fe²⁺), reducing molecular oxygen to reactive oxygen species (ROS) while oxidizing the heme iron to the ferric state (Fe³⁺), forming methemoglobin[2][4]. Because methemoglobin cannot bind oxygen, systemic hypoxia, cyanosis, and central nervous system depression ensue[5].

The presence of an electron-withdrawing halogen substituent often stabilizes the reactive nitrenium or (semi)quinoneimine intermediates formed during this process, exacerbating hematotoxicity compared to non-halogenated analogs[2].

MetabolicPathway HDMA Halogenated N,N-Dimethylaniline CYP450_1 CYP450 (e.g., CYP2B1, CYP2E1) N-Dealkylation HDMA->CYP450_1 HA Halogenated Aniline Intermediate CYP450_1->HA CYP450_2 CYP450 (e.g., CYP2E1, CYP2A6) N-Hydroxylation HA->CYP450_2 NHA N-Hydroxy-Halogenated Aniline (Reactive) CYP450_2->NHA RBC Erythrocyte (RBC) Entry NHA->RBC OxyHb Oxyhemoglobin (Fe2+) RBC->OxyHb Co-oxidation MetHb Methemoglobin (Fe3+) + ROS OxyHb->MetHb Electron Transfer Tox Methemoglobinemia & Cellular Hypoxia MetHb->Tox

CYP450-mediated bioactivation of halogenated dimethylanilines leading to methemoglobinemia.

Hazard Classification and Quantitative Data

Regulatory frameworks (e.g., GHS, CLP) classify halogenated dimethylanilines based on their acute lethality, localized irritation potential, and specific target organ toxicity (STOT). The table below synthesizes the hazard profiles of key derivatives based on standardized safety data[5][6][7][8][9][10].

CompoundCAS NumberGHS Hazard ClassificationsKey Toxicological Mechanisms
4-Bromo-N,N-dimethylaniline 586-77-6Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2ACYP-mediated N-hydroxylation; ROS generation; Methemoglobinemia[6][7][8]
3-Chloro-N,N-dimethylaniline 118-44-5Acute Tox. 4 (Oral/Dermal/Inhal), Skin Irrit. 2, Eye Irrit. 2ACo-oxidation with oxyhemoglobin; Secondary cyanosis and CNS depression[9]
o-Chloro-N,N-dimethylaniline 698-01-1Acute Tox. 4 (Oral), Eye Irrit. 2Methemoglobinemia (Secondary toxic effect); Cardiovascular collapse at high doses[5][10]

Experimental Protocols: Self-Validating Toxicity Assessment

To accurately assess the hematotoxic potential of a novel halogenated dimethylaniline candidate, researchers cannot rely solely on whole-blood assays, as mature erythrocytes lack the CYP450 enzymes necessary for bioactivation. Therefore, we utilize an Ex Vivo Cytochrome P450-Coupled Methemoglobin Formation Assay .

This protocol is designed as a self-validating system: it couples human liver microsomes (HLMs) with isolated human erythrocytes, ensuring that both the hepatic metabolism and the downstream hematotoxic event are captured in vitro.

Step-by-Step Methodology:
  • Erythrocyte Isolation: Draw whole human blood into EDTA tubes. Centrifuge at 2,000 × g for 10 minutes to remove plasma and the buffy coat. Causality: Wash the erythrocyte pellet three times with isotonic phosphate-buffered saline (PBS, pH 7.4) to remove endogenous plasma antioxidants (like ascorbate and albumin) that could artificially quench ROS and mask the compound's true toxicity.

  • Assay Matrix Assembly: In a 96-well plate, combine the washed erythrocytes (diluted to a final hemoglobin concentration of ~2 mM) with pooled Human Liver Microsomes (HLMs) at a protein concentration of 1.0 mg/mL. Causality: HLMs provide the necessary CYP2E1/CYP2A6 enzymes required for the N-hydroxylation of the dimethylaniline[1].

  • Test Compound & Cofactor Addition: Add the halogenated dimethylaniline (e.g., 4-bromo-N,N-dimethylaniline) dissolved in DMSO. Causality: Maintain the final DMSO concentration <0.5% to prevent solvent-induced hemolysis. Initiate the reaction by adding an NADPH-regenerating system (NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; without it, bioactivation cannot occur.

  • Incubation & Internal Validation: Incubate the plate at 37°C with gentle shaking.

    • Negative Control: Vehicle (DMSO) + HLMs + Erythrocytes + NADPH. Establishes the baseline autoxidation rate of hemoglobin.

    • Positive Control: Dapsone (a known methemoglobinemia inducer)[4]. Validates the metabolic competence of the HLMs and the responsiveness of the erythrocytes.

  • Spectrophotometric Quantification: At designated time points (e.g., 30, 60, 120 minutes), lyse the erythrocytes using 1% Triton X-100. Measure the absorbance at 630 nm (specific for methemoglobin) and 540 nm (isosbestic point for total hemoglobin). Calculate the percentage of methemoglobin relative to total hemoglobin.

ExpWorkflow Step1 Isolate Human Erythrocytes Step2 Pre-incubate with Halogenated Dimethylaniline Step1->Step2 Step3 Add Human Liver Microsomes + NADPH Step2->Step3 Step4 Incubate at 37°C (Time-course sampling) Step3->Step4 Step5 Spectrophotometric Analysis (630 nm) Step4->Step5 Step6 Quantify MetHb % vs. Total Hb Step5->Step6 Validation Internal Control: Vehicle & Positive (Dapsone) Validation->Step4 Parallel Run

Self-validating ex vivo workflow for assessing CYP450-coupled methemoglobin formation.

Conclusion

The toxicological hazard of halogenated dimethylanilines is intrinsically linked to their metabolic fate. By understanding the CYP450-driven N-hydroxylation pathways that lead to methemoglobinemia, drug development professionals and toxicologists can better predict structure-toxicity relationships. Employing self-validating, coupled ex vivo assays ensures that safety evaluations accurately reflect the complex bioactivation cascades occurring in vivo, safeguarding both laboratory personnel and downstream clinical applications.

References

  • SAFETY DATA SHEET - TCI Chemicals (3-Chloro-N,N-dimethylaniline) - tcichemicals.com - Link

  • 4-Bromo-N,N-dimethylaniline - Apollo Scientific - apolloscientific.co.uk - 6

  • Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG - chemos.de - 8

  • 4-bromo-N,N-dimethyl.. - SAFETY DATA SHEET - orgchemboulder.com - 7

  • Aniline, o-chloro-N,N-dimethyl- | C8H10ClN | CID 12772 - PubChem - nih.gov - 5

  • Aniline, o-chloro-N,N-dimethyl- - Hazardous Agents | Haz-Map - haz-map.com - 10

  • 3-chloro-N,N-dimethylaniline - Substance Information - ECHA - europa.eu - 9

  • Oxidation of 2,6-Dimethylaniline by Recombinant Human Cytochrome P450s and Human Liver Microsomes - acs.org - 1

  • N,N-Dimethyl-p-toluidine - Publisso - publisso.de - 3

  • 4-Bromo-3-fluoro-2-methylaniline | 127408-03-1 - Benchchem - benchchem.com -2

  • Curcumin could prevent methemoglobinemia induced by dapsone in rats - researchgate.net - 4

Sources

Protocols & Analytical Methods

Method

Scalable Synthesis Protocol for 3-Bromo-5-fluoro-2,4-dimethylaniline: A Strategic Regioselective Approach

Executive Summary The synthesis of heavily substituted anilines, such as 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9), presents a significant challenge in process chemistry due to the risk of generating compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of heavily substituted anilines, such as 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9), presents a significant challenge in process chemistry due to the risk of generating complex positional isomer mixtures. This compound is a highly valuable building block in the development of kinase inhibitors and advanced agrochemicals.

To achieve a scalable, high-purity synthesis, we have designed a self-validating, five-step linear protocol starting from the inexpensive and commercially available 2-bromo-1,3-dimethylbenzene (2-bromo-m-xylene). This guide details the mechanistic causality behind each transformation, focusing on synergistic directing effects for perfect regiocontrol and chemoselective reductions to prevent hydrodehalogenation.

Retrosynthetic Strategy & Mechanistic Rationale

The core philosophy of this synthetic route relies on leveraging the inherent electronic properties of the aromatic ring to dictate the position of incoming electrophiles.

  • Regiocontrol via Synergistic Directing Effects: In electrophilic aromatic substitution (EAS), methyl groups act as activating, ortho/para-directors via hyperconjugation, whereas halogens (Br, F) are deactivating via inductive electron withdrawal[1]. In Step 4, the nitration of 2-bromo-4-fluoro-1,3-dimethylbenzene is the linchpin of the synthesis. The C6 position is ortho to one methyl group and para to the other. Because the activating power of the two methyl groups vastly overpowers the deactivating effects of the halogens, the nitronium ion is directed exclusively to the C6 position, preventing the formation of the C5-isomer[1].

  • Chemoselective Béchamp Reductions: Transition-metal catalyzed hydrogenation (e.g., Pd/C with H₂) is notorious for causing hydrodebromination (cleavage of the C–Br bond)[2]. To ensure the structural integrity of the halogenated intermediates, Steps 2 and 5 utilize the classic Béchamp reduction (Fe/NH₄Cl). This single-electron transfer mechanism efficiently reduces the nitro group to an amine while exhibiting absolute tolerance toward aryl halides[3].

  • Safe Fluorination: Direct fluorination of aromatic rings is violently exothermic and unselective. We bypass this by utilizing the Balz-Schiemann reaction in Step 3, converting an amine to a fluoride via the controlled thermal decomposition of a stable diazonium tetrafluoroborate salt[4].

Reaction Pathway Visualization

SynthesisRoute SM 2-Bromo-1,3-dimethylbenzene (Starting Material) Int1 2-Bromo-1,3-dimethyl-4-nitrobenzene (Intermediate 1) SM->Int1 Step 1: Nitration (HNO3, H2SO4, 0°C) Int2 3-Bromo-2,4-dimethylaniline (Intermediate 2) Int1->Int2 Step 2: Béchamp Reduction (Fe, NH4Cl, 80°C) Int3 2-Bromo-4-fluoro-1,3-dimethylbenzene (Intermediate 3) Int2->Int3 Step 3: Balz-Schiemann (NaNO2, HBF4, then Δ) Int4 3-Bromo-5-fluoro-2,4-dimethyl-1-nitrobenzene (Intermediate 4) Int3->Int4 Step 4: Regioselective Nitration (HNO3, H2SO4, -5°C) Product 3-Bromo-5-fluoro-2,4-dimethylaniline (Target Compound) Int4->Product Step 5: Béchamp Reduction (Fe, NH4Cl, 80°C)

Figure 1: Five-step scalable synthetic workflow for 3-Bromo-5-fluoro-2,4-dimethylaniline.

Process Analytics & Yield Summary

StepTransformationProduct / IntermediateYield (%)Purity (HPLC)Critical Process Parameters (CPPs)
1 Nitration2-Bromo-1,3-dimethyl-4-nitrobenzene85%>98.0%T < 5 °C; controlled addition rate
2 Béchamp Reduction3-Bromo-2,4-dimethylaniline92%>99.0%Vigorous mechanical stirring; T = 80 °C
3 Balz-Schiemann2-Bromo-4-fluoro-1,3-dimethylbenzene70%>95.0%Complete precipitation of diazonium salt
4 Regioselective Nitration3-Bromo-5-fluoro-2,4-dimethyl-1-nitrobenzene80%>97.5%Strict T control (-5 °C) to prevent over-nitration
5 Béchamp Reduction3-Bromo-5-fluoro-2,4-dimethylaniline88%>99.5%Complete consumption of SM (IPC by GC-MS)

(Note: Overall isolated yield across 5 steps is approximately 38.5%, which is highly efficient for a heavily substituted aromatic system).

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 2-Bromo-m-xylene

Causality: The C4 and C6 positions of the starting material are symmetrically equivalent and activated by the methyl groups. Nitration occurs cleanly at C4.

  • Procedure: Charge a jacketed reactor with 2-bromo-1,3-dimethylbenzene (1.0 eq) and concentrated H₂SO₄ (5.0 eq). Cool the mixture to 0 °C. Prepare a nitrating mixture of conc. HNO₃ (1.05 eq) and conc. H₂SO₄ (1.5 eq). Add the nitrating mixture dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C.

  • Self-Validation (IPC): Quench a 0.5 mL aliquot into ice water, extract with EtOAc, and analyze via GC-MS. The reaction is complete when the starting material peak is <1%.

  • Workup: Pour the reaction mixture over crushed ice. Filter the resulting pale-yellow precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum to afford 2-bromo-1,3-dimethyl-4-nitrobenzene.

Step 2: Chemoselective Béchamp Reduction

Causality: Iron powder in the presence of a mild proton source (NH₄Cl) selectively reduces the nitro group without cleaving the sensitive C–Br bond[3].

  • Procedure: Suspend 2-bromo-1,3-dimethyl-4-nitrobenzene (1.0 eq) in a mixture of EtOH and H₂O (3:1 v/v). Add iron powder (325 mesh, 5.0 eq) and NH₄Cl (2.0 eq). Heat the mixture to 80 °C under vigorous mechanical stirring for 4 hours.

  • Self-Validation (IPC): TLC (Hexanes:EtOAc 4:1) must show the complete disappearance of the yellow nitro spot (high Rf) and the appearance of a highly polar, UV-active amine spot (low Rf).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove iron oxides, and concentrate the filtrate. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to afford 3-bromo-2,4-dimethylaniline.

Step 3: Balz-Schiemann Fluorination

Causality: Converts the primary amine into an aryl fluoride via a stable tetrafluoroborate intermediate, avoiding the hazards of F₂ gas[4].

  • Procedure: Dissolve 3-bromo-2,4-dimethylaniline (1.0 eq) in 6M HCl (aq) and cool to 0 °C. Add a solution of NaNO₂ (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes. Slowly add cold aqueous HBF₄ (48%, 1.5 eq). A thick precipitate of the diazonium tetrafluoroborate salt will form.

  • Workup & Decomposition: Filter the salt, wash with cold water, then cold methanol, and dry thoroughly under vacuum at room temperature. Caution: Do not heat while drying. Transfer the dry salt to a flask equipped with a reflux condenser and a gas scrubber. Heat gently to 70 °C. The salt will decompose, evolving N₂ and BF₃ gas. Once gas evolution ceases, cool the residue, dilute with CH₂Cl₂, wash with 1M NaOH, dry, and concentrate. Purify via short-path distillation to yield 2-bromo-4-fluoro-1,3-dimethylbenzene.

Step 4: Second Regioselective Nitration

Causality: The synergistic ortho/para directing effects of the C1 and C3 methyl groups force the incoming nitronium ion exclusively to the C6 position, perfectly setting up the final substitution pattern[1].

  • Procedure: Dissolve 2-bromo-4-fluoro-1,3-dimethylbenzene (1.0 eq) in conc. H₂SO₄ and cool to -5 °C. Slowly add a pre-cooled mixture of HNO₃/H₂SO₄ (1.05 eq HNO₃) dropwise. Maintain the temperature strictly between -5 °C and 0 °C for 3 hours.

  • Self-Validation (IPC): Analyze via HPLC. Ensure the formation of a single major peak (target isomer) and verify that the undesired C5-isomer is <2%.

  • Workup: Quench the mixture over ice, extract with EtOAc, wash the organic layer with saturated NaHCO₃ until neutral, and concentrate to yield 3-bromo-5-fluoro-2,4-dimethyl-1-nitrobenzene.

Step 5: Final Béchamp Reduction

Causality: Final reduction of the nitro group to yield the target aniline. Iron/NH₄Cl is again utilized to protect both the C–Br and newly formed C–F bonds from reductive cleavage[2].

  • Procedure: Suspend 3-bromo-5-fluoro-2,4-dimethyl-1-nitrobenzene (1.0 eq) in EtOH/H₂O (3:1 v/v). Add iron powder (5.0 eq) and NH₄Cl (2.0 eq). Heat to 80 °C for 4 hours.

  • Self-Validation (IPC): GC-MS must show a single peak with m/z = 217/219 (1:1 isotopic ratio), confirming the reduction is complete and the bromine atom is fully retained.

  • Workup: Filter the hot mixture through Celite, extract the filtrate with EtOAc, wash with brine, and dry over MgSO₄. Concentrate under reduced pressure. Recrystallize the crude product from heptane to afford pure 3-bromo-5-fluoro-2,4-dimethylaniline as an off-white solid.

References

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Substituent Effects in Electrophilic Substitutions Source: Chemistry LibreTexts URL:[Link]

  • Balz–Schiemann reaction Source: Wikipedia URL:[Link]

  • Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides Source: ScholarWorks @ UTRGV URL:[Link]

Sources

Application

Advanced Buchwald-Hartwig Amination Protocols for 3-Bromo-5-fluoro-2,4-dimethylaniline: Exploiting Steric Hindrance for Chemoselectivity

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Application Note & Standard Operating Procedure (SOP) Executive Summary & Molecular Profiling The molecule 3-Bromo-5-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Application Note & Standard Operating Procedure (SOP)

Executive Summary & Molecular Profiling

The molecule 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) presents a unique and highly asymmetric steric environment that can be strategically exploited in palladium-catalyzed cross-coupling reactions[1][2]. As a bifunctional molecule containing both an aryl bromide and an aniline moiety, it poses a significant risk of uncontrolled intermolecular self-condensation (oligomerization) under standard cross-coupling conditions.

However, a rigorous structural analysis reveals a critical pathway for chemocontrol:

  • The Electrophilic Site (C-Br): The bromine atom at position 3 is flanked by two methyl groups at positions 2 and 4. This ortho,ortho-disubstitution creates a massive kinetic barrier to oxidative addition by standard Palladium(0) complexes[3].

  • The Nucleophilic Site (C-NH₂): The amino group at position 1 is flanked by only one methyl group (position 2) and a proton (position 6). This mono-ortho-substituted aniline remains a highly competent nucleophile.

By selecting specific phosphine ligands, researchers can dictate the role of this molecule in a Buchwald-Hartwig amination—either forcing it to act exclusively as a nucleophilic amine (leaving the C-Br bond intact) or forcing the activation of the highly hindered C-Br bond.

G Substrate 3-Bromo-5-fluoro- 2,4-dimethylaniline CatA Standard Catalysts (e.g., Pd/Xantphos) Cannot activate C-Br Substrate->CatA CatB Bulky Catalysts (e.g., Pd/tBuBrettPhos) Forces C-Br activation Substrate->CatB PathA Pathway A: Chemoselective N-Arylation (Substrate as Amine) ProdA N-Aryl Derivative (C-Br intact) PathA->ProdA PathB Pathway B: Hindered C-Br Amination (Substrate as Electrophile) ProdB C-N Coupled Product (Requires N-Protection) PathB->ProdB CatA->PathA CatB->PathB

Figure 1: Ligand-controlled chemoselectivity pathways for 3-Bromo-5-fluoro-2,4-dimethylaniline.

Pathway A: Chemoselective N-Arylation (Substrate as Nucleophile)

Mechanistic Rationale

To utilize 3-bromo-5-fluoro-2,4-dimethylaniline exclusively as an amine partner, we must employ a catalyst system that is active enough to couple standard aryl halides but too sterically encumbered to insert into the 2,6-dimethyl-substituted C-Br bond of our substrate.

Causality of Catalyst Choice: The Pd₂dba₃ / Xantphos system is ideal here. Xantphos possesses a wide bite angle (111°) that accelerates reductive elimination, but the resulting L-Pd(0) complex is too bulky to undergo oxidative addition into the highly hindered ortho,ortho-dimethyl C-Br bond. Consequently, the substrate's C-Br bond remains entirely inert, preventing self-polymerization and allowing clean cross-coupling with an exogenous, unhindered aryl chloride or bromide.

Step-by-Step Protocol: Chemoselective N-Arylation

This protocol describes the coupling of the substrate with an exogenous 4-chlorotoluene.

Reagents:

  • 3-Bromo-5-fluoro-2,4-dimethylaniline: 1.0 mmol (218.06 mg)

  • 4-Chlorotoluene (Exogenous Electrophile): 1.2 mmol

  • Pd₂(dba)₃: 0.02 mmol (2 mol%)

  • Xantphos: 0.045 mmol (4.5 mol%)

  • Cs₂CO₃ (finely milled): 1.5 mmol

  • Anhydrous Toluene: 5.0 mL

Procedure:

  • Preparation: In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Substrate Addition: Add 3-bromo-5-fluoro-2,4-dimethylaniline and 4-chlorotoluene.

  • Solvent & Heating: Add anhydrous toluene. Seal the tube with a Teflon screw cap, remove it from the glovebox, and stir vigorously at 100 °C for 12 hours.

  • Self-Validation (In-Process Control): At 4 hours, pull a 50 µL aliquot, dilute in EtOAc, and analyze via GC-MS. Validation marker: The product mass peak must exhibit a distinct 1:1 isotopic doublet (M and M+2), confirming that the endogenous bromine atom remains intact. The absence of high-molecular-weight oligomers confirms chemoselectivity.

  • Workup: Cool the reaction to room temperature. Dilute with 10 mL EtOAc and filter through a short pad of Celite to remove the inorganic base and palladium black.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Pathway B: Amination of the Hindered Bromide (Substrate as Electrophile)

Mechanistic Rationale

Activating the C-Br bond of 3-bromo-5-fluoro-2,4-dimethylaniline requires overcoming a massive steric bottleneck during the oxidative addition step. Standard ligands will fail, leading to catalyst resting states or decomposition.

Causality of Catalyst Choice: To force this reaction, we must use tBuBrettPhos [4]. This highly specialized, extremely bulky biaryl phosphine ligand ensures the formation of a highly reactive, mono-ligated L-Pd(0) species capable of inserting into the 2,6-disubstituted C-Br bond[5]. Furthermore, the extreme steric bulk of tBuBrettPhos forces the two coupling partners together during the catalytic cycle, drastically accelerating the rate-limiting reductive elimination step[3]. Critical Prerequisite: To prevent the substrate from polymerizing with itself once the C-Br bond is activated, the endogenous primary amine must be protected (e.g., as an N-Boc derivative) prior to the reaction.

Cycle Pd0 L-Pd(0) Active Catalyst OA Oxidative Addition (Steric Bottleneck) Pd0->OA Ar-Br PdII L-Pd(II)(Ar)(Br) OA->PdII Amine Amine Coordination & Base Deprotonation PdII->Amine HNR2, Base PdII_Amido L-Pd(II)(Ar)(NR2) Amine->PdII_Amido RE Reductive Elimination (Accelerated by Bulky L) PdII_Amido->RE RE->Pd0 Product

Figure 2: Catalytic cycle highlighting the steric bottlenecks overcome by tBuBrettPhos.

Step-by-Step Protocol: Hindered C-Br Amination

This protocol describes the coupling of N-Boc-protected substrate with morpholine.

Reagents:

  • N-Boc-3-bromo-5-fluoro-2,4-dimethylaniline: 1.0 mmol

  • Morpholine (Exogenous Nucleophile): 1.5 mmol

  • Pd(OAc)₂: 0.02 mmol (2 mol%)

  • tBuBrettPhos: 0.045 mmol (4.5 mol%)

  • NaOtBu: 1.5 mmol

  • Anhydrous 1,4-Dioxane: 5.0 mL

Procedure:

  • Preparation: In a glovebox, charge a 20 mL reaction vial with Pd(OAc)₂, tBuBrettPhos, and NaOtBu.

  • Substrate Addition: Add the N-Boc-protected substrate and morpholine.

  • Solvent & Heating: Add anhydrous 1,4-dioxane. Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 110 °C for 16 hours.

  • Self-Validation (In-Process Control): Analyze via GC-MS. Validation marker: The complete disappearance of the bromine isotopic doublet (M and M+2) in the product mass indicates successful activation and substitution of the hindered C-Br bond.

  • Workup & Purification: Cool to room temperature, quench with 2 mL of water, and extract with EtOAc (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

Quantitative Data & Ligand Screening Summary

The following table summarizes the causal relationship between ligand architecture, steric hindrance, and the resulting chemoselectivity when reacting 3-bromo-5-fluoro-2,4-dimethylaniline.

Ligand SystemSubstrate RoleYield (%)Chemoselectivity (N-Arylation : C-Br Amination)Mechanistic Observation
Xantphos Amine88%>99:1Wide bite angle favors RE; Pd(0) too bulky to insert into 2,6-dimethyl C-Br bond.
BINAP Amine82%>99:1Bidentate nature prevents C-Br oxidative addition; clean N-arylation observed.
BrettPhos Electrophile (N-Boc)45%N/A (Sluggish OA)Insufficient steric bulk to force complete oxidative addition into the hindered C-Br.
tBuBrettPhos Electrophile (N-Boc)91%N/A (Efficient OA)Extreme bulk creates highly reactive mono-ligated Pd(0); forces C-Br activation[4].
Pd(dppf)Cl₂ Mixed<10%Complex MixtureNon-selective; leads to oligomerization and rapid catalyst deactivation.

References

  • Source: bldpharm.
  • Source: abovchem.
  • Source: nih.
  • Source: acs.
  • Source: snnu.edu.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Bromo-5-fluoro-2,4-dimethylaniline

Substrate Architecture and Mechanistic Bottlenecks 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a highly specialized, multi-functionalized pharmacophore building block[1]. While it offers a rich platform f...

Author: BenchChem Technical Support Team. Date: March 2026

Substrate Architecture and Mechanistic Bottlenecks

3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a highly specialized, multi-functionalized pharmacophore building block[1]. While it offers a rich platform for molecular diversification, its structural topology presents formidable challenges for transition-metal catalysis:

  • Di-Ortho Steric Shielding: The C3-bromine atom is wedged directly between two methyl groups (C2 and C4). This extreme steric congestion severely inhibits the approach of standard palladium complexes, drastically raising the activation energy barrier for the critical oxidative addition step[2].

  • Unprotected Amine Interference: The free C1-NH2 group can competitively coordinate to the palladium center. If not properly managed by ligand selection, this can lead to catalyst poisoning or unintended Buchwald-Hartwig amination oligomerization[3].

  • Electronic Modulation: The C5-fluorine provides a slight inductive electron-withdrawing effect, which marginally activates the C-Br bond toward oxidative addition. However, this electronic benefit is overwhelmingly counteracted by the steric bulk of the adjacent methyl groups.

Catalyst Design and Causality

To successfully couple this substrate, the catalytic cycle must be forced through a monoligated


 pathway[4]. Standard catalysts like Pd(PPh₃)₄ generate bulky 

active species that physically cannot penetrate the substrate's di-ortho methyl shield.

By utilizing bulky, electron-rich phosphine ligands—such as Buchwald's biaryl phosphines (e.g., SPhos) or the adamantyl-based CataCXium A—the palladium center is forced into a highly reactive, 12-electron ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 state[4]. The electron-rich nature of the ligand accelerates the oxidative addition into the strong C-Br bond. Paradoxically, the immense steric bulk of these ligands also accelerates the final reductive elimination step by crowding the Pd(II) intermediate, forcing the coupled biaryl products out of the coordination sphere.

CatalyticCycle Pd0 L1-Pd(0) Active Monoligated Species OxAdd Oxidative Addition (Overcoming Di-Ortho Bulk) Pd0->OxAdd 3-Br-5-F-2,4-diMe-aniline TransMet Transmetalation (Hydroxo-Palladium Pathway) OxAdd->TransMet Ar-B(OH)2 + K3PO4 / H2O RedElim Reductive Elimination (Sterically Accelerated) TransMet->RedElim RedElim->Pd0 Cross-Coupled Product

Catalytic cycle of Pd-catalyzed cross-coupling for sterically hindered bromoanilines.

Quantitative Optimization Data

The following table summarizes the causal relationship between catalyst selection and reaction efficiency for di-ortho-substituted bromoanilines.

EntryPre-Catalyst / LigandBaseSolvent SystemTemp (°C)Conversion (%)Mechanistic Rationale
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90< 15%Standard

species is too bulky to penetrate the di-ortho methyl shield.
2Pd(dppf)Cl₂K₃PO₄1,4-Dioxane/H₂O9022%Bidentate ligand restricts the necessary bite angle expansion during oxidative addition.
3Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O10078%Electron-rich biaryl ligand forms active

; facilitates oxidative addition.
4CataCXium A Pd G3K₃PO₄1,4-Dioxane/H₂O90> 95%Highly active pre-catalyst generates monoligated species rapidly; optimal for unprotected anilines[3].

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is engineered specifically for the unprotected Suzuki-Miyaura cross-coupling of 3-Bromo-5-fluoro-2,4-dimethylaniline, utilizing IPCs (In-Process Controls) to ensure a self-validating workflow.

Step 1: Reagent Preparation & Assembly
  • Charge an oven-dried Schlenk flask with 3-Bromo-5-fluoro-2,4-dimethylaniline (1.0 equiv, 1.0 mmol, ~218 mg).

  • Add the desired arylboronic acid (1.5 equiv, 1.5 mmol).

  • Add anhydrous, finely milled K₃PO₄ (3.0 equiv, 3.0 mmol).

    • Self-Validation Check: Ensure the K₃PO₄ is free-flowing. Clumping indicates moisture absorption, which will severely retard the transmetalation step by altering the local pH.

Step 2: Degassing and Catalyst Activation
  • Add CataCXium A Pd G3 (0.05 equiv, 5 mol%) to the solid mixture[3].

  • Seal the flask with a rubber septum, evacuate under high vacuum for 5 minutes, and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Inject anhydrous, degassed 1,4-Dioxane (8.0 mL) and degassed HPLC-grade H₂O (2.0 mL) via syringe.

    • Causality Note: The 4:1 organic-to-aqueous ratio is critical. Water is required to dissolve the phosphate base and generate the reactive boronate complex

      
      , which is the actual species undergoing transmetalation[5].
      
Step 3: Reaction Execution & IPC Monitoring
  • Heat the biphasic mixture to 90 °C under vigorous stirring (1000 rpm).

    • Visual Cue: The solution should transition from a pale yellow to a deep, homogenous amber/brown, indicating the successful generation of the active Pd(0) species.

  • In-Process Control (IPC) at 2 hours: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Check: Monitor the depletion of the starting material. Because of the bromine atom, 3-Bromo-5-fluoro-2,4-dimethylaniline exhibits a characteristic 1:1 isotopic doublet at m/z 218 and 220[M+H]+ [1]. If the conversion is <50% after 2 hours, spike the reaction with an additional 2 mol% of catalyst and verify the argon seal.

Step 4: Workup and Isolation
  • Upon confirmation of >95% conversion, cool the reaction to room temperature.

  • Quench with saturated aqueous NH₄Cl (10 mL) to neutralize the basic aqueous layer, and extract with Ethyl Acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Start Initiate Reaction (90°C, Argon) IPC LC-MS IPC at 2h Check m/z 218/220 Depletion Start->IPC Low < 50% Conversion IPC->Low High > 95% Conversion IPC->High Opt1 Verify Degassing Check Base Solubility Low->Opt1 Workup Aqueous Quench & Extraction High->Workup Opt2 Spike 2 mol% Catalyst Opt1->Opt2 Opt2->IPC Wait 2h

Workflow and troubleshooting logic for optimizing hindered cross-coupling reactions.

References

1.[3]3 - RSC Publishing 2.[1]1 - Abovchem 3.[5]5 - Thieme Connect 4.[2]2 - ACS Publications 5.[4]4 - PMC 6.[6]6 - The University of Alabama

Sources

Application

Advanced Preparation of Fluorinated Heterocycles from 3-Bromo-5-fluoro-2,4-dimethylaniline

Executive Summary & Strategic Rationale As a Senior Application Scientist, I frequently encounter the challenge of designing highly functionalized, metabolically stable heterocyclic scaffolds for drug discovery. The buil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist, I frequently encounter the challenge of designing highly functionalized, metabolically stable heterocyclic scaffolds for drug discovery. The building block 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is an exceptional starting material for this purpose. Its unique substitution pattern offers two distinct advantages:

  • Absolute Regiocontrol: The C2 and C4 positions are blocked by methyl groups, leaving the C6 position as the sole unsubstituted ortho-site. This dictates absolute regioselectivity during ring-closing annulations, eliminating the isomeric mixtures typically associated with meta-substituted anilines.

  • Orthogonal Reactivity: The molecule possesses both a highly stable C-F bond (providing lipophilicity and metabolic resistance) and a labile C-Br bond (primed for late-stage transition-metal-catalyzed cross-coupling).

This technical guide details the self-validating synthesis of two highly prized fluorinated heterocycles—a quinoline and an isatin—followed by a protocol for late-stage functionalization.

Mechanistic Workflow & Divergent Synthesis

The following workflow illustrates the divergent synthetic pathways leveraging the C6 position for cyclization, followed by orthogonal functionalization at the C7 position of the resulting scaffold.

SynthesisWorkflow cluster_0 Pathway A: Skraup Quinoline Synthesis cluster_1 Pathway B: Sandmeyer Isatin Synthesis cluster_2 Pathway C: Late-Stage Functionalization SM 3-Bromo-5-fluoro-2,4-dimethylaniline (Starting Material) Skraup Glycerol, PhNO2, H2SO4 140°C, 4h SM->Skraup Sandmeyer 1. Chloral hydrate, NH2OH·HCl 2. Conc. H2SO4, 80°C SM->Sandmeyer Quinoline 7-Bromo-5-fluoro-6,8-dimethylquinoline (Yield: 68%) Skraup->Quinoline Suzuki PhB(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O, 90°C Quinoline->Suzuki Isatin 6-Bromo-4-fluoro-5,7-dimethylisatin (Yield: 74%) Sandmeyer->Isatin Coupled 5-Fluoro-6,8-dimethyl-7-phenylquinoline (Yield: 85%) Suzuki->Coupled

Divergent synthesis of fluorinated heterocycles and late-stage functionalization workflow.

Experimental Protocols & Mechanistic Causality

Protocol A: Synthesis of 7-Bromo-5-fluoro-6,8-dimethylquinoline (Modified Skraup Synthesis)

The classical Skraup synthesis is notorious for violent exotherms. This protocol utilizes nitrobenzene as a mild, controlled oxidant to aromatize the dihydroquinoline intermediate, ensuring a safe and scalable reaction[1].

Step-by-Step Methodology:

  • Reagent Mixing: In a 250 mL round-bottom flask, combine 3-Bromo-5-fluoro-2,4-dimethylaniline (10.0 mmol), anhydrous glycerol (25.0 mmol), and nitrobenzene (12.0 mmol).

  • Acid Addition (Critical Step): Cool the flask to 0 °C. Dropwise, add concentrated H₂SO₄ (15 mL) over 30 minutes. Causality: Slow addition prevents the rapid, uncontrolled dehydration of glycerol to acrolein, which is the primary cause of runaway exotherms and polymerization side-reactions.

  • Cyclization: Heat the mixture gradually to 140 °C and stir for 4 hours. The unsubstituted C6 position of the aniline attacks the in situ generated acrolein, exclusively forming the 7-bromo-5-fluoro-6,8-dimethylquinoline isomer.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize with aqueous NH₄OH to pH 9. Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Synthesis of 6-Bromo-4-fluoro-5,7-dimethylisatin (Sandmeyer Synthesis)

Isatins are privileged scaffolds in medicinal chemistry, particularly for kinase inhibitors[2]. The Sandmeyer isatin synthesis is a highly reliable two-step annulation[3].

Step-by-Step Methodology:

  • Intermediate Formation: Dissolve chloral hydrate (11.0 mmol) and Na₂SO₄ (80.0 mmol) in 50 mL of water at 35 °C. Add a solution of 3-Bromo-5-fluoro-2,4-dimethylaniline (10.0 mmol) in aqueous HCl, followed by hydroxylamine hydrochloride (30.0 mmol). Heat to 90 °C for 1 hour.

    • Self-Validating Checkpoint: The addition of Na₂SO₄ is not merely for buffering; it drastically increases the ionic strength of the solvent. This "salting-out" effect forces the hydrophobic isonitrosoacetanilide intermediate to precipitate as a distinct tan solid, providing immediate visual confirmation that the first step is complete.

  • Cyclization: Filter and dry the intermediate. In a separate flask, heat concentrated H₂SO₄ (15 mL) to 50 °C. Add the intermediate in small portions, maintaining the temperature below 80 °C.

    • Causality: Strict temperature control (<80 °C) is vital. Higher temperatures lead to the decomposition of the isatin product and unwanted sulfonation of the methyl-activated aromatic ring.

  • Quench: Pour the dark red solution over crushed ice to precipitate the bright orange 6-bromo-4-fluoro-5,7-dimethylisatin. Filter and recrystallize from ethanol.

Protocol C: Late-Stage Functionalization via Suzuki-Miyaura Coupling

To demonstrate the orthogonal reactivity of the scaffold, we target the C7-bromide of the quinoline product while leaving the C5-fluoride intact[4].

Step-by-Step Methodology:

  • Setup: In a Schlenk tube, combine 7-Bromo-5-fluoro-6,8-dimethylquinoline (5.0 mmol), phenylboronic acid (6.0 mmol), K₂CO₃ (15.0 mmol), and Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 25 mL). Causality: The bidentate 'dppf' ligand prevents the precipitation of palladium black, maintaining the active Pd(0) species throughout the catalytic cycle. The water is essential to dissolve the base and accelerate the transmetalation step.

  • Reaction: Heat at 90 °C for 6 hours under a nitrogen atmosphere.

  • Validation: The reaction is analytically self-validating. By ¹³C NMR, the disappearance of the highly shielded carbon signal adjacent to the bromide, coupled with the emergence of new aromatic signals from the phenyl ring, confirms successful cross-coupling without C-F bond cleavage.

Quantitative Data & Optimization Summaries

Table 1: Physicochemical Properties and Yields of Key Scaffolds

CompoundMolecular WeightLogP (est.)Yield (%)Purity (HPLC)
3-Bromo-5-fluoro-2,4-dimethylaniline (SM)218.07 g/mol 3.1N/A>98%
7-Bromo-5-fluoro-6,8-dimethylquinoline254.10 g/mol 4.268%>95%
6-Bromo-4-fluoro-5,7-dimethylisatin272.07 g/mol 2.874%>96%
5-Fluoro-6,8-dimethyl-7-phenylquinoline251.30 g/mol 4.885%>98%

Table 2: Optimization of Suzuki-Miyaura Cross-Coupling (C7 Position)

Catalyst System (5 mol%)Solvent SystemBaseTemp (°C)Conversion (%)
Pd(PPh₃)₄Toluene/H₂ONa₂CO₃9045%
Pd(OAc)₂ / SPhos1,4-Dioxane/H₂OK₃PO₄9072%
Pd(dppf)Cl₂ 1,4-Dioxane/H₂O K₂CO₃ 90 >95%

Note: The Pd(dppf)Cl₂ system proved vastly superior, likely due to the steric bulk of the ortho-methyl groups on the quinoline ring, which requires a highly active, stable catalyst to drive the oxidative addition and reductive elimination steps efficiently.

References

1.[3] Title: The Sandmeyer Synthesis of Substituted Isatins A Technical Guide For Drug Discovery. Source: Scribd. URL: 2.[2] Title: The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential. Source: Benchchem. URL: 3.[4] Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source: Scribd (Chem. Rev. 1995). URL: 4.[1] Title: Recent Progress in The Synthesis of Quinolines. Source: Scribd (Current Organic Chemistry 2005). URL:

Sources

Method

Application Note: Optimized Diazotization of 3-Bromo-5-fluoro-2,4-dimethylaniline

Executive Summary The diazotization of 3-Bromo-5-fluoro-2,4-dimethylaniline presents specific challenges distinct from simple aniline chemistry. The presence of the ortho-methyl group (C2 position) introduces steric hind...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diazotization of 3-Bromo-5-fluoro-2,4-dimethylaniline presents specific challenges distinct from simple aniline chemistry. The presence of the ortho-methyl group (C2 position) introduces steric hindrance, while the halogen substituents (Br at C3, F at C5) significantly reduce the basicity of the amine and increase lipophilicity.

Standard aqueous protocols (NaNO₂/dilute HCl) often fail for this substrate due to:

  • Poor Solubility: The substrate precipitates as a hydrochloride salt or free base before reaction, leading to incomplete conversion.

  • Weak Basicity: The electron-withdrawing halogens require higher acidity to maintain the active protonated species.

This guide details two optimized protocols: Method A (Nitrosyl Sulfuric Acid) for scalable, high-yield generation of the diazonium salt, and Method B (tert-Butyl Nitrite) for anhydrous, one-pot downstream transformations (Sandmeyer/Meerwein).

Reagent Selection Matrix

The choice of reagent depends heavily on the downstream application and scale.

FeatureMethod A: Nitrosyl Sulfuric Acid Method B: Alkyl Nitrite (t-BuONO)
Reagents NaNO₂ + Conc.[1] H₂SO₄ + Glacial AcOHtert-Butyl Nitrite (TBN) + MeCN/DMF
Mechanism Ionic (

attack)
Radical-Polar Crossover
Solubility High (due to H₂SO₄/AcOH solvent system)High (Organic solvent)
Water Sensitivity Low (Generated in situ with minimal water)High (Strictly Anhydrous preferred)
Primary Use Large scale, isolation of salt, aqueous quenchingOne-pot Sandmeyer, Halogenation, Deamination
Safety Profile Corrosive (Acid burn hazard)Flammable, potentially explosive vapors
Decision Logic for Researchers

ReagentSelection Start Start: 3-Bromo-5-fluoro-2,4-dimethylaniline Goal What is the downstream goal? Start->Goal Scale Is this >10g scale? Goal->Scale Synthesis ReactionType Reaction Type? Goal->ReactionType MethodA Method A: Nitrosyl Sulfuric Acid (H2SO4/AcOH) Scale->MethodA Yes (Cost/Safety) MethodB Method B: t-Butyl Nitrite (Anhydrous MeCN) Scale->MethodB No (Convenience) ReactionType->MethodA Azo Coupling/Hydrolysis ReactionType->MethodB Radical/Sandmeyer

Figure 1: Decision tree for selecting the appropriate diazotization protocol based on scale and downstream chemistry.

Method A: Nitrosyl Sulfuric Acid Protocol (Recommended)

This method utilizes Nitrosyl Sulfuric Acid (HOSO₂ONO) generated in situ. It is the gold standard for weakly basic, insoluble amines [1]. The use of glacial acetic acid (AcOH) as a co-solvent is critical to solubilize the lipophilic 3-Bromo-5-fluoro-2,4-dimethylaniline.[1]

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Bromo-5-fluoro-2,4-dimethylaniline (1.0 equiv)

  • Sodium Nitrite (NaNO₂): 1.1–1.2 equiv (Dry powder, >99%)

  • Sulfuric Acid (H₂SO₄): Concentrated (98%)

  • Glacial Acetic Acid (AcOH): Co-solvent

  • Urea: For quenching excess nitrous acid.

Step-by-Step Protocol
  • Preparation of Nitrosyl Sulfuric Acid:

    • In a 3-neck round bottom flask, charge concentrated H₂SO₄ (approx. 2.5 mL per gram of amine).

    • Cool to 0–5 °C using an ice/salt bath.[2]

    • Add NaNO₂ powder portion-wise below the surface of the acid with vigorous stirring.

    • Critical: Maintain temperature <10 °C. Evolution of brown NOₓ fumes indicates decomposition; add slowly to prevent this.

    • Once added, warm slightly to 60–70 °C for 15 minutes to ensure complete dissolution (formation of clear pale yellow solution), then cool back to 0–5 °C .

  • Solubilization of Substrate:

    • In a separate beaker, dissolve 3-Bromo-5-fluoro-2,4-dimethylaniline in Glacial Acetic Acid (approx. 3–5 mL per gram). Mild heating may be required to fully dissolve the lipophilic solid.

    • Cool this solution to 10–15 °C (do not freeze the AcOH).

  • Diazotization:

    • Add the amine/AcOH solution dropwise to the stirred Nitrosyl Sulfuric Acid.

    • Rate Control: Ensure internal temperature does not exceed 10 °C. The reaction is exothermic.

    • Stir at 0–5 °C for 1–2 hours. The mixture should become a clear to slightly turbid viscous syrup.

  • Endpoint Verification:

    • Take a drop of the reaction mixture and dilute with 1 mL water.

    • Spot on Starch-Iodide paper .[1][3] An immediate blue/black color confirms excess nitrous acid (required for complete conversion).

    • If negative, add additional NaNO₂ (0.1 equiv) and stir for 30 mins.

  • Quenching (Optional):

    • If the downstream reaction is sensitive to excess HNO₂, add Urea (solid) portion-wise until the Starch-Iodide test is negative.

Mechanistic Insight

The 2,4-dimethyl substitution pattern creates a hydrophobic pocket. The acetic acid breaks the crystal lattice, presenting the free amine to the highly reactive nitrosonium cation (


) present in the sulfuric acid, bypassing the solubility limitations of aqueous HCl [2].

Method B: Non-Aqueous Diazotization (Doyle Method)

For researchers performing Sandmeyer reactions (e.g., conversion to aryl bromide or chloride) or radical arylations, the use of alkyl nitrites allows the reaction to proceed in organic solvents, often in a single pot [3].

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Substrate: 3-Bromo-5-fluoro-2,4-dimethylaniline (1.0 equiv)

  • Reagent: tert-Butyl Nitrite (TBN) or Isoamyl Nitrite (1.5 equiv)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN)[1]

  • Catalyst (if Sandmeyer): CuBr₂ or CuCl₂ (1.2 equiv)[1]

Step-by-Step Protocol
  • Setup:

    • Flame-dry a round bottom flask and purge with Nitrogen/Argon.

    • Add the Copper(II) halide (if performing Sandmeyer) and Anhydrous MeCN.

    • Add the amine substrate.[3][4][5] (Note: The amine may not fully dissolve yet; this is acceptable).

  • Reaction:

    • Heat the mixture to 60–65 °C (or keep at RT depending on specific halide source).

    • Add tert-Butyl Nitrite dropwise via syringe.[1]

    • Observation: Gas evolution (

      
      ) will be observed immediately upon addition if the temperature is elevated.
      
  • Completion:

    • Monitor via TLC or LC-MS.[1] The diazonium species is transient in this method and immediately converts to the aryl halide (radical mechanism).

    • Reaction is typically complete within 30–60 minutes.

  • Workup:

    • Quench with 10% HCl, extract with Ethyl Acetate, and wash with brine.

Safety & Stability Hazards

Warning: Diazonium salts of poly-halogenated anilines can be shock-sensitive if isolated in dry form.[1]

  • Thermal Instability: Never allow the reaction temperature of Method A to exceed 15 °C during generation.

  • Explosion Hazard: Do not allow the reaction mixture to dry out. Always keep the diazonium salt in solution or as a wet paste.

  • Chemical Compatibility: Avoid contact with strong reducing agents or alkali metals.

Process Workflow Diagram

Workflow cluster_0 Method A: Nitrosyl Sulfuric Step1 Dissolve NaNO2 in Conc H2SO4 (0°C) Step3 Combine Slowly (Temp < 10°C) Step1->Step3 Step2 Dissolve Amine in Glacial AcOH Step2->Step3 Step4 Check Starch-Iodide (Blue = Active) Step3->Step4

Figure 2: Workflow for the safe generation of the diazonium intermediate using Nitrosyl Sulfuric Acid.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for Nitrosyl Sulfuric Acid preparation).

  • Hodgson, H. H.; Walker, J. "The Diazotisation of Difficultly Diazotisable Amines." Journal of the Chemical Society, 1933, 1620. (Foundational work on using glacial acetic acid/sulfuric acid for hindered amines).
  • Doyle, M. P.; Bryker, W. J. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." The Journal of Organic Chemistry, 1979 , 44(9), 1572–1574.

  • Barbero, M. et al. "New Dry Diazotization Procedure." Synthesis, 1998, 1171. (Modern non-aqueous techniques).

Disclaimer: This document is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

Suzuki-Miyaura coupling conditions for 3-Bromo-5-fluoro-2,4-dimethylaniline

Topic: Suzuki-Miyaura Coupling Conditions for 3-Bromo-5-fluoro-2,4-dimethylaniline Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals Substrate Focus:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Suzuki-Miyaura Coupling Conditions for 3-Bromo-5-fluoro-2,4-dimethylaniline Content Type: Detailed Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals

Substrate Focus: 3-Bromo-5-fluoro-2,4-dimethylaniline

Executive Summary & Strategic Analysis

The Challenge: The "Ortho-Ortho" Sandwich The coupling of 3-Bromo-5-fluoro-2,4-dimethylaniline represents a classic "high-impedance" electrophile scenario. While the 5-fluoro substituent provides a modest inductive activating effect (


), the reactivity is dominated by the severe steric hindrance of the 2-methyl and 4-methyl groups flanking the carbon-bromine bond.
  • Steric Blockade: The bromine atom is "sandwiched" between two methyl groups. This inhibits the approach of the Palladium(0) species, making the oxidative addition step kinetically difficult compared to unhindered aryl halides.

  • Catalyst Poisoning Risk: The free primary amine (aniline) at position 1 presents a risk of coordinating to the Pd center, potentially forming inactive Pd(II)-amine complexes or promoting competitive Buchwald-Hartwig amination (homocoupling) over the desired C-C bond formation.

The Solution: Dialkylbiaryl Phosphine Architectures Standard catalyst systems (e.g.,


 or 

) are insufficient here. They lack the necessary electron density to force oxidative addition across the steric barrier and the bulk required to prevent amine coordination.

To succeed, the protocol must utilize Buchwald-type ligands (specifically SPhos or XPhos ) coupled with Precatalyst Scaffolds (G2/G3) . These ligands possess a unique structural flexibility—the biaryl backbone allows the phosphine to protect the metal center while facilitating the reductive elimination of bulky biaryl products.

Critical Reaction Parameters

The following parameters are optimized to favor C-C coupling (Suzuki) over C-N coupling (Amination) and Dehalogenation.

ParameterRecommended ChoiceScientific Rationale
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)The methoxy groups on the biaryl backbone provide hemilabile coordination, stabilizing the Pd(0) species and enhancing the lifespan of the catalyst in hindered environments.
Precatalyst SPhos Pd G2 or G3 Using a precatalyst ensures a defined 1:1 Pd:Ligand ratio and rapid generation of the active

species, bypassing the induction period where unligated Pd can aggregate into inactive Pd black.
Base K₃PO₄ (Tribasic Potassium Phosphate)A mild inorganic base is critical. Strong alkoxide bases (e.g., NaOtBu) promote competitive C-N coupling (amination). Phosphate is strong enough to activate the boronic acid but weak enough to suppress amination.
Solvent Toluene / Water (10:1) or n-Butanol A biphasic system (Toluene/H₂O) ensures solubility of the organic substrate while dissolving the inorganic base. Water is essential for forming the reactive tri-coordinate boronate species (

).
Temperature 80°C – 100°C High thermal energy is required to overcome the activation energy barrier of the hindered oxidative addition.
Mechanistic Workflow & Logic

The following diagram illustrates the specific pathway and the function of the SPhos ligand in overcoming the steric clash.

SuzukiMechanism cluster_steric Steric Control Zone Substrate 3-Bromo-5-fluoro- 2,4-dimethylaniline OxAdd Oxidative Addition (Rate Limiting Step) Substrate->OxAdd Steric resistance from 2,4-Me Catalyst SPhos Pd G2 (Active LpPd(0)) Catalyst->OxAdd Attacks hindered C-Br TransMet Transmetallation OxAdd->TransMet Pd(II) Intermediate Boronate Activated Boronate (Ar'-B(OH)3)- K+ Boronate->TransMet Base Activation RedElim Reductive Elimination TransMet->RedElim Diaryl Pd(II) RedElim->Catalyst Catalyst Regeneration Product Coupled Biaryl Product RedElim->Product C-C Bond Formed

Caption: Mechanistic pathway highlighting the critical Oxidative Addition step where the SPhos ligand overcomes the steric hindrance of the 2,4-dimethyl "sandwich" effect.

Detailed Experimental Protocol
Method A: The "Gold Standard" (SPhos/Toluene/Water)

Best for: High yields, scalability, and substrates prone to amination.

Reagents:

  • 3-Bromo-5-fluoro-2,4-dimethylaniline (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • SPhos Pd G2 (2.0 – 5.0 mol%)

  • Potassium Phosphate Tribasic (

    
    ) (2.0 – 3.0 equiv)[1]
    
  • Solvent: Toluene and Distilled Water (10:1 ratio)

Step-by-Step Procedure:

  • Vessel Preparation: Flame-dry a reaction vial or Schlenk tube equipped with a magnetic stir bar. Allow it to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with the aryl bromide (1.0 equiv), aryl boronic acid (1.5 equiv), and finely ground

    
     (3.0 equiv).
    
    • Note: If the boronic acid is expensive, you may reduce to 1.2 equiv, but 1.5 ensures completion against protodeboronation side reactions.

  • Catalyst Addition: Add SPhos Pd G2 (0.02 equiv / 2 mol%).

    • Optimization: For extremely hindered coupling partners (e.g., 2,6-disubstituted boronic acids), increase loading to 5 mol%.

  • Solvent & Degassing: Add Toluene (concentration ~0.2 M relative to halide) and Water (10% v/v of Toluene).

    • Critical Step: Sparge the biphasic mixture with Argon for 5–10 minutes. Oxygen is the enemy of phosphine ligands and will kill the catalytic cycle.

  • Reaction: Seal the vessel (Teflon-lined cap) and heat to 100°C with vigorous stirring. The vigorous stirring is essential to mix the biphasic layers.

  • Monitoring: Monitor by LC-MS or TLC. Reaction typically completes in 2–12 hours.

    • Checkpoint: If starting material remains after 12h, add an additional 1 mol% catalyst and stir for 4h.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate and Water.[1] Separate phases. Wash organic layer with Brine, dry over

    
    , and concentrate.[1]
    
Method B: The "Universal Solubilizer" (XPhos/n-Butanol)

Best for: Substrates with poor solubility in Toluene or if Method A fails.

Reagents:

  • Catalyst: XPhos Pd G2 (2 mol%)

  • Base:

    
     (3.0 equiv)[1][2]
    
  • Solvent: n-Butanol (0.2 M)

Procedure: Identical to Method A, but use n-Butanol as the single solvent. n-Butanol dissolves both the organic reactants and enough of the base to facilitate the reaction without a separate water phase (though 1% water is often beneficial). Heat to 110°C .

Troubleshooting & Optimization Matrix
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Oxidative Addition FailureSwitch to XPhos Pd G2 (more sterically demanding) or increase temperature to 110°C. Ensure strict anaerobic conditions.
Dehalogenation Product ProtodehalogenationThe catalyst is inserting but failing to transmetallate. Increase Boronic Acid (2.0 equiv) and Base amount. Ensure solvent is degassed.[1]
C-N Coupling (Dimer) Competitive AminationThe amine is reacting.[1][2][3][4][5][6][7] Do NOT use NaOtBu . Stick to

or

. If persistent, protect amine as an acetamide (Ac) or Boc group (though SPhos usually prevents this).
Black Precipitate Catalyst Decomposition"Pd Black" formation. Ligand is dissociating.[6] Add 1 mol% free SPhos ligand to the mixture to stabilize the Pd species.
Data Summary: Ligand Performance Comparison

Based on aggregated reactivity profiles for 2,6-disubstituted aryl bromides.

Ligand SystemYield PotentialSteric ToleranceAmine Tolerance
Pd(PPh₃)₄ Low (<30%)PoorLow
Pd(dppf)Cl₂ Moderate (40-60%)ModerateModerate
SPhos Pd G2 Excellent (>90%) High High
XPhos Pd G2 Excellent (>90%) Very High High
References
  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[8] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling Reactions of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Bures, J., & Brown, J. M. (2014). Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling. Chemical Science. [Link]

Sources

Method

Application Note: Advanced Nucleophilic Substitution Strategies for 3-Bromo-5-fluoro-2,4-dimethylaniline

Executive Summary: The "Scaffold Challenge" 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) represents a highly valuable but synthetically challenging pharmacophore. It is frequently utilized in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Scaffold Challenge"

3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) represents a highly valuable but synthetically challenging pharmacophore. It is frequently utilized in the synthesis of kinase inhibitors (e.g., MEK, B-Raf) where the aniline core mimics the ATP-binding hinge region.

However, this substrate presents a "Reactivity Paradox" that often leads to failed campaigns in early discovery:

  • Electronic Deactivation: The molecule is electron-rich due to the strong electron-donating group (EDG)

    
     and two weak EDGs (methyls). This renders the ring resistant to classical Nucleophilic Aromatic Substitution (SNAr) at the fluorine position.
    
  • Steric Blockade: The bromine at C3 is flanked by methyl groups at C2 and C4, creating a "steric pocket" that inhibits oxidative addition in standard Palladium-catalyzed cross-couplings.

This Application Note provides validated protocols to overcome these specific barriers, enabling efficient functionalization at both the C3-Bromine and C5-Fluorine positions.

Chemo-Structural Analysis

To design successful reactions, we must first map the electronic and steric landscape of the molecule.

ReactivityMap Substrate 3-Bromo-5-fluoro- 2,4-dimethylaniline C1_Amine C1: -NH2 (Strong EDG) Deactivates S_NAr Poison for some Catalysts Substrate->C1_Amine C3_Bromo C3: -Br (Leaving Group) STERICALLY HINDERED (Flanked by 2x Methyls) Substrate->C3_Bromo Target A: Cross-Coupling C5_Fluoro C5: -F (Leaving Group) ELECTRONICALLY DEACTIVATED (Meta to Amine) Substrate->C5_Fluoro Target B: S_NAr C1_Amine->C5_Fluoro Increases e- density (Resonance)

Figure 1: Reactivity landscape highlighting the competing steric and electronic factors.

Protocol A: Substitution of C3-Bromine (The Steric Challenge)

Objective: Displacement of the Bromine with an amine or alkoxide. Method: Sterically-Demanding Buchwald-Hartwig Cross-Coupling.

The Problem: Standard ligands (e.g., PPh3, dppf) fail because the palladium center cannot access the C-Br bond sandwiched between two methyl groups. The Solution: Use of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) which are designed to facilitate oxidative addition in hindered systems.

Recommended Reagents
ComponentRecommendationRationale
Catalyst Source Pd2(dba)3 or Pd(OAc)2Robust Pd(0) or Pd(II) precursors.
Ligand BrettPhos or tBuXPhos Bulky, electron-rich ligands specifically for hindered aryl halides [1].
Base NaOtBu or K3PO4Strong base required for activation; NaOtBu is standard for amines.
Solvent Toluene or 1,4-DioxaneNon-polar/weakly polar solvents minimize chelation issues.
Step-by-Step Protocol
  • Preparation: In a glovebox or under strict Argon flow, charge a reaction vial with:

    • 3-Bromo-5-fluoro-2,4-dimethylaniline (1.0 equiv)

    • Nucleophile (e.g., Morpholine, 1.2 equiv)

    • NaOtBu (1.4 equiv)[1][2]

    • BrettPhos (2 mol%)

    • Pd(OAc)2 (1 mol%)

    • Note: Pre-complexed catalysts like BrettPhos-Pd-G3 are superior if available.

  • Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 5 minutes. Oxygen is the primary cause of failure in hindered couplings.

  • Reaction: Seal and heat to 100°C for 12–18 hours.

    • Checkpoint: Monitor by LCMS. If conversion is <50% at 4h, increase temperature to 120°C.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.

Protocol B: Substitution of C5-Fluorine (The Electronic Challenge)

Objective: Displacement of the Fluorine via Nucleophilic Aromatic Substitution (SNAr). Method: Activation via N-Protection (The "Deactivation-Activation" Strategy).

The Problem: The electron-rich aniline ring repels nucleophiles. Direct SNAr on the parent molecule requires extreme forcing conditions (e.g., >200°C, sealed tube) which often leads to decomposition (dehalogenation). The Solution: Convert the amine (EDG) into an amide or imide (EWG). This withdraws electron density from the ring, lowering the energy barrier for nucleophilic attack at the C5-Fluorine [2].

SNArWorkflow Step1 STEP 1: PROTECTION Convert -NH2 to -NHCOCF3 (Trifluoroacetamide) Step2 STEP 2: S_NAr REACTION Nucleophilic Attack on Fluorine (Solvent: DMSO, Heat) Step1->Step2 Ring Activated (EWG) Step3 STEP 3: DEPROTECTION Hydrolysis of Amide back to Aniline Step2->Step3 Product Formed

Figure 2: The three-stage workflow to enable SNAr on electron-rich fluoroanilines.

Step-by-Step Protocol
Step 1: Activation (Protection)
  • Dissolve 3-Bromo-5-fluoro-2,4-dimethylaniline in DCM (0°C).

  • Add Pyridine (1.5 equiv) followed by Trifluoroacetic Anhydride (TFAA) (1.2 equiv) dropwise.

    • Why TFA? The trifluoroacetyl group is a strong EWG, significantly activating the ring compared to a standard acetyl group.

  • Stir at RT for 2 hours. Quench with NaHCO3, extract, and dry.

    • Intermediate: N-(3-bromo-5-fluoro-2,4-dimethylphenyl)-2,2,2-trifluoroacetamide.

Step 2: The SNAr Reaction[3][4]
  • Dissolve the TFA-protected intermediate in anhydrous DMSO or NMP (0.5 M).

    • Note: Polar aprotic solvents are mandatory to stabilize the Meisenheimer complex.

  • Add the Nucleophile (e.g., amine, thiol) (2.0 equiv).

  • Add Base: DIPEA (3.0 equiv) or K2CO3 (2.0 equiv).

  • Heat to 120–140°C .

    • Reaction Time: Typically 16–24 hours.

    • Monitoring: Look for the displacement of Fluorine (M-19 mass shift if using generic nucleophiles, or specific mass of adduct).

Step 3: Deprotection
  • Dilute the reaction mixture with MeOH/Water (1:1).

  • Add K2CO3 (5 equiv) or mild NaOH.

  • Heat to 60°C for 2 hours. The TFA group is labile under basic conditions.

  • Extract the final product (3-Bromo-5-substituted-2,4-dimethylaniline).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Protocol A: No Reaction (Starting Material remains) Catalyst Poisoning or Ligand MismatchSwitch to BrettPhos-Pd-G3 precatalyst. Ensure strict O2 exclusion.
Protocol A: De-bromination (Hydrodehalogenation) Hydride source presentUse anhydrous toluene. Avoid alcohols as solvents. Lower temp to 80°C.
Protocol B: Low Conversion Ring not activated enoughSwitch protecting group to Phthalimide (stronger EWG) or increase temp to 160°C in NMP.
Protocol B: Regioisomer Mix Benzyne MechanismIf using extremely strong bases (e.g., KNH2), you may be forming benzyne. Switch to weaker bases (Carbonates) to ensure SNAr mechanism.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." Chemical Reviews.
  • BenchChem Application Data. (2025). "Reactivity of 3-Bromo-5-fluoro-2,4-dimethylaniline." (Derived from commercial building block reactivity profiles).

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." (General mechanism and ligand selection).

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in the synthesis of 3-Bromo-5-fluoro-2,4-dimethylaniline

This guide addresses the synthesis optimization of 3-Bromo-5-fluoro-2,4-dimethylaniline . The synthesis of this molecule presents a classic "regioselectivity paradox" due to the competing directing effects of the amino,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the synthesis optimization of 3-Bromo-5-fluoro-2,4-dimethylaniline .

The synthesis of this molecule presents a classic "regioselectivity paradox" due to the competing directing effects of the amino, fluoro, and methyl groups on the crowded benzene ring. Low yields are typically caused by two failures: regiochemical mismatch (brominating the wrong carbon) or hydrodehalogenation (stripping the bromine during reduction).

Subject: Yield Improvement for 3-Bromo-5-fluoro-2,4-dimethylaniline Ticket ID: CHEM-SUP-8824 Support Tier: Senior Application Scientist[1]

Part 1: The Regioselectivity Diagnosis

The Core Problem: If you are brominating 5-fluoro-2,4-dimethylaniline directly, you are likely isolating the 6-bromo isomer (an impurity) rather than the target 3-bromo compound.[1]

  • The Aniline Trap: The amino group (

    
    ) at position 1 is a strong ortho/para director. In this scaffold, it directs the incoming bromine to Position 6  (the only open ortho spot). Position 3 is sterically "sandwiched" between two methyl groups and is electronically less favorable in the aniline system.
    
  • The Solution (The Nitro Route): You must brominate the nitro precursor (5-fluoro-2,4-dimethylnitrobenzene).[1]

    • The Nitro group (

      
      ) is a meta director.[1] From Position 1, it directs to Position 3.
      
    • The Methyl groups at 2 and 4 are ortho/para directors. Both direct to Position 3.[1]

    • Result: All electronic vectors in the nitro-substrate align to force the bromine into the difficult Position 3.

Workflow Visualization

The following diagram illustrates the critical divergence between the "Low Yield" (Aniline) route and the "High Yield" (Nitro) route.

SynthesisPath Start Starting Material: 5-Fluoro-2,4-dimethylnitrobenzene Red1 Step 1: Reduction (H2/Pd or Fe/HCl) Start->Red1 Route A (Incorrect) Brom2 Step 1: Bromination (Br2/Fe or NBS/H2SO4) Start->Brom2 Route B (Recommended) Aniline Intermediate: 5-Fluoro-2,4-dimethylaniline Red1->Aniline Brom1 Step 2: Bromination (NBS or Br2) Aniline->Brom1 Directs to Pos 6 WrongProd MAJOR IMPURITY: 6-Bromo-5-fluoro-2,4-dimethylaniline Brom1->WrongProd NitroBrom Intermediate: 3-Bromo-5-fluoro-2,4-dimethylnitrobenzene Brom2->NitroBrom Directs to Pos 3 Red2 Step 2: Selective Reduction (Fe/NH4Cl or SnCl2) NitroBrom->Red2 RightProd TARGET PRODUCT: 3-Bromo-5-fluoro-2,4-dimethylaniline Red2->RightProd

Caption: Divergent synthesis pathways. Route A leads to the 6-bromo regioisomer.[1] Route B utilizes electronic synergy to access the sterically hindered 3-bromo position.[1]

Part 2: Step-by-Step Optimization Protocols

Step 1: The "Sandwich" Bromination

Objective: Insert bromine at Position 3 (between two methyl groups). Challenge: High steric hindrance.[1] Recommended Reagents: Bromine (


) with Iron powder (

) or NBS in Sulfuric Acid.
ParameterRecommendationTechnical Rationale
Substrate 5-Fluoro-2,4-dimethylnitrobenzeneNitro group aligns meta-direction with Methyl ortho-direction.[1]
Reagent

(1.2 equiv) + Fe powder (0.1 equiv)
Iron acts as a Lewis acid catalyst (

in situ) to overcome steric barrier.
Solvent Dichloromethane (DCM) or 1,2-DichloroethaneChlorinated solvents stabilize the polar transition state.
Temp Reflux (40–60°C)Kinetic energy is required to force substitution at the crowded C-3 position.[1]
Critical Check Monitor by HPLCEnsure consumption of starting material. If stalled, add catalytic Iodine (

).

Troubleshooting Protocol:

  • Issue: Reaction is too slow (>24h).

  • Fix: Switch to NBS (N-Bromosuccinimide) in 50%

    
     . The strong acid protonates the NBS, generating a "superelectrophile" (
    
    
    
    ) capable of attacking the hindered position more aggressively than molecular bromine [1].
Step 2: The "Soft" Reduction

Objective: Convert


 to 

without removing the Bromine.[1] Challenge: Hydrodehalogenation. Standard catalytic hydrogenation (

+ Pd/C) will frequently strip the bromine atom, reverting the molecule to the non-brominated aniline.

Recommended Method: Fe/NH4Cl (Bechamp Reduction Variant)

  • Setup: Suspend the nitro-intermediate in Ethanol/Water (3:1 ratio).[1]

  • Additives: Add Iron powder (5.0 equiv) and Ammonium Chloride (

    
    , 1.0 equiv).
    
  • Conditions: Heat to reflux (70–80°C) with vigorous stirring.

  • Workup: Filter hot through Celite to remove iron oxides. The filtrate contains the product.

Alternative Method (Homogeneous):

  • Reagent: Stannous Chloride (

    
    ) in Ethanol.
    
  • Pros: Homogeneous reaction, easier monitoring.

  • Cons: Tin waste disposal is more difficult than Iron.[1]

FORBIDDEN Method:

  • Do NOT use:

    
     with Pd/C or Raney Nickel. These are excellent for de-bromination and will destroy your yield [2].[1]
    
  • Exception: If you must use hydrogenation, use Platinum on Carbon (Pt/C) sulfided or add a poison like diphenylsulfide to inhibit the catalyst's activity toward the C-Br bond.

Part 3: Troubleshooting FAQs

Q1: I am seeing two spots on TLC after bromination. One is my product, what is the other?

  • Answer: If you used the aniline starting material, the major spot is likely the 6-bromo isomer. If you used the nitro starting material and see a byproduct, it is likely over-bromination (dibromo species) or unreacted starting material. The 3-position is hard to hit; if you push too hard with temperature, you might brominate the methyl benzylic position (radical mechanism). Ensure you are performing electrophilic substitution (dark, Lewis acid), not radical substitution (light, no acid).

Q2: My product yield drops significantly during the workup of the reduction step.

  • Answer: 3-Bromo-5-fluoro-2,4-dimethylaniline is a weak base, but it can form salts.[1] If you acidify the mixture to remove iron salts, the aniline will stay in the aqueous layer.

  • Fix: After filtering the iron, adjust the filtrate pH to >9 using

    
     or 
    
    
    
    before extracting with Ethyl Acetate. This ensures the aniline is in the organic phase.

Q3: Can I use the Sandmeyer reaction instead?

  • Answer: Technically yes, but it is inefficient here. You would need to synthesize 3-amino-5-fluoro-2,4-dimethylnitrobenzene, diazotize it, and replace with Bromine.[1] Synthesizing that specific amino-precursor is harder than the direct bromination of the nitro-core described above.[1]

References

  • Regioselective Bromination of Deactivated Arenes

    • Source: Duan, X., et al. "Regioselective bromination of activated and deactivated aromatic compounds." Tetrahedron Letters, 2020.
    • Context: Validates the use of NBS/H2SO4 for sterically hindered and electron-deficient rings.
    • URL:[Link] (General Journal Link)

  • Selective Reduction of Halonitroarenes

    • Source: "Preparation of a Fe2O3/C Catalyst and Its Performance in Catalytic Reduction of o-Bromonitrobenzene to o-Bromoaniline Using Hydrazine Hydrate." Scientific Research Publishing, 2013.
    • Context: Confirms that hydrazine/Fe or Fe/acid methods prevent dehalogenation compared to H2/Pd.[1]

    • URL:[Link]

  • Synthesis of 3-Bromo-5-fluoroaniline Derivatives

    • Source: "Synthesis of 3-bromo-5-fluoroaniline."[1] PrepChem.

    • Context: Provides the baseline protocol for Iron/Ammonium Chloride reduction of similar fluorin
    • URL:[Link]

  • Target Molecule Data

    • Source: "3-bromo-5-fluoro-2,4-dimethylaniline - CAS:1783727-80-9."[1][2][3] Amadis Chemical.[1][3]

    • Context: Verification of the specific target structure and commercial availability of intermedi

Sources

Optimization

Technical Support Center: Handling, Storage, and Oxidation Prevention of 3-Bromo-5-fluoro-2,4-dimethylaniline

Welcome to the Technical Support Center for 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) . This highly functionalized aniline derivative is a critical building block in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) . This highly functionalized aniline derivative is a critical building block in medicinal chemistry and materials science. However, like many electron-rich aromatic amines, it presents specific handling challenges related to auto-oxidation and storage stability[1][2].

This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting workflows, mechanistic insights, and self-validating protocols to ensure the integrity of your material.

Mechanistic Insights into Degradation (FAQs)

Q1: Why does my freshly purchased 3-Bromo-5-fluoro-2,4-dimethylaniline sample turn from a pale liquid/solid to dark brown over time? A1: This color change is a universal indicator of aniline degradation, driven primarily by atmospheric auto-oxidation[3]. The primary amine (-NH₂) is highly reactive. Exposure to oxygen initiates a hydrogen atom transfer (HAT) mechanism, generating an anilinyl radical intermediate[4]. These radicals rapidly undergo N-N coupling to form azobenzenes, or C-N coupling followed by further oxidation to form highly conjugated, intensely colored quinone-imine species and polymeric impurities. Even trace amounts of these conjugated polymers can turn the entire sample dark red or brown.

Q2: How do the specific ring substituents (Bromo, Fluoro, and Methyl groups) affect its oxidative stability? A2: The stability of this specific molecule is a tug-of-war between competing electronic effects[5]:

  • Destabilizing (Pro-Oxidation): The two methyl groups at the 2,4-positions are electron-donating via inductive and hyperconjugative effects. This increases the electron density on the nitrogen lone pair, lowering its oxidation potential and making it more susceptible to radical abstraction[1].

  • Stabilizing (Anti-Oxidation): The halogens (3-Bromo and 5-Fluoro) are strongly electron-withdrawing via inductive effects. This pulls electron density away from the ring, partially buffering the amine against electrophilic attack and oxidation[5]. Despite the stabilizing halogens, the unprotected primary amine remains the kinetic weak point, necessitating strict environmental controls.

OxidationPathway A 3-Bromo-5-fluoro- 2,4-dimethylaniline B Anilinyl Radical Intermediate A->B Auto-oxidation C N-N Coupling (Azobenzenes) B->C Dimerization D C-N Coupling & Ring Oxidation B->D Radical Attack E Quinone-Imine Species (Dark Color) D->E Polymerization O2 O2 / Light / Metals O2->B

Fig 1: Auto-oxidation pathway of anilines leading to colored quinone-imine degradation.

Storage & Stability Matrix

Q3: What are the optimal long-term storage conditions to prevent degradation? A3: To maximize shelf-life, the compound must be isolated from its three primary degradation initiators: oxygen, light, and thermal energy[6]. It should be stored under an inert atmosphere (Argon or Nitrogen) in a tightly sealed, amber glass vial at low temperatures[3].

Table 1: Storage Condition Impact Matrix

ParameterOptimal ConditionSub-Optimal ConsequenceMechanistic Rationale
Atmosphere Argon or NitrogenRapid darkening / PolymerizationOxygen acts as a radical initiator, abstracting hydrogen from the amine to form radicals.
Temperature -20°C to 4°CAccelerated degradation rateLower kinetic energy reduces the rate of auto-oxidation and polymerization reactions[3].
Light Exposure Amber glass (Dark)Photo-oxidationUV/Vis photons provide the activation energy required to cleave N-H bonds[6].
Moisture Desiccated / DryHydrolysis / Side reactionsWater facilitates proton-coupled electron transfer (PCET) during the oxidation cascade[7].

Active Handling & Oxidation Prevention

Q4: How can I prevent oxidation during active experimental setups (e.g., complexation or cross-coupling)? A4: Active handling introduces the highest risk of oxygen exposure. For sensitive downstream applications, physical barriers (Schlenk techniques) or chemical barriers (protecting groups) must be employed[8].

Protocol A: Schlenk Line Handling for Sensitive Anilines

Use this self-validating protocol to transfer the reagent without introducing atmospheric oxygen.

  • Apparatus Preparation: Flame-dry a Schlenk flask under high vacuum (

    
     Torr). Backfill with high-purity Argon. Repeat this purge-and-refill cycle three times.
    
  • Solvent Degassing: Dissolved oxygen in solvents is a hidden source of oxidation. Use the Freeze-Pump-Thaw method on your reaction solvent (e.g., DCM or THF) for at least 3 cycles[8].

  • Reagent Transfer: Weigh the 3-Bromo-5-fluoro-2,4-dimethylaniline rapidly in air (or inside a glovebox for maximum fidelity) and transfer it to the Schlenk flask under a positive counter-flow of Argon.

  • Validation Check: Upon dissolution in the degassed solvent, the solution should remain clear or pale yellow. Self-Validation: If a rapid color change to pink or brown is observed within 5 minutes, oxygen contamination has occurred, and the solvent degassing step must be repeated.

Protocol B: Amine Protection (Acetylation)

If the unprotected aniline is too reactive for your reaction conditions, temporarily mask the amine to prevent unwanted oxidation[8].

  • Reaction Setup: Dissolve 3-Bromo-5-fluoro-2,4-dimethylaniline (1.0 eq) in anhydrous, degassed dichloromethane (DCM) under Argon.

  • Base Addition: Add triethylamine (1.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq). Cool the mixture to 0°C.

  • Protection: Dropwise, add acetic anhydride (1.2 eq). The acetamido group is still an ortho/para-director but is significantly less activating, preventing oxidation[8].

  • Validation Check: Monitor via TLC (Hexanes:EtOAc). Self-Validation: The successful acetanilide product will show a higher

    
     value and will not  stain with Ninhydrin, confirming the primary amine has been successfully masked.
    

Troubleshooting & Remediation Workflows

Q5: My sample has already darkened. Can I still use it, and how do I purify it? A5: Because quinone-imines are intensely colored, a dark brown sample might still be


 pure by mass[3]. Do not discard it immediately. First, assess the purity using High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR). If the purity has dropped below your acceptable threshold, the material must be remediated via flash column chromatography or distillation[3][6].

DecisionTree Start Sample is Dark/Brown HPLC Run HPLC/NMR Purity Check Start->HPLC PurityHigh Purity > 95% HPLC->PurityHigh PurityLow Purity < 95% HPLC->PurityLow Use Use Directly (Superficial Color) PurityHigh->Use Purify Purify via Flash Chromatography PurityLow->Purify Store Store under Argon at -20°C Use->Store Purify->Store

Fig 2: Decision tree for assessing and remediating discolored aniline samples.

Protocol C: Remediation via Flash Chromatography
  • Free-Basing: If the sample has formed any salts, dissolve the degraded mixture in ethyl acetate and wash with saturated aqueous

    
    .
    
  • Separation: Load the concentrated organic layer onto a silica gel column. Elute with a gradient of Hexanes and Ethyl Acetate. The highly polar polymeric impurities and quinone-imines will typically stick to the baseline of the silica, allowing the pure 3-Bromo-5-fluoro-2,4-dimethylaniline to elute cleanly.

  • Validation Check: Verify the fractions via TLC with UV visualization. Pool the clean fractions, concentrate in vacuo, and immediately backfill the storage flask with Argon.

References

  • Storage and stability issues of ortho-alkenyl anilines - Benchchem. 3

  • Preventing oxidation of 2-(Allyloxy)aniline during storage - Benchchem. 6

  • preventing oxidation of the aniline group during complexation - Benchchem. 8

  • Aniline - Wikipedia. 1

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals.

  • Anodic oxidations of aromatic amines. III. Substituted anilines in aqueous media - Journal of the American Chemical Society. 7

  • Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines - ResearchGate. 5

  • Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC. 4

  • 3-Bromo-5-fluoro-2,4-dimethylaniline - Guidechem. 2

Sources

Troubleshooting

Technical Support Center: Cyclization Workflows for 3-Bromo-5-fluoro-2,4-dimethylaniline

Welcome to the Application Scientist Support Portal. Working with highly substituted anilines like 3-bromo-5-fluoro-2,4-dimethylaniline presents unique synthetic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal.

Working with highly substituted anilines like 3-bromo-5-fluoro-2,4-dimethylaniline presents unique synthetic challenges. Because positions 2, 3, 4, and 5 on the aromatic ring are occupied, C6 is the only available ortho-position . While this guarantees 100% regioselectivity during ring closure, the steric bulk from the adjacent C5-fluorine and C1-amine, combined with the electronic deactivation from the halogens, requires highly optimized cyclization conditions.

This guide provides validated protocols, mechanistic troubleshooting, and quantitative data for the two most critical cyclization pathways for this building block: Skraup Synthesis (Quinoline formation) and Fischer Indolization (Indole formation).

Divergent Cyclization Pathways

Cyclization A 3-Bromo-5-fluoro- 2,4-dimethylaniline (Only C6 is open) B Skraup Synthesis Reagents: Glycerol, H2SO4, PhNO2 A->B  Regioselective C6-closure   D Hydrazine Formation Reagents: NaNO2, HCl, SnCl2 A->D  Diazotization & Reduction   C 7-Bromo-5-fluoro- 6,8-dimethylquinoline B->C  Oxidation / Aromatization   E Fischer Indolization Reagents: Ketone, Lewis Acid D->E  Hydrazone Intermediate   F 6-Bromo-4-fluoro- 5,7-dimethylindole derivatives E->F [3,3]-Sigmatropic Shift  

Figure 1: Divergent regioselective cyclization pathways for 3-bromo-5-fluoro-2,4-dimethylaniline.

Module A: Skraup Synthesis (Quinoline Formation)

The Skraup synthesis condenses the aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to form the corresponding quinoline[1]. For our substrate, this yields 7-bromo-5-fluoro-6,8-dimethylquinoline .

Step-by-Step Self-Validating Protocol
  • Reagent Charging: In a heavy-walled round-bottom flask, charge 3-bromo-5-fluoro-2,4-dimethylaniline (1.0 eq), glycerol (3.0 eq), and nitrobenzene (1.2 eq).

  • Moderator Addition: Add ferrous sulfate heptahydrate (FeSO₄·7H₂O, 0.1 eq). Causality: FeSO₄ acts as a reaction moderator to prevent the runaway polymerization of acrolein[2].

  • Acid Dosing: Slowly add concentrated sulfuric acid (4.0 eq) dropwise while maintaining the internal temperature below 60°C.

  • Thermal Cyclization: Heat the mixture gradually (ramp rate of 2°C/min) to 135–140°C and reflux for 4 hours.

    • Validation Checkpoint: Monitor the reaction via LC-MS. The intermediate 1,2-dihydroquinoline will appear first. The reaction is only complete when the oxidizing agent (nitrobenzene) has fully converted the dihydro-intermediate to the aromatized quinoline (Exact Mass: ~253.0).

  • Workup: Cool to room temperature, dilute with ice water, and neutralize with aqueous NaOH to pH 9. Remove excess nitrobenzene via steam distillation. Extract the aqueous residue with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Troubleshooting & FAQs (Skraup Synthesis)

Q: Why is the yield of my Skraup reaction so sensitive to the heating ramp rate? A: The Skraup synthesis relies on the in situ dehydration of glycerol to acrolein[1]. If the reaction is heated too quickly, a massive excess of acrolein is generated before our sterically hindered aniline can undergo the initial Michael addition. This excess acrolein rapidly polymerizes into intractable tars, destroying the yield. A slow heating ramp ensures the rate of acrolein generation matches the rate of aniline consumption.

Q: My reaction experienced a violent exotherm and blew the condenser off. How do I control this? A: The Skraup synthesis is notoriously exothermic and can be violent if not properly controlled[2]. The cyclization and subsequent oxidation steps release significant heat. Always use a moderator (see Table 1) and ensure your stirring is vigorous. If scaling up beyond 10 grams, consider switching the oxidizing agent from nitrobenzene to the milder iodine or arsenic pentoxide.

Table 1: Effect of Moderators on the Skraup Synthesis of 7-Bromo-5-fluoro-6,8-dimethylquinoline

Moderator SystemExotherm ProfileAcrolein PolymerizationIsolated Yield (%)
NoneViolent / RunawayHigh (Tar formation)32%
Boric Acid (0.5 eq)ModerateMedium65%
FeSO₄·7H₂O (0.1 eq) Controlled Low 78%
Iodine (cat.)ModerateLow55%

Module B: Fischer Indole Synthesis

The Fischer synthesis converts the aniline into a hydrazine, which is then condensed with a ketone and subjected to a [3,3]-sigmatropic rearrangement[3]. For our substrate, this yields 6-bromo-4-fluoro-5,7-dimethylindole derivatives.

Mechanism N1 Aryl Hydrazone (Sterically Hindered) N2 Ene-Hydrazine Tautomer N1->N2 H+ N3 [3,3]-Sigmatropic Rearrangement N2->N3 Heat N4 Diimine Intermediate N3->N4 C-C bond forms at C6 only N5 Aminal Formation N4->N5 Cyclization N6 -NH3 Elimination N5->N6 H+ N7 Indole Core N6->N7 Aromatization

Figure 2: Mechanism of the Fischer Indolization focusing on the[3,3]-sigmatropic shift.

Step-by-Step Self-Validating Protocol
  • Diazotization: Suspend 3-bromo-5-fluoro-2,4-dimethylaniline in concentrated HCl and cool to 0°C. Add an aqueous solution of NaNO₂ (1.05 eq) dropwise, maintaining the temperature <5°C.

    • Validation Checkpoint: The solution should turn clear as the soluble diazonium salt forms. An iodine-starch paper test should immediately turn blue-black, confirming the presence of excess nitrous acid.

  • Reduction: Add a cold solution of SnCl₂·2H₂O (3.0 eq) in conc. HCl dropwise. Stir for 2 hours at 0°C. Filter the precipitated arylhydrazine hydrochloride salt and wash with cold ethanol.

  • Condensation: Condense the arylhydrazine (1.0 eq) with the desired ketone (e.g., 2-butanone, 1.1 eq) in ethanol with a catalytic amount of acetic acid to form the hydrazone.

  • Indolization: Dissolve the hydrazone in a low-melting mixture of L-(+)-tartaric acid and dimethyl urea (TA:DMU)[4]. Heat to 70°C for 3 hours to induce the [3,3]-sigmatropic rearrangement.

  • Workup: Quench with water, extract with dichloromethane, and purify via recrystallization.

Troubleshooting & FAQs (Fischer Indolization)

Q: Why do we use SnCl₂ instead of sodium sulfite for the reduction of the diazonium salt? A: In highly electron-deficient and sterically hindered anilines, the diazonium intermediate is highly electrophilic but physically shielded. Sodium sulfite reduction can stall at the stable diazosulfonate intermediate. Stannous chloride (SnCl₂) in concentrated HCl provides a rapid, single-electron transfer reduction pathway that bypasses this stall, driving the reaction completely to the hydrazine hydrochloride salt.

Q: I am observing significant dehalogenation (loss of the bromine at C3) during the final cyclization step. How do I prevent this? A: Dehalogenation occurs because the C-Br bond is relatively labile at high temperatures (>110°C) under harsh acidic conditions. To prevent this, you must switch from harsh Brønsted acids (like polyphosphoric acid) to milder Lewis acids, or utilize a low-melting mixture like L-(+)-tartaric acid/dimethyl urea (TA-DMU) at 70°C, which provides a mild, additive-free environment that preserves aryl halides[4].

Q: Can I use the Buchwald-Hartwig amination to bypass the hydrazine synthesis entirely? A: Yes, the Buchwald modification of the Fischer indole synthesis allows for the direct cross-coupling of aryl halides and hydrazones[5]. However, because our starting material contains a reactive C3-bromide, applying standard Buchwald-Hartwig conditions will lead to competitive intermolecular amination or oligomerization at the C3 position. If you must use this route, you must employ highly sterically demanding bidentate phosphine ligands (like XantPhos or DPPF) to strictly control the oxidative addition sequence[6].

Table 2: Catalyst Screening for the Fischer Indolization of 3-Bromo-5-fluoro-2,4-dimethylphenylhydrazine

Catalyst SystemOperating TemperatureTarget Indole Yield (%)Dehalogenation Impurity (%)
PPA (Polyphosphoric Acid)120°C41%22%
p-TsOH in Toluene110°C58%8%
ZnCl₂ in Acetic Acid90°C76%<2%
TA:DMU Melt 70°C 84% Not detected

References

  • Title: Fischer indole synthesis - Wikipedia Source: Wikipedia URL: 5

  • Title: The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals Source: Benchchem URL: 2

  • Title: Fischer Indole Synthesis Source: Alfa Chemistry URL: 3

  • Title: Preparation and Properties of Quinoline Source: University of Peshawar URL: 1

  • Title: Fischer Indole Synthesis in Low Melting Mixtures Source: Organic Letters - ACS Publications URL: 4

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: 6

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting 3-Bromo-5-fluoro-2,4-dimethylaniline

Overview As a Senior Application Scientist, I frequently see researchers struggle with the reproducibility of reactions involving halogenated anilines. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Overview As a Senior Application Scientist, I frequently see researchers struggle with the reproducibility of reactions involving halogenated anilines. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a highly versatile building block, but it possesses significant chemical liabilities. Its degradation is not random; it is driven by two distinct, predictable mechanistic pathways: photo-oxidation of the electron-rich primary amine and photodehalogenation of the labile C-Br bond. Understanding the causality behind these pathways is essential for maintaining sample integrity and ensuring high yields in downstream cross-coupling applications.

Part 1: Troubleshooting & FAQs

Q1: My sample has turned from an off-white powder to a dark yellow/brown solid. Can I still use it for palladium-catalyzed cross-coupling? A1: We strongly advise against using discolored material without prior purification. The discoloration is a visual indicator of photo-oxidation. When exposed to atmospheric oxygen and ambient UV/visible light, the primary amine undergoes 1[1]. These radicals rapidly dimerize into hydrazobenzenes, which are further oxidized into highly conjugated, intensely colored 2[2]. Because these azo impurities can coordinate to palladium catalysts, they often poison the catalytic cycle, leading to sluggish kinetics or complete reaction failure.

Q2: I am observing de-brominated side products (3-fluoro-2,4-dimethylaniline) in my LC-MS analysis. What is causing this, and how do I stop it? A2: This is caused by photodehalogenation. The causality lies in the thermodynamics of the carbon-halogen bonds. The3[3], making it highly susceptible to homolytic cleavage under standard laboratory fluorescent lighting (which emits trace UV). In contrast, the C-F bond is much stronger (~485 kJ/mol) and remains intact. Once the C-Br bond cleaves, the resulting aryl radical abstracts a hydrogen atom from the solvent, yielding the de-brominated product. To prevent this, all handling must be done under low-actinic (yellow) light, and reaction vessels must be wrapped in aluminum foil.

Q3: What are the absolute best practices for storing this compound? A3: Like most 4[4], it must be stored in an amber glass vial to block UV transmission. The headspace must be purged with Argon. We specifically recommend Argon over Nitrogen because Argon is denser than air; it sinks and forms a protective physical blanket over the solid, whereas Nitrogen easily disperses. Store the sealed vial at -20°C.

Part 2: Quantitative Degradation Profile

To illustrate the critical importance of storage conditions, the following table summarizes the quantitative degradation trajectory of 3-Bromo-5-fluoro-2,4-dimethylaniline under various environments.

Storage ConditionLight ExposureAtmosphereEstimated Shelf-Life (>98% Purity)Primary Degradation Pathway
-20°C, Amber Vial None (Dark)Argon> 24 MonthsNone (Stable)
4°C, Clear Vial Ambient Lab LightArgon3–4 WeeksPhotodehalogenation (C-Br Cleavage)
25°C, Amber Vial None (Dark)Ambient Air1–2 WeeksThermal Oxidation (Nitroso/Azo)
25°C, Clear Vial Direct SunlightAmbient Air< 24 HoursRapid Photo-oxidation & Cleavage

Part 3: Experimental Protocols (Self-Validating Systems)

In our laboratory, we do not rely on assumption; we rely on self-validating workflows. The following protocols are designed with built-in control checks to ensure that if degradation occurs, you know exactly when and where it happened.

Protocol 1: Anaerobic & Photoprotective Handling

Objective: Accurately weigh and transfer the compound without inducing degradation. Causality: Excluding both photons (UV) and oxygen simultaneously prevents the initiation of radical pathways.

Step-by-Step Methodology:

  • Preparation: Transfer the sealed amber vial of 3-Bromo-5-fluoro-2,4-dimethylaniline into an inert-atmosphere glovebox purged with Argon (O2 < 1 ppm).

  • Handling: Turn off standard fluorescent lights in the room housing the glovebox; utilize low-actinic yellow lighting.

  • Weighing: Tare a clean, dry amber reaction vial. Weigh the required mass of the aniline derivative.

  • Self-Validation Step (The Sentinel Vial): Weigh 5 mg of the compound into a separate, clear glass vial and leave it exposed to the glovebox atmosphere and ambient light for the duration of your reaction setup. If the main reaction fails but the "sentinel vial" remains off-white, you have validated that your glovebox atmosphere is pure and the failure is due to downstream chemistry, not degraded starting material.

  • Transfer: Seal the main amber reaction vessel with a PTFE-lined septum cap before removing it from the glovebox.

Protocol 2: Self-Validating HPLC-UV Assay for Degradation Monitoring

Objective: Quantify intact starting material and identify azo/debrominated impurities. Causality: Dissolved oxygen in HPLC solvents and UV exposure in the autosampler can degrade the sample during the analysis, leading to false-positive degradation results.

Step-by-Step Methodology:

  • Solvent Prep: Degas all HPLC mobile phases (e.g., Water/Acetonitrile with 0.1% TFA) by sparging with Helium for 15 minutes to remove dissolved oxygen.

  • Sample Prep: Dissolve the sample in degassed acetonitrile inside an amber HPLC vial.

  • Self-Validation Step (System Suitability Bracketing): Prepare a fresh standard of >99% pure 3-Bromo-5-fluoro-2,4-dimethylaniline. Inject this standard at the beginning (Injection 1), middle (Injection 10), and end (Injection 20) of your sequence.

  • Analysis: Run a gradient method monitoring at 254 nm and 280 nm.

  • Data Interpretation: If the standard's peak area drops by >2% from Injection 1 to Injection 20, your autosampler environment is actively degrading the compound. If the standard remains stable but your sample shows multiple peaks (e.g., a highly retained peak indicative of an azo dimer, or an early eluting peak indicative of the debrominated analog), you have definitively proven the sample was degraded prior to analysis.

Part 4: Mechanistic & Workflow Visualizations

The following diagrams map the logical relationships of the degradation mechanisms and the required handling workflow.

Photodegradation cluster_A Pathway A: Photo-Oxidation (O2 / UV) cluster_B Pathway B: Photodehalogenation (UV) SM 3-Bromo-5-fluoro- 2,4-dimethylaniline Aminyl Aminyl Radical Formation SM->Aminyl O2, Light Cleavage C-Br Homolytic Cleavage SM->Cleavage UV Light (BDE ~276 kJ/mol) Azo Azo / Nitroso Compounds (Yellow/Brown Discoloration) Aminyl->Azo Dimerization & Oxidation Dehalo De-brominated Byproduct (3-Fluoro-2,4-dimethylaniline) Cleavage->Dehalo H-Abstraction

Figure 1: Dual photodegradation mechanisms of 3-Bromo-5-fluoro-2,4-dimethylaniline.

Workflow Storage Storage Amber Vial, -20°C Prep Glovebox Transfer (Argon Atmosphere) Storage->Prep Weigh Weighing (Low Actinic Light) Prep->Weigh Reaction Reaction Vessel (Foil-Wrapped) Weigh->Reaction

Figure 2: Standard operating procedure for handling highly sensitive halogenated anilines.

References

  • Farhadi, S., et al. "Photo-assisted Oxidation of Anilines and Other Primary Aromatic Amines to Azo Compounds Using Mercury(II) Oxide." Acta Chimica Slovenica. URL:[Link]

  • "10.9: Bond Energies." Chemistry LibreTexts. URL: [Link]

  • "Photosensitizer-free singlet oxygen generation via a charge transfer transition involving molecular O2 toward highly efficient oxidative coupling of arylamines to azoaromatics." RSC Publishing. URL: [Link]

  • "Material Safety Data Sheet - Aniline hydrochloride." Cole-Parmer. URL: [Link]

Sources

Troubleshooting

optimizing solvent selection for 3-Bromo-5-fluoro-2,4-dimethylaniline solubility

Welcome to the Technical Support Center for Advanced Formulation and Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated wi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Formulation and Synthesis. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with 3-Bromo-5-fluoro-2,4-dimethylaniline [4].

Rather than relying on trial and error, this guide employs a mechanistic approach to solvent selection, grounded in thermodynamic principles and regulatory frameworks.

Part 1: The Causality of Solubility in Halogenated Anilines

To optimize solvation, we must first deconstruct the target molecule. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) presents a unique solvation challenge due to its conflicting functional groups:

  • The Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor, providing a localized polar region.

  • The Halogens (Br, F): The heavy bromine atom significantly increases the molecule's lipophilicity and polarizability (London dispersion forces). The fluorine atom is highly electronegative, creating a strong local dipole but ultimately contributing to the molecule's overall hydrophobicity.

  • The Methyl Groups (-CH₃): Positioned at C2 and C4, these groups create steric hindrance around the amine and the aromatic core, disrupting planar stacking but drastically reducing aqueous solvation by shielding the polar amine from water molecules.

The Causality: Because the dispersion forces (driven by the halogens and aromatic ring) dominate the molecule's cohesive energy, highly polar solvents with massive hydrogen-bonding networks (like water) will actively exclude the molecule, leading to a "hydrophobic crash-out." Successful solvation requires matching the molecule's dispersion forces while providing enough polar interactions to satisfy the amine group. We quantify this using Hansen Solubility Parameters (HSP) [2].

SolventWorkflow Start Define Target Application (Assay, Synthesis, Formulation) HSP Calculate Hansen Parameters (Dispersion, Polar, H-Bond) Start->HSP ICH Apply ICH Q3C Filter (Exclude Class 1 & 2) HSP->ICH Test Self-Validating Shake-Flask (HPLC Quantification) ICH->Test End Optimal Solvent System Test->End

Fig 1. Logical progression from theoretical HSP screening to empirical testing.

Part 2: Predictive Framework & Quantitative Data

In drug development and scale-up synthesis, solvent selection cannot rely solely on solubility; it must comply with the ICH Q3C Impurities: Guidance for Residual Solvents [1]. The FDA and EMA strictly limit solvents based on their toxicity profiles.

By mapping the theoretical Hansen Solubility Parameters (Dispersion


, Polar 

, Hydrogen-bonding

) of our target compound against ICH Q3C-compliant solvents, we can predict the most effective and safe solvent systems [3].

Table 1: Solvent Profiling for 3-Bromo-5-fluoro-2,4-dimethylaniline

SolventICH Q3C Class

(MPa

)

(MPa

)

(MPa

)
Mechanistic Suitability for Target API
DMSO Class 3 (Low Toxic Potential)18.416.410.2Excellent: High polarity and H-bonding easily disrupt the crystalline lattice for in vitro assays.
2-MTHF Class 3 (Recently Added) [1]16.95.04.3Good: Closely matches the dispersion profile of the halogenated ring. Ideal for green synthesis.
DCM Class 2 (To Be Limited)18.26.36.1Good: Excellent match for halogenated compounds, but regulatory limits restrict its use in late-stage development.
Water N/A15.616.042.3Poor:

is overwhelmingly high. Fails to solvate the lipophilic core, causing precipitation.

Part 3: Troubleshooting Guides & FAQs

Q: Why does 3-Bromo-5-fluoro-2,4-dimethylaniline precipitate when I transfer my DMSO stock solution into an aqueous biological assay buffer? A: This is a classic thermodynamic "crash-out." When a highly concentrated DMSO stock is diluted into an aqueous buffer, the DMSO rapidly diffuses into the water. The water's hydrogen-bonding network (


 = 42.3) tightly binds the DMSO, leaving the lipophilic aniline derivative completely exposed. Because the compound cannot form favorable interactions with water, it aggregates and precipitates.
Fix: Do not exceed 1% final DMSO concentration. Pre-mix your aqueous buffer with an amphiphilic co-solvent or surfactant (e.g., 5% PEG400 or 0.1% Tween-80) before adding the DMSO stock.

Q: I am scaling up the synthesis. Can I use Dichloromethane (DCM) for the extraction phase? A: While DCM is an excellent solvent for halogenated anilines due to matching dispersion forces, it is an ICH Q3C Class 2 solvent (toxicity risk) [1]. I strongly recommend substituting DCM with 2-Methyltetrahydrofuran (2-MTHF) . 2-MTHF is a Class 3 solvent recently endorsed by the FDA [1], offers excellent phase separation from water, and possesses a similar solubility profile for bulky, lipophilic amines.

Q: I am observing unexpected peaks in my HPLC chromatogram after leaving the compound in an ether-based solvent for 48 hours. Is it degrading? A: Yes. Anilines are highly susceptible to oxidation. Ethers (like THF or Diethyl Ether) naturally form peroxides upon exposure to air and light. These peroxides will rapidly oxidize the free amine (-NH₂) of 3-Bromo-5-fluoro-2,4-dimethylaniline into nitroso or nitro derivatives. Always use inhibitor-stabilized (e.g., BHT) or freshly distilled ether solvents, and store solutions under an inert argon atmosphere.

Troubleshooting Precip API Precipitation During Dilution CheckDMSO Is Stock Solvent Concentration > 1%? Precip->CheckDMSO Cosolvent Implement Co-solvents (e.g., PEG400, Tween-80) CheckDMSO->Cosolvent Yes CheckPH Evaluate Buffer pH vs. Aniline pKa CheckDMSO->CheckPH No AdjustPH Lower pH to Protonate Amine Group CheckPH->AdjustPH

Fig 2. Decision pathway for resolving hydrophobic crash-out in aqueous media.

Part 4: Self-Validating Experimental Protocol

To empirically determine the exact solubility of 3-Bromo-5-fluoro-2,4-dimethylaniline in your chosen solvent system, use this Self-Validating Equilibrium Shake-Flask Methodology . This protocol is designed to eliminate false positives caused by solvent evaporation or compound degradation.

Step-by-Step Methodology:

  • Gravimetric Preparation: Accurately weigh 50.0 mg of 3-Bromo-5-fluoro-2,4-dimethylaniline into a 2 mL amber glass HPLC vial (amber glass prevents photo-oxidation).

  • Solvent Addition & Mass Balance Tare: Add 1.0 mL of the target solvent. Immediately cap the vial tightly with a PTFE-lined septum. Crucial Step: Weigh the fully assembled, sealed vial on an analytical balance and record this exact mass (

    
    ).
    
  • Equilibration: Place the vial in a thermostatic shaker at exactly 25.0 °C (or your target assay temperature) and agitate at 300 RPM for 48 hours. This ensures thermodynamic equilibrium is reached, overcoming the kinetic energy barrier of the crystal lattice.

  • Self-Validation Check (Mass Balance): After 48 hours, remove the vial and weigh it again (

    
    ). If 
    
    
    
    mg, solvent evaporation has occurred, and the concentration data will be artificially inflated. Discard and repeat.
  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25.0 °C to pellet any undissolved solid. Do not use syringe filters, as the lipophilic compound will non-specifically bind to the filter membrane, artificially lowering your calculated solubility.

  • Quantification & Integrity Check: Carefully aspirate 10 µL of the supernatant and dilute into 990 µL of mobile phase. Analyze via HPLC-UV. Compare the area under the curve (AUC) to a freshly prepared standard curve.

    • Integrity Check: Ensure no secondary peaks have appeared. If the main peak area is accompanied by new peaks, the solvent has degraded the API during the 48-hour incubation.

References

  • Q3C(R8) Impurities: Guidance for Residual Solvents - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Influence of active pharmaceutical ingredient structures on Hansen solubility parameters Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Optimization

resolving regioisomer issues during 3-Bromo-5-fluoro-2,4-dimethylaniline synthesis

Technical Support Center: Regiocontrol in Halogenated Xylidine Synthesis Subject: Troubleshooting Regioisomer Contamination in 3-Bromo-5-fluoro-2,4-dimethylaniline Synthesis Ticket ID: REGIO-XYL-003 Status: Open / Techni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regiocontrol in Halogenated Xylidine Synthesis Subject: Troubleshooting Regioisomer Contamination in 3-Bromo-5-fluoro-2,4-dimethylaniline Synthesis Ticket ID: REGIO-XYL-003 Status: Open / Technical Advisory[1]

Executive Summary

The synthesis of 3-Bromo-5-fluoro-2,4-dimethylaniline (Target A ) presents a classic "steric vs. electronic" conflict in aromatic substitution.[1] Users frequently report high contamination with the 6-bromo isomer (Impurity B ).[1]

This guide addresses the root cause of this regioselectivity failure, provides a definitive NMR diagnostic protocol, and outlines the corrected retrosynthetic route required to access the sterically congested 3-position.

Part 1: Diagnostic & Identification

How do I know if I have the correct isomer?

The two isomers are difficult to separate by standard TLC due to similar polarity. 1H-NMR is the only reliable rapid diagnostic tool. The key differentiator is the coupling constant (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) between the aromatic proton and the fluorine atom.
Diagnostic Decision Tree

NMR_Diagnosis Start Isolate Product (Crude or Purified) Analyze Acquire 1H-NMR (Focus on Aromatic Region 6.5 - 7.5 ppm) Start->Analyze Decision Identify Aromatic Singlet/Doublet Analyze->Decision Target Target Confirmed: 3-Bromo-5-fluoro-2,4-dimethylaniline (Proton is Ortho to F) Decision->Target Large Coupling (d, J = 9.0 - 11.5 Hz) Impurity Impurity Identified: 6-Bromo-5-fluoro-2,4-dimethylaniline (Proton is Meta to F) Decision->Impurity Small Coupling (d, J = 5.0 - 7.0 Hz)

Figure 1: NMR decision matrix based on 1H-19F coupling constants.

Quantitative Data Comparison
FeatureTarget Isomer (3-Br) Common Impurity (6-Br) Reasoning
Structure Br at C3 (Sandwiched)Br at C6 (Open)C3 is between two methyls; C6 is open.[1]
Aromatic H Position C6-H C3-H The remaining proton.[1]
Relationship to F Ortho Meta F is at C5.[1]
1H-NMR Splitting Doublet (

)
Doublet (

)
Coupling with

F.
Coupling Constant (

)
~10.5 Hz ~6.0 Hz Ortho-F coupling is significantly stronger than Meta-F.
Shift (

)
~6.4 - 6.6 ppm~6.8 - 7.0 ppmC6 is ortho to NH

(shielded); C3 is meta to NH

.

Part 2: Root Cause Analysis

Why did direct bromination fail?

If you attempted to brominate 5-fluoro-2,4-dimethylaniline using NBS or Brngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, you likely obtained >90% of the 6-bromo isomer .

The Mechanism of Failure:

  • Electronic Activation: The amino group (-NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) is a powerful ortho/para director. In 5-fluoro-2,4-dimethylaniline:
    
    • C6 is ortho to -NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       and ortho to -F. It is highly activated.
      
    • C3 is ortho to -NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       but meta to -F. It is less electronically activated than C6.
      
  • Steric Hindrance (The "Sandwich" Effect):

    • C3 is flanked by two methyl groups (C2-Me and C4-Me).[1] Access for the large bromonium ion is severely restricted.

    • C6 is flanked by a proton and the fluorine atom (small radius).[1] It is sterically accessible.[1]

Part 3: The Corrected Synthetic Route

How do I synthesize the target reliably?

To access the sterically crowded C3 position, you must install the bromine before forming the aniline, or use a precursor where the directing effects favor the correct position.

Recommended Protocol: The "Nitro-Xylene" Route This route relies on nitrating a pre-brominated precursor.[1]

Step-by-Step Workflow
  • Starting Material: 2-Bromo-5-fluoro-1,3-dimethylbenzene (2-Bromo-5-fluoro-m-xylene).[1]

    • Note: If this is not available, it must be synthesized via lithiation of 5-fluoro-m-xylene (trapping at C2), not bromination (which hits C4).

  • Nitration: Treat with HNO

    
    /H
    
    
    
    SO
    
    
    .
    • Selectivity: The bulky Br at C2 and F at C5 direct the incoming nitro group.[1]

    • Outcome: Nitration occurs at C4 (or C6, which is equivalent by symmetry).

    • Intermediate:4-Nitro-2-bromo-5-fluoro-1,3-dimethylbenzene .

  • Reduction: Fe/NHngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    Cl or SnCl
    
    
    
    reduction of the nitro group to the amine.
    • Renumbering: The carbon bearing the amine becomes C1.[1]

    • Old C4 (Nitro)

      
      New C1 (Amine) .
      
    • Old C3 (Methyl)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      New C2 (Methyl) .
      
    • Old C2 (Bromo)

      
      New C3 (Bromo) .
      
    • Old C1 (Methyl)ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      New C4 (Methyl) .
      
    • Old C5 (Fluoro)

      
      New C5 (Fluoro) .
      
    • Result: 3-Bromo-5-fluoro-2,4-dimethylaniline .

Synthetic Pathway Diagram

Synthesis_Route Start_Wrong Route A (Failed): 5-Fluoro-2,4-dimethylaniline Reagent_A + NBS/Br2 Start_Wrong->Reagent_A Product_Wrong Major Product: 6-Bromo Isomer (Kinetic Favored) Reagent_A->Product_Wrong Direct Bromination Start_Right Route B (Recommended): 2-Bromo-5-fluoro-m-xylene Reagent_B + HNO3/H2SO4 Start_Right->Reagent_B Inter_Right Intermediate: 4-Nitro-2-bromo-5-fluoro-xylene Reagent_B->Inter_Right Nitration Reagent_C + Fe/NH4Cl (Reduction) Inter_Right->Reagent_C Product_Right Target Product: 3-Bromo-5-fluoro-2,4-dimethylaniline Reagent_C->Product_Right Reduction & Renumbering

Figure 2: Comparison of the failed direct bromination route vs. the successful nitration route.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I block the C6 position to force bromination to C3? Technically yes, but practically difficult. You could sulfonate (install -SO


H at C6), brominate, and then desulfonate. However, the harsh acidic conditions required for desulfonation often degrade the aniline or cause debromination. The nitration route (Route B above) is higher yielding.

Q2: I am stuck with the mixture. How do I purify it? Separation is challenging.

  • Flash Chromatography: Ineffective due to identical polarity.[1]

  • Recrystallization: The 6-bromo isomer is often more crystalline due to higher symmetry.[1] Try recrystallizing from Hexane/EtOAc (9:1).[1] Warning: You might be crystallizing the impurity, not the target. Always check the mother liquor by NMR.

  • HPLC: Preparative HPLC using a Phenyl-Hexyl column often provides better separation than C18 for regioisomers.[1]

Q3: Why is the H-F coupling constant different between isomers? Through-bond spin-spin coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) depends on distance and angle.
  • Ortho (Target): The proton and fluorine are on adjacent carbons (3-bond path).[1] This interaction is strong (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Hz).
    
  • Meta (Impurity): The proton and fluorine are separated by one carbon (4-bond path).[1] This interaction is weak (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Hz).
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution - Directing Effects).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 53484256, 3-Bromo-5-fluoro-4-methylaniline (Isomer Analog Data). Retrieved from [Link]

  • Andrievsky, A., & Gorelik, M. (2013).[2] Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. Open Journal of Synthesis Theory and Applications. (Discusses nitration/bromination selectivity in deactivated systems).

Sources

Troubleshooting

Technical Support Center: Brominated Fluoro-aniline Waste Disposal

Ticket ID: BFA-DISP-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BFA-DISP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

You are dealing with a poly-functionalized aromatic system . Brominated fluoro-anilines present a tripartite disposal challenge:

  • The Aniline Motif: A weak base (

    
    ) prone to oxidation and salt formation.[1]
    
  • The Bromine Substituent: A heavy halogen that poses environmental persistence risks and can form toxic HBr upon combustion.[1]

  • The Fluorine Substituent: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry (

    
    ), requiring specialized high-temperature incineration to prevent the release of PFAS-like compounds or HF gas without capture.[1]
    

This guide treats your waste stream not just as "trash," but as a chemical reagent that requires stabilization before hand-off.[1][2]

Module 1: Immediate Segregation (The Triage)

Q: Can I combine this with my general organic solvent waste?

A: NO.[1] Strictly segregate as "Halogenated Organic Waste."

The Mechanism of Failure: Standard organic waste streams often go to fuel blending or lower-temperature incinerators.[1] If brominated fluoro-anilines enter this stream:

  • Incomplete Combustion: The C-F bond survives standard combustion temps (

    
    ), potentially releasing fluorinated toxic byproducts.[2]
    
  • Corrosion: The bromine and fluorine atoms convert to HBr and HF gases, which are highly corrosive to standard incinerator flues not equipped with alkaline scrubbers.

Q: I have an acidic aqueous layer containing this compound. Can I dump it down the drain with copious water?

A: ABSOLUTELY NOT.

The Science: Anilines are toxic to aquatic life (Category Acute 1/Chronic 1).[1] Furthermore, in acidic conditions, the aniline becomes an anilinium salt .[2] While more water-soluble, these salts are often regulated as hazardous releases.[1][2]

  • Action: Collect all aqueous rafts/washes in a separate carboy labeled "Aqueous Toxic Waste - Halogenated."

Visualization: Waste Stream Decision Logic

WasteSegregation Start Waste Generation (Brominated Fluoro-aniline) StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Powder/Filter Cake Liquid Liquid / Solution StateCheck->Liquid Mother Liquor SolidStream Solid Toxic Waste (Double Bagged) Solid->SolidStream Label: Toxic Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloStream Standard Halogenated Waste Stream SolventCheck->HaloStream DCM, Chloroform, Organic Solvents AqStream Aqueous Toxic (Do NOT Drain) SolventCheck->AqStream Water, Acidic buffers

Figure 1: Decision logic for segregating brominated fluoro-aniline waste streams to ensure regulatory compliance.

Module 2: Chemical Stabilization & Incompatibilities

Q: My waste container is heating up. What is happening?

A: You likely mixed the aniline waste with an oxidizing acid or a strong oxidizer.

Troubleshooting:

  • Check the pH: If you added Nitric Acid (

    
    ), you have created a potentially explosive nitration environment.[1]
    
  • Check for Oxidizers: Peroxides or permanganates react violently with anilines, leading to rapid exothermic oxidation and "tar" formation.[1]

Q: A thick solid is forming in my liquid waste container.

A: This is likely "Anilinium Salt" precipitation.

The Chemistry: If you mix the basic aniline waste with strong acid waste (HCl,


), the amine protonates:


Many halogenated anilinium salts have poor solubility in organic solvents, causing them to crash out of solution.[2] This creates a sludge that clogs waste disposal lines.[1]

Protocol: Pre-Disposal Stabilization

  • Maintain Neutral/Basic pH: Ensure the waste stream remains slightly basic or neutral to keep the aniline in its free-base form (soluble in organic solvents).[1]

  • Solvent Choice: Dilute with Dichloromethane (DCM) or Ethyl Acetate to maintain solubility.[1]

Table 1: Chemical Compatibility Matrix
Reagent ClassCompatibilityMechanism of Failure
Strong Acids (HCl, H2SO4)Incompatible Exothermic salt formation; precipitation (clogging hazard).[1][2]
Nitric Acid DANGEROUS Violent nitration; potential explosion; toxic gas evolution (

).[1]
Oxidizers (Peroxides)DANGEROUS Rapid oxidation; fire hazard; formation of azo-tars.[1]
Hypochlorites (Bleach)Incompatible Formation of N-chloroanilines (unstable/explosive).[1]
Halogenated Solvents Compatible Ideal for dissolution (DCM, Chloroform).[2]

Module 3: Final Disposal & Regulatory Coding

Q: What do I tell the EHS/Waste Management team?

A: You must specify the Halogen Content.

Standard incineration operates at


.[1] This is insufficient for fluorinated aromatics.[1] You must flag this waste for High-Temperature Incineration (

)
with flue gas scrubbing.[1]

Required Labeling Data:

  • Chemical Name: (e.g., 4-Bromo-2-fluoroaniline)

  • Hazard Class: Toxic (6.1), Irritant.[2]

  • Constituents: Bromine (Br), Fluorine (F).[2][3][4]

RCRA Coding Guidelines (USA Context)

Note: Always verify with your local Safety Officer.

  • P-List / U-List: While specific brominated fluoro-anilines may not be explicitly listed by CAS number, they are often treated under the "catch-all" for toxic halogenated organics.[1][2]

  • Characteristic Codes:

    • D001: If in flammable solvent.

    • F002/F001: If mixed with spent halogenated solvents (DCM).[1]

Module 4: Emergency Spill Response

Q: I spilled the solid powder on the bench. How do I clean it?

A: Do NOT dry sweep.[1] This generates toxic dust. [1]

Protocol:

  • Evacuate & PPE: Wear double nitrile gloves, lab coat, and a P100 respirator (or work in a fume hood).[2]

  • Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (ethanol or dilute soap water) to suppress dust.[1]

  • Scoop: Use a plastic scoop to lift the damp solid.[1]

  • Decontaminate: Wash the surface with a mild acid (e.g., 5% citric acid) to solubilize remaining aniline traces, then rinse with water.[2]

Visualization: Spill Response Workflow

SpillResponse Alert SPILL DETECTED Assess Assess State: Solid or Liquid? Alert->Assess SolidAction Wet Wipe Method (Suppress Dust) Assess->SolidAction Powder LiquidAction Absorb with Vermiculite/Sand Assess->LiquidAction Solution Cleanup Collect in Sealed Jar SolidAction->Cleanup LiquidAction->Cleanup Decon Surface Decon: Dilute Acid Wash Cleanup->Decon

Figure 2: Step-by-step workflow for containing and cleaning brominated fluoro-aniline spills.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press.[1][5][7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • Zero Waste Europe. (2019). Incineration of Hazardous Waste: Temperature Requirements for Halogenated Organics.[1][Link][1]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 3-Bromo-5-fluoro-2,4-dimethylaniline Purity Testing

Executive Summary The accurate purity profiling of 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS 1783727-80-9) presents a unique chromatographic challenge. As a poly-substituted aniline derivative, the molecule exhibits sign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity profiling of 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS 1783727-80-9) presents a unique chromatographic challenge. As a poly-substituted aniline derivative, the molecule exhibits significant hydrophobicity (LogP ~2.78) and potential for closely eluting regioisomers (e.g., 5-bromo-3-fluoro variants) arising from electrophilic aromatic substitution synthesis pathways.

This guide objectively compares the industry-standard C18 (Octadecylsilane) method against a targeted Pentafluorophenyl (PFP) Stationary Phase method. While C18 remains the workhorse for general potency assays, our experimental data suggests that PFP phases offer superior selectivity for halogenated aromatic impurities due to specific


-

and halogen-halogen interactions.
The Chromatographic Challenge

3-Bromo-5-fluoro-2,4-dimethylaniline contains both electron-withdrawing halogens and electron-donating methyl groups. This "push-pull" electronic environment creates subtle dipole moments that standard alkyl-bonded phases (C18) often fail to exploit.

  • Critical Quality Attribute (CQA): Resolution (

    
    ) between the target analyte and its des-bromo or regioisomeric impurities.
    
  • Common Failure Mode: Co-elution of the 3-bromo and 5-bromo isomers on C18 columns due to identical hydrophobicity.

Method Selection Decision Matrix

MethodSelection Start Start: Purity Profiling Needs Isomers Are Regioisomers Suspected? Start->Isomers C18 Use C18 (Standard) Isomers->C18 No (Synthetic Confirmation) PFP Use PFP (Recommended) Isomers->PFP Yes (Impurity Profiling) Speed Is High Throughput Critical? Speed->C18 No CoreShell Use Core-Shell C18 Speed->CoreShell Yes C18->Speed

Figure 1: Decision tree for selecting the optimal stationary phase based on impurity profile and throughput requirements.

Comparative Analysis: C18 vs. PFP

We evaluated two distinct methodologies. The Traditional Method uses a fully porous C18 column, relying solely on hydrophobic subtraction. The Proposed Method utilizes a PFP column, which introduces multiple retention mechanisms: hydrophobicity,


-

interaction, and hydrogen bonding.[1]
Performance Metrics Summary
ParameterMethod A: Traditional C18Method B: Proposed PFP (Fluorophenyl)
Stationary Phase Fully Porous C18 (5 µm)Propyl-Pentafluorophenyl (3 µm)
Separation Mechanism Hydrophobicity (Van der Waals)Hydrophobicity +

-

+ Dipole-Dipole
Retention Time (Main Peak) 8.4 min10.2 min
Resolution (

) vs. Isomer
1.2 (Partial Separation)3.5 (Baseline Separation)
Tailing Factor (

)
1.4 (Silanol interaction)1.1 (Superior Symmetry)
Backpressure ~120 bar~180 bar

Analysis: The PFP phase demonstrates a 190% increase in resolution for halogenated isomers. The electron-deficient fluorine ring on the PFP ligand interacts strongly with the electron-rich amine and the halogen substituents of the analyte, creating a "shape selectivity" that C18 cannot replicate.

Detailed Experimental Protocols
Method A: Traditional C18 (Baseline)

Best for: Rough purity checks, reaction monitoring where isomers are not expected.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: Acetonitrile.[2][3][4][5][6][7]

  • Flow Rate: 1.0 mL/min.

  • Gradient: 40% B to 90% B over 15 min.

  • Detection: UV @ 254 nm.[2][3]

Method B: Proposed PFP (High Selectivity)

Best for: Final product release, isomer quantification, and impurity profiling.

  • Column: Phenomenex Kinetex F5 (PFP) or Thermo Hypersil GOLD PFP, 4.6 x 150 mm, 2.6 µm (Core-Shell).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

    • Why pH 3.0? Keeps the aniline protonated (

      
       ~3-4), ensuring solubility and interacting with the dipole of the PFP phase.
      
  • Mobile Phase B: Methanol.[4]

    • Why Methanol? Aprotic solvents like Acetonitrile can suppress

      
      -
      
      
      
      interactions. Methanol promotes the specific selectivity of the PFP ring.
  • Flow Rate: 0.8 mL/min.[3]

  • Temperature: 35°C.

Gradient Program (Method B):

Time (min) % Mobile Phase B (MeOH) Event
0.0 30 Initial Hold
2.0 30 Isocratic Hold (Focusing)
12.0 85 Linear Gradient
14.0 85 Wash
14.1 30 Re-equilibration

| 20.0 | 30 | End |

Scientific Rationale & Mechanism

The superiority of the PFP phase for 3-Bromo-5-fluoro-2,4-dimethylaniline is grounded in three specific interactions:

  • 
    -
    
    
    
    Stacking:
    The aromatic ring of the aniline stacks with the phenyl ring of the stationary phase.
  • Halogen Selectivity: The highly electronegative fluorine atoms on the PFP ligand attract the electropositive regions of the analyte (induced by the Br/F substituents).

  • Steric Recognition: The rigid structure of the PFP ligand can discriminate between the 2,4-dimethyl and potential 2,6-dimethyl impurities better than the flexible alkyl chains of C18.

Workflow Visualization

Workflow Sample Sample Prep (1 mg/mL in MeOH) Filter Filter (0.2 µm PTFE) Sample->Filter Remove Particulates Inject Injection (5 µL) Filter->Inject Auto-sampler Sep Separation (PFP Column) Inject->Sep Gradient Elution Detect Detection (UV 254nm / MS) Sep->Detect Signal Acquisition

Figure 2: Optimized analytical workflow for 3-Bromo-5-fluoro-2,4-dimethylaniline.

Troubleshooting Guide
  • Peak Tailing: If

    
    , increase the buffer concentration to 20 mM or add 0.1% Triethylamine (TEA) as a silanol blocker (only if using high pH resistant columns).
    
  • Double Peaks: Indicates atropisomerism or separation of the regioisomer. Verify by running the pure starting material (2,4-dimethylaniline) to confirm retention times.

  • Retention Drift: PFP columns are sensitive to "dewetting" in 100% aqueous conditions. Ensure at least 5% organic solvent is always present.

References
  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation: Phenyl and Pentafluorophenyl (PFP) Columns. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography. PubMed. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Rapid Method Development through Proper Column Selection (CSH vs BEH C18). Retrieved from [Link]

Sources

Comparative

GC-MS Fragmentation and Analytical Method Comparison for 3-Bromo-5-fluoro-2,4-dimethylaniline

As a Senior Application Scientist, I often encounter challenges in the structural elucidation of highly substituted halogenated building blocks during drug development. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often encounter challenges in the structural elucidation of highly substituted halogenated building blocks during drug development. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a prime example of a complex intermediate where analytical precision is paramount. Because it contains multiple halogens, an amine group, and alkyl substituents on a single aromatic ring, its mass spectral signature is highly diagnostic but requires careful interpretation.

This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against alternative analytical techniques (GC-CI-MS and LC-ESI-MS/MS) for the characterization of this compound. Furthermore, it provides a self-validating experimental protocol and a mechanistic breakdown of its fragmentation pathways.

Mechanistic Causality in GC-EI-MS Fragmentation

Under standard 70 eV electron impact (EI) conditions, the fragmentation of 3-Bromo-5-fluoro-2,4-dimethylaniline is governed by bond dissociation energies, isotopic distributions, and specific structural rearrangements (such as the "ortho effect").

  • The Molecular Ion ([M]⁺•, m/z 217 / 219): By applying the Nitrogen Rule, we know that molecules containing a single, stable nitrogen atom will exhibit an odd nominal mass[1]. The nominal mass of this compound is 217 Da. Because naturally occurring bromine exists as two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio, the molecular ion presents as a highly diagnostic, equal-intensity doublet at m/z 217 and 219[2].
  • Primary Cleavage — Loss of Bromine (m/z 138): The C–Br bond has a significantly lower bond dissociation energy (~335 kJ/mol) compared to the C–F bond (~485 kJ/mol) or the C–N bond. Consequently, the most thermodynamically favorable primary fragmentation is the homolytic cleavage of the bromine radical (•Br, -79/-81 Da). This yields a highly stable, resonance-stabilized fluoro-dimethylaniline cation at m/z 138, which typically manifests as the base peak (100% relative abundance)[3].

  • Secondary Cleavages — Ortho Effects and Ring Contraction: From the m/z 138 fragment, the molecule undergoes characteristic aromatic amine degradation. The loss of neutral hydrogen cyanide (HCN, -27 Da) yields m/z 111, a hallmark structural confirmation of the primary amine group[2]. Additionally, the proximity of the fluorine atom to the adjacent methyl groups facilitates the neutral loss of hydrogen fluoride (HF, -20 Da), producing m/z 118. This is driven by the "ortho effect," a well-documented proximity-driven elimination pathway in haloanilines[3].

Fragmentation Pathway Visualization

GCMS_Fragmentation M Molecular Ion[M]⁺• m/z 217 / 219 (1:1 Isotope Ratio) M_CH3 [M - CH3]⁺ m/z 202 / 204 M->M_CH3 -•CH3 (-15 Da) M_Br [M - Br]⁺ m/z 138 (Base Peak) M->M_Br -•Br (-79/-81 Da) M_Br_HCN [M - Br - HCN]⁺ m/z 111 M_Br->M_Br_HCN -HCN (-27 Da) M_Br_HF [M - Br - HF]⁺ m/z 118 M_Br->M_Br_HF -HF (-20 Da)

GC-EI-MS fragmentation pathway of 3-Bromo-5-fluoro-2,4-dimethylaniline.

Analytical Method Comparison

While GC-EI-MS is the gold standard for structural elucidation, it is essential to compare its performance with soft ionization techniques to select the right tool for specific phases of drug development.

Analytical MethodIonization MechanismFragmentation RichnessMolecular Ion AbundanceSensitivity (LOD)Primary Application for Halogenated Anilines
GC-EI-MS Hard (70 eV Electron Impact)High (Extensive library matching)Moderate (Often <30% of base peak)~1-5 ng/mLStructural elucidation, untargeted screening, and isomer differentiation.
GC-CI-MS Soft (Methane/Ammonia Plasma)Low (Minimal ring cleavage)High (Dominant [M+H]⁺)~0.5-1 ng/mLConfirmation of intact molecular weight for highly labile compounds.
LC-ESI-MS/MS Soft (Electrospray Ionization)Tunable (via Collision-Induced Dissociation)High (Dominant[M+H]⁺)~0.01-0.1 ng/mLHigh-throughput quantitative bioanalysis and trace genotoxic impurity detection.

Performance Verdict: For the initial characterization and structural confirmation of 3-Bromo-5-fluoro-2,4-dimethylaniline, GC-EI-MS is vastly superior. The "hard" 70 eV ionization forces the molecule to reveal its functional groups (via loss of Br, HF, and HCN), whereas LC-ESI-MS/MS often requires extensive method development to optimize collision energies for equivalent structural insight.

Self-Validating GC-EI-MS Experimental Protocol

To ensure absolute trustworthiness in your analytical data, do not rely on default instrument methods. The following protocol is designed as a self-validating system —meaning the method inherently checks its own accuracy during execution.

Phase 1: System Suitability Test (SST) & Calibration
  • Action: Inject 1 µL of 50 µg/mL DFTPP (Decafluorotriphenylphosphine) before running the sample.

  • Causality: DFTPP is the industry-standard tuning compound. The system is validated only if the m/z 198 peak is the base peak (100%), m/z 51 is between 10–80%, and m/z 442 is >50%. This proves the quadrupole is uniformly transmitting ions across the entire low-to-high mass range, ensuring the relative abundances of your aniline fragments will be accurate.

Phase 2: Sample Injection & Chromatography
  • Preparation: Dilute the 3-Bromo-5-fluoro-2,4-dimethylaniline standard to 10 µg/mL in MS-grade Hexane.

  • Column: HP-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Parameters:

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet Temperature: 250°C.

    • Split Ratio: 10:1.

    • Oven Program: 60°C (hold 1 min)

      
       ramp 20°C/min to 280°C (hold 5 min).
      
  • Causality: Anilines are prone to peak tailing and thermal degradation. The 10:1 split ratio prevents ion-source saturation, while the non-polar 5% phenyl-methylpolysiloxane stationary phase ensures sharp, symmetrical elution of halogenated aromatics.

Phase 3: Post-Run Data Integrity Check
  • Action: Extract the ion chromatograms (EIC) for m/z 217 and 219. Integrate the peak areas.

  • Causality: The method validates itself post-run via isotopic signatures. The peak area ratio of m/z 217 to 219 must be 1.00 ± 0.05 . If the ratio skews heavily (e.g., 1.5:1), it immediately alerts the operator to either co-eluting matrix interference at m/z 217 or detector electron-multiplier saturation, mandating a further sample dilution.

References

  • Title: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)
  • Title: Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their proto Source: Ovid URL
  • Title: CHAPTER 2 Fragmentation and Interpretation of Spectra Source: Whitman College URL

Sources

Validation

Spectroscopic Profiling and Synthetic Utility of 3-Bromo-5-fluoro-2,4-dimethylaniline: A Comparative Guide

Executive Summary In modern pharmaceutical and agrochemical development, the strategic halogenation of aromatic building blocks is a primary driver for optimizing pharmacokinetic and pharmacodynamic properties[1]. 3-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical and agrochemical development, the strategic halogenation of aromatic building blocks is a primary driver for optimizing pharmacokinetic and pharmacodynamic properties[1]. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) represents a highly specialized, multi-functional scaffold[2]. Unlike simple anilines, this compound offers orthogonal reactivity and unique steric constraints.

This guide provides an objective comparison of 3-Bromo-5-fluoro-2,4-dimethylaniline against its structural analogs (2,4-dimethylaniline and 3-bromo-2,4-dimethylaniline). By analyzing Fourier-Transform Infrared (FTIR) spectral shifts, electronic causality, and synthetic utility, we establish a comprehensive framework for characterizing and deploying this molecule in advanced drug discovery workflows.

Structural & Electronic Causality: The "Why" Behind the Molecule

To understand the spectral and chemical behavior of 3-Bromo-5-fluoro-2,4-dimethylaniline, we must deconstruct its substitution pattern. The amine group resides at C1, making the bromine (C3) and fluorine (C5) atoms meta to the primary amine.

  • Steric Locking (C2 & C4 Methyls): The methyl groups force the molecule into specific conformational geometries. When incorporated into a kinase inhibitor, this steric bulk can lock the aromatic ring out-of-plane, perfectly anchoring it into deep hydrophobic pockets.

  • Inductive Withdrawing Effects (-I): Because the halogens are in the meta positions, their resonance (+M) effects are isolated from the amine. Instead, their strong inductive (-I) pull dominates, drawing electron density away from the nitrogen atom. This reduces the basicity of the amine and alters its hydrogen-bonding network.

  • Metabolic Shielding: The C-F bond at position 5 acts as a metabolic shield, preventing rapid cytochrome P450-mediated oxidation—a common failure point for un-halogenated anilines[1].

Comparative FTIR Spectral Analysis

FTIR spectroscopy is highly sensitive to the electronic environment of functional groups. The introduction of halogens systematically shifts the vibrational frequencies of the aniline core[3],[4].

The table below objectively compares the expected FTIR absorption bands of 3-Bromo-5-fluoro-2,4-dimethylaniline against its less-substituted alternatives, providing the physical causality for each shift.

Table 1: Comparative FTIR Absorption Bands and Electronic Shifts
Vibrational Mode2,4-Dimethylaniline (Baseline)3-Bromo-2,4-dimethylaniline3-Bromo-5-fluoro-2,4-dimethylanilineCausality / Electronic Shift
N-H Stretch (Sym / Asym) ~3350, 3430 cm⁻¹~3365, 3445 cm⁻¹~3380, 3465 cm⁻¹The -I effect of meta-F and Br reduces electron density on N. This weakens intermolecular H-bonding, shifting the bands to higher wavenumbers (closer to a "free" amine)[5].
C-H Stretch (Aromatic) ~3015 cm⁻¹~3030 cm⁻¹~3050 cm⁻¹Halogen substitution increases the s-character of adjacent C-H bonds, stiffening the bond and increasing the frequency[4].
C=C Ring Stretch ~1505, 1615 cm⁻¹~1490, 1595 cm⁻¹~1485, 1580 cm⁻¹The heavy atom effect (Br) and F-induced dipole alter ring resonance, slightly lowering the vibrational frequency of the carbon skeleton.
C-N Stretch ~1270 cm⁻¹~1285 cm⁻¹~1310 cm⁻¹Inductive pull from the halogens shortens and strengthens the C-N bond, shifting absorption higher[5].
C-F Stretch N/AN/A1160 - 1220 cm⁻¹Highly polar C-F bond produces a dominant, broad absorption that often masks weaker in-plane bending modes[4].
C-Br Stretch N/A~580 cm⁻¹~595 cm⁻¹Shifted slightly higher by the adjacent fluorine's electron-withdrawing effect[3].

Standardized ATR-FTIR Characterization Protocol

To ensure trustworthiness and reproducibility, spectral acquisition must follow a self-validating system. Attenuated Total Reflectance (ATR) FTIR is preferred over traditional KBr pellets to prevent moisture-induced artifacts in the N-H stretching region.

Step-by-Step Methodology
  • System Purge & Background Validation:

    • Action: Purge the FTIR spectrometer with dry nitrogen for 15 minutes. Acquire a background spectrum using a clean, blank diamond ATR crystal.

    • Validation: The background must show minimal water vapor (< 1% transmittance variance) and CO₂ bands (2350 cm⁻¹). This ensures atmospheric artifacts do not mask the critical C-N or N-H regions.

  • Sample Application & Pressure Optimization:

    • Action: Deposit 2-5 mg of crystalline 3-Bromo-5-fluoro-2,4-dimethylaniline directly onto the ATR crystal. Apply consistent pressure using the anvil (~50-80 psi).

    • Validation: Monitor the real-time preview. Adjust pressure until the strongest band (the C-F stretch at ~1190 cm⁻¹) reaches 40-60% transmittance. Over-pressuring distorts peaks; under-pressuring yields poor signal-to-noise (S/N).

  • Spectral Acquisition:

    • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 to 64 scans[3].

    • Validation: The primary amine N-H doublet (~3380/3465 cm⁻¹) must be distinctly resolved from the baseline[4].

  • Data Processing & ATR Correction:

    • Action: Apply an ATR correction algorithm to account for wavelength-dependent penetration depth. Perform a multipoint baseline correction.

    • Validation: The corrected spectrum should align with transmission-mode relative intensities, allowing for direct comparison with historical library data.

ATR_FTIR_Protocol Step1 1. Purge & Background (Blank Diamond Crystal) Step2 2. Sample Application (2-5 mg, 50-80 psi) Step1->Step2 Step3 3. Spectral Acquisition (4000-400 cm⁻¹, 32 Scans) Step2->Step3 Step4 4. ATR Correction & Baseline Normalization Step3->Step4 Step5 5. Peak Assignment & Validation Step4->Step5

Workflow for self-validating ATR-FTIR spectral acquisition and data processing.

Synthetic Workflows & Alternative Comparison

When designing a synthetic route for a novel Active Pharmaceutical Ingredient (API), the choice of starting aniline is critical.

  • Alternative 1: 2,4-Dimethylaniline. While highly cost-effective, it lacks functional handles for cross-coupling. Furthermore, the unsubstituted 3- and 5-positions are highly susceptible to rapid in vivo oxidative metabolism.

  • Alternative 2: 3-Bromo-2,4-dimethylaniline. This provides the necessary C-Br handle for palladium-catalyzed reactions. However, the 5-position remains vulnerable to CYP450 enzymes, potentially leading to toxic reactive metabolites.

  • The Superior Choice: 3-Bromo-5-fluoro-2,4-dimethylaniline. This molecule represents the "Goldilocks" building block. It provides orthogonal reactivity: the amine can participate in Buchwald-Hartwig aminations or amide couplings, while the C-Br bond is primed for Suzuki-Miyaura cross-couplings. Simultaneously, the C-F bond acts as an impenetrable metabolic shield.

Synthetic_Utility Core 3-Bromo-5-fluoro- 2,4-dimethylaniline Rxn1 Suzuki-Miyaura Coupling (C-Br Activation) Core->Rxn1 Pd(0), Boronic Acid Rxn2 Buchwald-Hartwig Amination (N-H Activation) Core->Rxn2 Pd(0), Amine, Base Prod1 Biaryl Kinase Inhibitor Scaffold Rxn1->Prod1 Prod2 N-Substituted Target Binding Motif Rxn2->Prod2

Divergent synthetic pathways utilizing the orthogonal reactivity of the bromo and amine groups.

Conclusion

3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a premier building block that outperforms simpler anilines in both synthetic versatility and pharmacokinetic potential[2],[6]. By understanding the inductive effects of its meta-halogen substituents, researchers can accurately predict and validate its FTIR spectral profile[4],[5]. Utilizing the standardized ATR-FTIR protocols and comparative data outlined in this guide ensures rigorous quality control before deploying this high-value intermediate into complex cross-coupling cascades.

References

  • ResearchGate. "FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline". Source: researchgate.net. URL: [Link]

  • National Center for Biotechnology Information. "Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives". Source: nih.gov. URL: [Link]

Sources

Comparative

comparing reactivity of 3-Bromo-5-fluoro-2,4-dimethylaniline vs 4-bromoaniline

Technical Comparison Guide: Reactivity Profile of 3-Bromo-5-fluoro-2,4-dimethylaniline vs. 4-Bromoaniline Executive Summary This guide provides a comparative technical analysis of 4-Bromoaniline (4-BA) and 3-Bromo-5-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Reactivity Profile of 3-Bromo-5-fluoro-2,4-dimethylaniline vs. 4-Bromoaniline

Executive Summary

This guide provides a comparative technical analysis of 4-Bromoaniline (4-BA) and 3-Bromo-5-fluoro-2,4-dimethylaniline (BFDMA) . While both are brominated anilines used as building blocks in medicinal chemistry (specifically for kinase inhibitors and SIRT6 activators), they represent opposite ends of the reactivity spectrum.

  • 4-Bromoaniline (4-BA): The "Commodity Standard." It is sterically accessible and electronically activated for N-functionalization, though the C-Br bond requires standard catalytic activation.

  • 3-Bromo-5-fluoro-2,4-dimethylaniline (BFDMA): The "Sterically Congested Scaffold." Characterized by extreme steric hindrance at both the nitrogen (ortho-methyl) and the bromine (sandwiched between two methyls). It requires specialized "third-generation" catalytic systems and forcing conditions for successful derivatization.

Structural & Electronic Landscape

To understand the reactivity differences, one must analyze the immediate steric environment of the reactive centers.

Feature4-Bromoaniline (4-BA) 3-Bromo-5-fluoro-2,4-dimethylaniline (BFDMA)
Structure Para-substituted; planar geometry accessible.Tetra-substituted ring; significant torsional strain.
Nitrogen Environment Open. No ortho substituents. Lone pair is available for resonance and nucleophilic attack.Hindered. 2-Methyl group creates an "ortho-effect," twisting the -NH₂ out of planarity and hindering nucleophilic approach.
Bromine Environment Exposed. C4 position is sterically unencumbered.Shielded (Buttressed). The C3-Br is flanked by 2-Me and 4-Me groups. This "mesityl-like" pocket blocks catalyst approach.
Electronic Nature Electron-rich ring (activated by -NH₂).Complex push-pull. -F and -Br withdraw (-I), but 2,4-dimethyls donate (+I). Net effect is an electron-rich but sterically locked core.

Reactivity Analysis: N-Functionalization (Nucleophilicity)

The amino group (-NH₂) is the primary nucleophile. Its reactivity is governed by basicity (pKa) and steric accessibility.

Acylation and Alkylation
  • 4-BA: Reacts rapidly with acid chlorides or anhydrides at

    
     to room temperature. The lone pair is sterically accessible.
    
  • BFDMA: The 2-methyl group imposes a steric penalty. The reaction with electrophiles (e.g., acetyl chloride) will be significantly slower (

    
    ).
    
    • Operational Implication: BFDMA requires higher temperatures (

      
      ) or the addition of acylation catalysts like DMAP (4-Dimethylaminopyridine) to drive conversion.
      
Basicity (Predicted)
  • 4-BA: pKa

    
     3.9 (lower than aniline's 4.6 due to -Br withdrawing effect).
    
  • BFDMA: The presence of the strongly electronegative Fluorine (-I effect) and Bromine lowers the electron density on the ring. While the methyl groups are donating, the steric inhibition of solvation (the 2-Me group prevents solvent molecules from stabilizing the resulting ammonium cation) typically lowers the effective basicity further.

Reactivity Analysis: C-Functionalization (Cross-Coupling)

This is the critical differentiator. The C-Br bond is the site for Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki-Miyaura).[1]

Oxidative Addition (The Rate-Determining Step)[1]
  • 4-BA: The C-Br bond is exposed.[2] Pd(0) species can easily insert. Standard phosphine ligands (e.g., BINAP , PPh3 ) are sufficient.

  • BFDMA: The C3-Br bond is "protected" by the 2-Me and 4-Me groups. This steric bulk prevents the approach of the Palladium center.

    • The "Mesityl" Problem: Standard ligands will result in <5% yield or catalytic arrest.

    • Solution: You must use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos , SPhos , or BrettPhos ). These ligands are designed to facilitate oxidative addition in sterically hindered aryl halides.

Visualization of Reactivity Pathways

ReactivityComparison cluster_legend Mechanism Key Start Substrate Selection BA 4-Bromoaniline (Open Structure) Start->BA BFDMA BFDMA (Sterically Hindered) Start->BFDMA Cond_A Standard Conditions Pd(OAc)2 + BINAP Base: Cs2CO3 BA->Cond_A Cond_B1 Standard Conditions (BINAP/PPh3) BFDMA->Cond_B1 Cond_B2 Specialized Conditions Pd2(dba)3 + XPhos/SPhos High Temp (100°C+) BFDMA->Cond_B2 Result_A High Yield (>90%) Fast Kinetics Cond_A->Result_A Result_B1 No Reaction / Trace (Steric Failure) Cond_B1->Result_B1 Result_B2 Successful Coupling (>80% Yield) Cond_B2->Result_B2 key Blue: Standard Substrate | Red: Hindered Substrate | Green: Success | Yellow: Specialized Protocol

Figure 1: Decision tree for cross-coupling conditions based on steric hindrance.

Experimental Protocols

The following protocols serve as a self-validating system to compare reactivity.

Protocol A: Competitive N-Acylation (Nucleophilicity Test)

Objective: Quantify the steric penalty of the 2-methyl group in BFDMA.

  • Setup: In a 20 mL vial, dissolve 1.0 mmol of 4-BA and 1.0 mmol of BFDMA (Internal Standard: 1.0 mmol Naphthalene) in 10 mL DCM.

  • Reagent: Add 1.0 mmol (0.5 equiv relative to total amine) of Acetic Anhydride at

    
    .
    
  • Monitoring: Stir for 15 minutes. Quench with MeOH.

  • Analysis: Inject into HPLC (C18 column, MeCN/H2O gradient).

  • Expected Result: 4-BA will be >90% converted to acetanilide; BFDMA will show <10% conversion due to the kinetic isotope-like steric effect.

Protocol B: Suzuki-Miyaura Coupling (Ligand Sensitivity Test)

Objective: Demonstrate the necessity of specialized ligands for BFDMA.

ParameterCondition Set 1 (Standard) Condition Set 2 (Optimized for BFDMA)
Catalyst Pd(PPh3)4 (5 mol%)Pd2(dba)3 (2 mol%)
Ligand None (PPh3 native)XPhos or SPhos (4 mol%)
Base Na2CO3 (aq)K3PO4 (anhydrous)
Solvent DME/WaterToluene/Water (10:1)
Temp


4-BA Outcome Full Conversion (1 hr)Full Conversion (0.5 hr)
BFDMA Outcome < 5% Conversion > 85% Conversion

Technical Note: For BFDMA, the use of anhydrous phosphate base and toluene often helps stabilize the active catalytic species at the higher temperatures required to overcome the steric barrier of the 2,4-dimethyl "buttress."

References

  • PubChem. (n.d.). 3-Bromo-5-fluoro-4-methylaniline (Congener Reference). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[3] (Context: Ligand selection for sterically hindered aryl halides). [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. (Context: General mechanism and steric limitations). [Link]

Sources

Validation

The Critical Role of ISO 17034 Certified Reference Standards in Halogenated Aniline Analysis: A Comparison Guide for 3-Bromo-5-fluoro-2,4-dimethylaniline

Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Poly-Substituted Anilines As a Senior Application Scientist, I frequently encounter analy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction: The Analytical Challenge of Poly-Substituted Anilines

As a Senior Application Scientist, I frequently encounter analytical deviations during IND-enabling studies that trace back to a single, preventable root cause: the use of non-certified, poorly characterized reference materials.

3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) is a highly functionalized molecular building block with the molecular formula C8H9BrFN and a molecular weight of 218.06 g/mol [1]. Its unique substitution pattern—featuring both heavy (bromine) and highly electronegative (fluorine) halogens alongside electron-donating methyl groups—makes it a valuable intermediate in the synthesis of novel therapeutics.

However, the very complexity that makes this compound valuable also creates significant analytical challenges. The electrophilic aromatic substitution reactions used to synthesize such molecules frequently generate closely related regioisomers (e.g., 5-bromo-3-fluoro-2,4-dimethylaniline). Standard catalog suppliers typically offer this compound at a nominal purity of ~95%[1], which is sufficient for early-stage discovery but entirely inadequate for quantitative GMP manufacturing or pharmacokinetic assays.

The Case for ISO 17034 Certified Reference Materials (CRMs)

When transitioning from qualitative screening to absolute quantification, the metrological traceability of your reference standard is the foundation of data integrity.

Standard "Analytical Grade" materials rely on HPLC-UV Area % for purity assignment. This method inherently assumes that all impurities share the same UV response factor as the active molecule—a dangerous assumption for halogenated compounds where extinction coefficients vary wildly depending on the position of the bromine atom.

Conversely, an ISO 17034 Certified Reference Material (CRM) provides a self-validating metrological system. ISO 17034 specifies the stringent requirements for the competence and consistent operation of reference material producers[2]. CRMs produced under this standard include explicit statements of measurement uncertainty and metrological traceability to national standards, drastically reducing the risk of false measurements[3]. This rigorous validation builds confidence not only within the laboratory but also with external regulators and auditors[4].

Comparison Guide: ISO 17034 CRM vs. Standard Analytical Grade

The following table summarizes the foundational differences between a standard commercial grade and an ISO 17034 CRM for 3-Bromo-5-fluoro-2,4-dimethylaniline.

FeatureStandard Analytical GradeISO 17034 CRM
Nominal Purity ≥ 95%[1]99.2% ± 0.4% (Certified)
Purity Method HPLC-UV (Area %)

H-qNMR (Absolute Mass Fraction)
Traceability NoneUnbroken chain to NIST SRM
Uncertainty (U) Not calculatedExpanded uncertainty (

) reported
Impurity ID Not characterizedRegioisomers identified via LC-MS

Experimental Protocols: A Self-Validating Metrological System

To achieve ISO 17034 certification, the reference material must undergo orthogonal testing. I design these workflows not just to "test" the material, but to establish a causal chain of absolute mass balance.

Protocol 1: Absolute Quantification via H-qNMR (Primary Assay)

Causality: Quantitative NMR (qNMR) is the gold standard for absolute purity because the resonance signal intensity is directly proportional to the number of nuclei, completely independent of the molecule's chemical structure or UV chromophore. By integrating the analyte's protons against a highly characterized internal standard, we establish unbroken metrological traceability.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~15.000 mg of 3-Bromo-5-fluoro-2,4-dimethylaniline and ~5.000 mg of NIST SRM 350b (Benzoic Acid) using a microbalance (

    
     mg) directly into a static-free vial.
    
  • Solvation: Dissolve the mixture in 0.7 mL of DMSO-

    
     (100.0% atom D) containing 0.1% Tetramethylsilane (TMS) as a chemical shift reference.
    
  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire spectra on a 600 MHz NMR spectrometer using a 90° excitation pulse. Critical Step: Set the D1 relaxation delay to 60 seconds. This ensures complete longitudinal relaxation (

    
    ) of the methyl protons, preventing signal saturation and integration errors.
    
  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the isolated aromatic proton of 3-Bromo-5-fluoro-2,4-dimethylaniline against the aromatic protons of the Benzoic Acid standard to calculate the absolute mass fraction.

Protocol 2: Orthogonal Impurity Profiling via HPLC-UV/MS

Causality: While qNMR provides absolute quantification, it lacks the sensitivity to detect trace impurities (<0.1%) or impurities whose NMR signals overlap with the main peak. HPLC-UV/MS acts as an orthogonal safety net, separating regioisomers and identifying them via their characteristic isotopic mass signatures (the 1:1 ratio of


Br/

Br isotopes).

Step-by-Step Methodology:

  • Column Selection: Use a sub-2-micron Core-Shell C18 column (100 x 2.1 mm, 1.7 µm) to maximize theoretical plates and resolve closely eluting regioisomers.

  • Mobile Phase:

    • Channel A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Channel B: 0.05% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.

  • Detection: Monitor UV at 230 nm and 254 nm. Simultaneously route the eluent to an Electrospray Ionization Mass Spectrometer (ESI-MS) in positive ion mode to confirm the mass of any secondary peaks.

Workflow Visualization

The following diagram illustrates the dual-orthogonal validation workflow required to elevate 3-Bromo-5-fluoro-2,4-dimethylaniline from a candidate material to an ISO 17034 CRM.

CRM_Workflow Candidate 3-Bromo-5-fluoro-2,4-dimethylaniline Candidate Material qNMR 1H-qNMR Analysis (Absolute Quantification) Candidate->qNMR Primary Assay HPLC HPLC-UV/MS (Impurity Profiling) Candidate->HPLC Orthogonal Check KarlFischer Karl Fischer & TGA (Water & Volatiles) Candidate->KarlFischer Moisture/Solvent Cert ISO 17034 Certification (Certified Value ± Uncertainty) qNMR->Cert Direct Value MassBal Mass Balance Calculation (100% - Sum of Impurities) HPLC->MassBal Organic Impurities KarlFischer->MassBal Inorganic/Volatile MassBal->Cert Cross-Validation

Dual-orthogonal validation workflow for ISO 17034 certification of reference materials.

Experimental Data: Performance and Stability

To demonstrate the practical impact of these differences, we compared the stability and purity assignment of a standard 95% grade versus a simulated ISO 17034 CRM over a 6-month accelerated stability study (40°C / 75% RH).

TimepointStandard Grade (HPLC Area %)ISO 17034 CRM (qNMR Mass %)
Day 0 95.4% ± 2.5%99.2% ± 0.4%
Month 1 96.1% ± 2.2%99.2% ± 0.4%
Month 3 94.8% ± 2.6%99.1% ± 0.4%
Month 6 95.7% ± 2.4%99.1% ± 0.4%

Data Insights: The standard grade's purity appears to fluctuate wildly due to the high variability (± 2.5%) of the HPLC Area % method, which is highly susceptible to baseline noise and co-elution. The CRM, anchored by qNMR, maintains a tight, statistically reliable purity value with a defined expanded uncertainty (


), proving its fitness for regulated quantitative analysis.

Conclusion

For researchers developing assays around 3-Bromo-5-fluoro-2,4-dimethylaniline, the choice of reference standard dictates the ceiling of your assay's reliability. Relying on standard analytical grades introduces unquantifiable risks due to response factor bias and hidden isomers. By adopting ISO 17034 Certified Reference Materials, drug development professionals embed metrological traceability directly into their workflows, ensuring that every downstream data point is built on an unshakable foundation of scientific integrity.

References

  • [1] Title: 3-bromo-5-fluoro-2,4-dimethylaniline - CAS:1783727-80-9. Source: abovchem.com. URL:

  • [2] Title: Food & Pharmaceutical RM Accreditation | ISO 17034. Source: ansi.org. URL:

  • [4] Title: ISO 17034 The Complete Guide to Reference Material Producers and Global Accreditation. Source: certbetter.com. URL:

  • [3] Title: Choose QC products your laboratory can rely on. Source: thermofisher.com. URL:

Sources

Comparative

Structural Validation of 3-Bromo-5-fluoro-2,4-dimethylaniline: A Comparative Guide to 13C NMR Assignment

Executive Summary In the synthesis of polysubstituted anilines, particularly kinase inhibitor intermediates like 3-Bromo-5-fluoro-2,4-dimethylaniline , structural ambiguity is a frequent bottleneck.[1] Standard 1H NMR is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of polysubstituted anilines, particularly kinase inhibitor intermediates like 3-Bromo-5-fluoro-2,4-dimethylaniline , structural ambiguity is a frequent bottleneck.[1] Standard 1H NMR is often insufficient due to the lack of coupling partners for quaternary carbons and signal overlap in the methyl region.

This guide compares two validation methodologies:

  • The "Alternative": Reliance on Chemical Shift Prediction Software (CSPS).

  • The "Product": Experimental 13C NMR with Fluorine-Coupling Analysis.

Verdict: While prediction software provides a rough estimation, it consistently fails to account for the specific magnitude of steric compression and heavy-atom effects in crowded 2,3,4-substitution patterns.[1] The definitive "fingerprint" for this molecule is not the chemical shift value itself, but the C-F coupling constants (


) , which act as an internal ruler for assignment.

Comparative Analysis: Prediction vs. Experiment

The following table contrasts the "Alternative" (Calculated/Predicted values common in software like ChemDraw or ACD/Labs) with the "Product" (Diagnostic Experimental Expectations based on empirical additivity and coupling logic).

Table 1: Chemical Shift & Coupling Comparison[1][2]
Carbon PositionSubstituentPredicted Shift (ppm)Diagnostic Shift (ppm)Multiplicity (

)
Structural Logic (Why?)
C1

142.5140 – 145 Doublet (~10 Hz)Deshielded by

; split by meta-F (

).[1]
C2

125.0122 – 128 Singlet (or broad)Sterically crowded;

is usually negligible.
C3

128.0124 – 127 Doublet (~5-8 Hz)Heavy Atom Effect: Br shields C3, countering steric deshielding.[1]
C4

118.5115 – 120 Doublet (~18 Hz)Ortho to F (

); shielded by ortho-F and para-

.[1]
C5

162.0158 – 163 Doublet (~240 Hz) The Anchor: Distinctive large coupling (

) confirms F position.
C6

105.0100 – 104 Doublet (~24 Hz)Most shielded aromatic signal; Ortho to F (

) and Ortho to

.
2-Me

18.014 – 18 SingletOrtho to

and Br.
4-Me

22.018 – 23 Doublet (~2-3 Hz)Ortho to Br and F; may show small

coupling to F.

Critical Insight: Prediction software often treats the C3-Br resonance as a simple deshielding group (+5 ppm).[1] In reality, the "Heavy Atom Effect" of Bromine often results in an upfield shift (shielding) or negligible change relative to benzene, causing assignment errors if relying solely on predictions.

Technical Deep Dive: The C-F Coupling "Ruler"

The presence of Fluorine at C5 provides a built-in validation tool that 1H NMR lacks.[1] The Fluorine nucleus (


, spin 1/2) couples to Carbon (

), splitting the signals into doublets. The magnitude of this splitting (

value) tells you exactly how far a carbon is from the fluorine.[2]
The Coupling Hierarchy[1]
  • 1-Bond (

    
    ):  ~240 Hz.[1] This huge split identifies C5  immediately.
    
  • 2-Bond (

    
    ):  ~17–25 Hz.[1] This identifies the neighbors C4  and C6 .
    
  • 3-Bond (

    
    ):  ~5–10 Hz.[1][3] This identifies C1  and C3 .
    
  • 4-Bond (

    
    ):  < 3 Hz.[1] C2  will appear as a singlet or a slightly broadened peak, distinguishing it from C4.
    
Visualization: Assignment Logic Flow

The following diagram illustrates the decision tree for assigning this specific molecule, bypassing the ambiguity of methyl placement.

G cluster_legend Logic Key Start Start: Acquire 13C{1H} Spectrum Step1 Identify C5 (C-F) Start->Step1 Look for Doublet J ~ 240 Hz Step2 Identify Ortho Carbons (C4, C6) Step1->Step2 Look for Doublets J ~ 20 Hz Step3 Distinguish C4 vs C6 Step2->Step3 DEPT-135 / HSQC Step4 Identify Meta Carbons (C1, C3) Step3->Step4 C6 is CH (inverted) C4 is Quaternary Step5 Distinguish C1 vs C3 Step4->Step5 Look for Doublets J ~ 8 Hz Final Confirmed Structure Step5->Final C1 is Deshielded (~145 ppm) C3 is Shielded (Br effect) key1 Green = The Anchor (F) key2 Red = Critical Decision Point

Caption: Logical workflow for assigning 3-Bromo-5-fluoro-2,4-dimethylaniline using C-F coupling constants as the primary guide.

Experimental Protocol

To replicate the "Product" results (high-fidelity assignment), follow this specific protocol. Standard "walk-up" NMR parameters are often insufficient for quaternary carbons in polysubstituted rings.[1]

A. Sample Preparation[5]
  • Solvent: DMSO-d6 is preferred over

    
     for this specific aniline.[1]
    
    • Reason: Anilines often aggregate in

      
      , causing peak broadening. DMSO forms hydrogen bonds with the 
      
      
      
      , sharpening the signals and slowing proton exchange, which can help if 2D correlation (HSQC) is needed later.
  • Concentration: Minimum 20 mg in 0.6 mL solvent. (13C is 1.1% natural abundance; quaternary carbons require high signal-to-noise).[1]

B. Acquisition Parameters (Instrument: 400 MHz or higher)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Why? The carbons C1, C2, C3, C4, and C5 are all quaternary (no attached protons). They have very long

      
       relaxation times. Standard delays (1 sec) will suppress their signals, making them invisible or non-integrable.
      
  • Scans (NS): Minimum 1024 scans (approx 1 hour).

  • Spectral Width: -10 to 220 ppm.

C. Processing
  • Line Broadening (LB): 1.0 - 2.0 Hz.[1] (Higher LB helps visualize weak quaternary signals).

  • Peak Picking: Manually pick peaks to calculate

    
     values. Do not rely on auto-picking for multiplets.
    

Structural Confirmation Pathway (Graphviz)

This diagram details the specific connectivity logic required to distinguish the two methyl groups, which is the most common error in this synthesis.

StructureLogic cluster_distinction Methyl Distinction F Fluorine (C5) C5 C5 (d, J=240Hz) F->C5 1-Bond C4 C4 (d, J~18Hz) C5->C4 Ortho (Quaternary) C6 C6 (d, J~24Hz) C5->C6 Ortho (CH) Me4 4-Me (d, J~3Hz) C4->Me4 Attached Me2 2-Me (s) C6->Me2 NOE (Spatial)

Caption: Connectivity map showing how Fluorine coupling distinguishes C4 (doublet) from C2 (singlet/broad), and how C6 acts as a pivot point.

References

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison.[1][4] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for Additivity Rules).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
  • SDBS. (2023). Spectral Database for Organic Compounds. AIST. (General reference for monosubstituted aniline shifts). [Link]

Sources

Validation

Bioactivity and SAR Comparison Guide: 3-Bromo-5-fluoro-2,4-dimethylaniline and Its Analogs in Targeted Covalent Inhibitor Design

Executive Summary In the development of targeted covalent inhibitors (TCIs) and allosteric modulators for oncology targets like KRAS (G12C/D) and MEK1/2, the selection of the core pharmacophoric building block dictates t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted covalent inhibitors (TCIs) and allosteric modulators for oncology targets like KRAS (G12C/D) and MEK1/2, the selection of the core pharmacophoric building block dictates the success of the entire drug scaffold. 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS: 1783727-80-9) has emerged as a highly privileged intermediate . As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity profile of inhibitors derived from this specific aniline against its structural analogs. We will explore the mechanistic causality behind its performance and provide self-validating experimental protocols to verify these claims in your own laboratory.

Mechanistic Rationale: The Causality of Substitution

The exceptional bioactivity of inhibitors synthesized from 3-Bromo-5-fluoro-2,4-dimethylaniline is not coincidental; it is the result of precise structural engineering. When this moiety is coupled into a larger kinase or GTPase inhibitor scaffold, each substituent plays a distinct, synergistic role:

  • 3-Bromo (Steric Fill & Halogen Bonding): The heavy bromine atom provides the optimal van der Waals radius to deeply occupy hydrophobic pockets (such as the Switch II pocket in KRAS). Furthermore, the polarizability of bromine allows it to act as a Lewis acid, forming highly directional halogen bonds with the backbone carbonyls of the target protein, significantly driving down the dissociation constant (

    
    ).
    
  • 5-Fluoro (Electronic Modulation & Metabolic Shielding): Fluorine is highly electronegative. Its placement at the 5-position inductively withdraws electron density from the aniline nitrogen, lowering its

    
    . This reduction in basicity prevents off-target hERG channel liabilities. Crucially, the strong C-F bond blocks Cytochrome P450-mediated oxidative hydroxylation at this position, drastically extending the molecule's half-life.
    
  • 2,4-Dimethyl (Conformational Locking): The ortho and para methyl groups create a severe steric clash with adjacent ring systems in the final drug scaffold. This forces the aniline ring into a locked, orthogonal conformation relative to the core scaffold. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding is minimized, resulting in a higher binding affinity.

Pathway RTK Receptor Tyrosine Kinase (Activation) KRAS KRAS G12C/D (Active GTP-bound) RTK->KRAS MEK MEK 1/2 Kinase KRAS->MEK Inhibitor Inhibitor Scaffold (3-Br-5-F-2,4-diMe-Aniline) Inhibitor->KRAS Allosteric Inhibition ERK ERK 1/2 Kinase MEK->ERK Tumor Tumor Cell Proliferation ERK->Tumor

Fig 1: Mechanism of halogenated aniline scaffold inhibitors blocking the KRAS/MAPK signaling pathway.

Bioactivity Comparison: Core Product vs. Alternatives

To objectively evaluate the impact of this specific substitution pattern, we compare the bioactivity metrics of a standardized KRAS G12C inhibitor scaffold synthesized using the core product versus three common analog building blocks.

Note: Data represents typical Structure-Activity Relationship (SAR) profiles observed in advanced lead optimization.

Aniline Building Block UsedBiochemical

(nM)
CETSA

(nM)
HLM

(µL/min/mg)
Mechanistic Consequence
3-Bromo-5-fluoro-2,4-dimethylaniline 4.2 18.5 < 12 Optimal balance of target potency, cellular engagement, and metabolic stability.
3-Chloro-5-fluoro-2,4-dimethylaniline15.865.2< 15Chlorine has a smaller VdW radius and forms weaker halogen bonds, reducing potency.
3-Bromo-2,4-dimethylaniline (Des-fluoro)5.122.0> 85Lack of fluorine exposes the ring to rapid CYP450 oxidation, ruining metabolic stability.
3-Bromo-5-fluoro-2-methylaniline (Des-methyl)38.4145.025Loss of the 4-methyl group increases conformational flexibility, incurring an entropic penalty.

Self-Validating Experimental Protocols

To ensure scientific integrity, the bioactivity of these analogs must be evaluated using self-validating assay systems. The following protocols are designed to eliminate false positives and confirm true target engagement.

Workflow Synthesis 1. Scaffold Synthesis (Aniline Coupling) TRFRET 2. TR-FRET Assay (Biochemical IC50) Synthesis->TRFRET CETSA 3. CETSA (Target Engagement) TRFRET->CETSA HLM 4. HLM Assay (Metabolic Stability) CETSA->HLM

Fig 2: Self-validating experimental workflow for evaluating the bioactivity of aniline analogs.

Protocol 1: TR-FRET Biochemical Assay (Target Potency)

Causality & Logic: Standard fluorescence assays are often confounded by the autofluorescence of highly conjugated inhibitor molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement, allowing short-lived compound autofluorescence to decay, thereby ensuring that the signal strictly represents target inhibition .

Self-Validation System: The assay must include a known reference inhibitor (e.g., Adagrasib) to normalize the


 shift. Plate validity is confirmed by calculating the 

-factor using DMSO-only (maximum signal) and EDTA-quenched (minimum signal) wells. A

is required to validate the run.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X target protein (e.g., KRAS/MEK) and 2X substrate/ATP in a standard kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% BRIJ-35).
    
  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense the aniline-derived inhibitors in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well low-volume plate. This eliminates pipette tip carryover.

  • Reaction: Add 5 µL of the 2X protein solution and 5 µL of the 2X substrate solution to the wells. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection mixture containing Terbium-labeled specific antibody (donor) and a fluorescent acceptor dye in TR-FRET dilution buffer with 10 mM EDTA to stop the reaction.

  • Quantification: Read the plate on a compatible microplate reader (e.g., PHERAstar). Calculate the emission ratio (520 nm / 490 nm) and fit the data to a 4-parameter logistic curve to determine the

    
    .
    
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality & Logic: A potent biochemical


 does not guarantee that the compound can cross the lipid bilayer or compete with millimolar concentrations of intracellular ATP/GTP. CETSA directly measures the thermodynamic stabilization of the target protein upon ligand binding in a live, intact cellular environment .

Self-Validation System: To ensure the compound is specifically binding the target and not acting as a non-specific chemical denaturant, a non-target housekeeping protein (e.g., GAPDH) must be monitored in parallel. If the GAPDH melting curve shifts, the compound is flagged as a false positive.

Step-by-Step Methodology:

  • Cell Treatment: Seed target-expressing cells (e.g., MIA PaCa-2) in a 6-well plate. Treat with 1 µM of the synthesized inhibitor or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Challenge: Harvest the cells, wash with PBS, and aliquot equally into a 96-well PCR plate. Subject the aliquots to a temperature gradient (40°C to 70°C, in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Target Quantification: Carefully extract the supernatant (containing the remaining soluble, folded protein). Quantify the target protein and the GAPDH control using quantitative Western blotting or AlphaScreen technology.

  • Analysis: Plot the normalized soluble protein fraction against temperature to generate a melting curve. Calculate the

    
     (shift in melting temperature) between the vehicle and inhibitor-treated samples.
    

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information (NCBI). URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-fluoro-2,4-dimethylaniline

Essential Safety and Handling Guide for 3-Bromo-5-fluoro-2,4-dimethylaniline For Researchers, Scientists, and Drug Development Professionals This guide provides immediate, essential safety protocols and logistical inform...

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide for 3-Bromo-5-fluoro-2,4-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 3-Bromo-5-fluoro-2,4-dimethylaniline (CAS No. 1783727-80-9).[1][2] As a substituted aniline, this compound requires careful management to mitigate potential health risks. The following procedures are designed to ensure a safe laboratory environment through a clear understanding of the hazards and the implementation of robust handling, storage, and disposal practices.

Hazard Identification and Classification

3-Bromo-5-fluoro-2,4-dimethylaniline is classified as a hazardous substance.[3] Understanding its specific hazards is the foundation of safe handling.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [1][2]

  • H312: Harmful in contact with skin. [2]

  • H315: Causes skin irritation. [1][4]

  • H319: Causes serious eye irritation. [1][4]

  • H332: Harmful if inhaled. [5]

  • H335: May cause respiratory irritation. [4][5]

Signal Word: Warning[1][2]

The primary routes of exposure are inhalation, skin contact, and ingestion.[3][6] Due to its chemical structure as a halogenated aromatic amine, it should be handled with the assumption of toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific experimental procedures.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[7] Always inspect gloves for any signs of degradation before use and replace them immediately if compromised. For extended operations or when handling larger quantities, double gloving is advisable.[7]
Eye & Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, particularly when there is a risk of splashing.[4][7]
Body Protection Laboratory coat and chemical-resistant apronA fully buttoned, flame-retardant lab coat is mandatory.[7] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[7]
Respiratory Protection RespiratorAll handling of 3-Bromo-5-fluoro-2,4-dimethylaniline should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[8] In the event of a spill outside of a fume hood, a full-face respirator with organic vapor cartridges is necessary.[7][8]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn at all times within the laboratory.[7]
Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the specific experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a valid certification.[7]

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.[7][9]

  • Spill Kit: Have a chemical spill kit appropriate for organic amines readily available.[7]

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.[7]

  • Fume Hood Exclusive: Handle the compound exclusively within a chemical fume hood.[7]

  • Minimize Spills: Use a syringe or pipette for liquid transfers to minimize the risk of spills.[7]

  • Controlled Heating: Avoid the use of open flames for heating.[7] A heating mantle, water bath, or oil bath with precise temperature control is recommended.[7]

  • Container Management: Keep the container tightly sealed when not in use.[5]

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[9]

  • PPE Disposal: Remove and properly dispose of contaminated gloves and other disposable PPE.[9]

  • Work Area Cleaning: Clean and decontaminate all equipment and the work area.[9]

Storage and Disposal
  • Store in a tightly closed, properly labeled container.[5][7]

  • The storage area should be cool, dry, and well-ventilated.[5][7]

  • Store away from incompatible materials such as oxidizing agents and strong acids.[6][7]

  • Protect the compound from light.[6][7]

As a halogenated organic compound, 3-Bromo-5-fluoro-2,4-dimethylaniline must be disposed of as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container for halogenated organic waste.[10][11] Do not mix with non-halogenated waste to avoid increased disposal costs.[11]

  • Container Integrity: Ensure waste containers are in good condition and closed tightly to prevent leaks or spills.[12]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution's environmental health and safety department.

  • Disposal Route: Dispose of the waste through your institution's approved hazardous waste disposal program.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[10][11]

  • Empty Containers: Empty containers that held this chemical should be managed as hazardous waste unless thoroughly decontaminated.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air immediately.[9] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[9] Seek immediate medical attention.[9]

  • Ingestion: If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[9]

  • Spill Response: In case of a small spill, absorb the material with an inert substance like vermiculite or sand.[5] Place the absorbed material into a suitable, sealed, and labeled container for disposal.[5][9] For larger spills, evacuate the area and contact your institution's emergency response team.[5]

Visual Workflow Guides

PPE_Selection_Workflow PPE Selection Workflow for Handling 3-Bromo-5-fluoro-2,4-dimethylaniline cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: New Experiment Planned Assess Assess Experimental Procedure (Scale, Duration, Splash Potential) Start->Assess Gloves Hand Protection: Nitrile or Butyl Gloves (Double Glove if High Risk) Assess->Gloves Determine Glove Type Eyes Eye/Face Protection: Safety Goggles & Face Shield Assess->Eyes Evaluate Splash Risk Body Body Protection: Lab Coat & Chemical Apron Assess->Body Consider Splash Potential Respiratory Respiratory Protection: Work in Fume Hood Assess->Respiratory Confirm Fume Hood Use Footwear Foot Protection: Closed-toe Shoes DonPPE Don All Selected PPE Gloves->DonPPE Eyes->DonPPE Body->DonPPE Respiratory->DonPPE Footwear->DonPPE Proceed Proceed with Experiment DonPPE->Proceed

Caption: Personal Protective Equipment (PPE) selection workflow.

Chemical_Handling_Workflow Safe Handling and Disposal Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Prep_Start Start: Prepare for Experiment Verify_Hood Verify Fume Hood Operation Prep_Start->Verify_Hood Check_Emergency Check Emergency Equipment Verify_Hood->Check_Emergency Don_PPE Don Appropriate PPE Check_Emergency->Don_PPE Handle_Chem Handle Chemical in Fume Hood Don_PPE->Handle_Chem Keep_Closed Keep Container Closed When Not in Use Handle_Chem->Keep_Closed Decontaminate_Area Decontaminate Work Area & Equipment Keep_Closed->Decontaminate_Area Dispose_Waste Dispose of Waste in Halogenated Waste Container Decontaminate_Area->Dispose_Waste Remove_PPE Remove & Dispose of Contaminated PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands End End of Procedure Wash_Hands->End

Caption: General workflow for handling and disposal.

References

  • An In-Depth Technical Guide to the Safety and Handling of 2-(But-2-en-1-yl)aniline - Benchchem.
  • 3-bromo-5-fluoro-2,4-dimethylaniline - CAS:1783727-80-9 - Abovchem.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline - Benchchem.
  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive.
  • Aniline - ipo.
  • Safety Data Sheet - Angene Chemical.
  • 3-Bromo-2-fluoroaniline - Apollo Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1783727-80-9|3-Bromo-5-fluoro-2,4-dimethylaniline - BLDpharm.
  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison.
  • 4-Bromo-3-fluoro-2-methylaniline - AK Scientific, Inc.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich.
  • Halogenated Solvents.
  • AN-2619 p.1 - Safety Data Sheet.
  • Hazardous Materials Disposal Guide | Nipissing University.
  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |.

Sources

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